molecular formula C12H12N2 B160635 2-Benzylaminopyridine CAS No. 6935-27-9

2-Benzylaminopyridine

货号: B160635
CAS 编号: 6935-27-9
分子量: 184.24 g/mol
InChI 键: WYHXNQXDQQMTQI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Benzylaminopyridine is a versatile nitrogen-containing heterocyclic compound that serves as a key precursor and intermediate in advanced chemical and pharmaceutical research. Its molecular structure, featuring both pyridine and benzylamino functional groups, makes it a valuable scaffold in crystal engineering and supramolecular chemistry. This compound is notably used to form cocrystals with carboxylic acid co-formers, such as oxalic acid, a technique employed to modify and enhance the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, stability, and dissolution rates . The robust hydrogen-bonding interactions facilitated by its functional groups are central to constructing these novel solid forms . Beyond its application in crystal engineering, the this compound structure is part of a broader class of compounds with significant research value. Related benzylamino- and aminopyridine-derived compounds are extensively investigated for their diverse biological activities, which include cytoprotective effects , antimicrobial properties , and potential as inhibitors of protein kinases like EGFR and CDK2, which are important targets in oncology research . This makes this compound a compound of high interest for medicinal chemistry programs aimed at developing new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-benzylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-9H,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHXNQXDQQMTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064508
Record name 2-Pyridinamine, N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6935-27-9
Record name 2-(Benzylamino)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6935-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzylaminopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006935279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6935-27-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyridinamine, N-(phenylmethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pyridinamine, N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzylpyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BENZYLAMINOPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M6W78559O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzylaminopyridine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-Benzylaminopyridine. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

This compound is an organic compound that appears as a white to off-white or light yellow powder or crystalline solid.[1][2] It is a derivative of pyridine and finds applications in various domains of chemical synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₂N₂[1][3][4]
Molecular Weight 184.24 g/mol [1][3][4]
Melting Point 95-97 °C[1][5]
Boiling Point 116-131 °C at 0.6 mmHg[1]
pKa 6.61 ± 0.10 (Predicted)[1]
Appearance White to light yellow powder/crystal[1][2]

Chemical Structure

The structure of this compound consists of a pyridine ring substituted with a benzylamino group at the 2-position.

Table 2: Structural Identifiers for this compound

IdentifierValueReference
IUPAC Name N-benzylpyridin-2-amine[3]
CAS Number 6935-27-9[1][3]
SMILES C1=CC=C(C=C1)CNC2=CC=CC=N2[3][4]
InChI InChI=1S/C12H12N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-9H,10H2,(H,13,14)[3][4][6]

Experimental Protocols

A common method for the synthesis of this compound involves the reaction of 2-aminopyridine with benzyl alcohol in the presence of a base.[5]

Materials:

  • 2-Aminopyridine (1.0 mole)

  • Benzyl alcohol (1.4 moles)

  • 85% Potassium hydroxide (9 g)

  • Water

  • Isopropyl alcohol (for recrystallization)

Procedure:

  • Charge a 500-ml Claisen flask with 94 g of 2-aminopyridine, 150 g of benzyl alcohol, and 9 g of 85% potassium hydroxide.[5]

  • Heat the mixture to boiling, causing a slow distillation of water and some benzyl alcohol. The temperature of the mixture will gradually rise from 182°C to 250°C over 30 minutes.[5]

  • Maintain the temperature at 250°C for 3 minutes, then allow the mixture to cool.[5]

  • Cool the residual product to about 100°C and pour it into 250 ml of water.[5]

  • Crush the crystallized solid and collect it on a Büchner funnel.[5]

  • Wash the product thoroughly with water and then dry it. The yield of this compound is typically high (98–99%).[5]

  • The product can be further purified by recrystallization from isopropyl alcohol.[5]

G cluster_process Reaction & Workup cluster_product Product & Purification A 2-Aminopyridine D Heat to boiling (182°C to 250°C) Distill water A->D B Benzyl Alcohol B->D C Potassium Hydroxide (85%) C->D E Maintain at 250°C for 3 min D->E F Cool to 100°C E->F G Pour into water Crystallization F->G H Filter and wash with water G->H J Crude this compound H->J I Dry the product K Recrystallize from Isopropyl Alcohol J->K L Pure this compound K->L

Synthesis Workflow for this compound.

The structure of this compound is confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

  • 13C NMR: The carbon-13 NMR spectrum is used to identify the carbon framework of the molecule.[6]

  • Typical Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of this compound.[6]

Infrared (IR) Spectroscopy:

  • IR spectroscopy is used to identify the functional groups present in the molecule.

  • The spectrum can be obtained using techniques such as a KBr wafer or Attenuated Total Reflectance (ATR).[3]

Mass Spectrometry (MS):

  • Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[3] The mass spectrum typically shows a top peak at m/z 184, corresponding to the molecular ion.[3]

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Solvent: CDCl₃ Sample->NMR IR IR Spectroscopy (KBr or ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak (m/z 184) Fragmentation Pattern MS->MS_Data Confirmation Confirm Structure of This compound NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

General Workflow for Spectroscopic Analysis.

Reactivity and Stability

Reactivity:

  • Ligand Formation: this compound is utilized as a ligand in organometallic chemistry, capable of forming stable complexes with metal ions.[2] It can form 5- and 6-coordinated complexes with gallium(III) and indium(III).[1]

  • Reactant in Amination Reactions: It serves as a reactant in palladium-catalyzed amination reactions of aryl chlorides, bromides, and triflates.[1]

  • Reaction with BBr₃: It reacts with boron tribromide (BBr₃) to yield corresponding amino or hydroxy substituted compounds.[1]

  • Sensitivity: The compound is susceptible to reactions with strong oxidizing agents, which can alter the benzyl group.[2] It can also undergo protonation or nucleophilic reactions when exposed to strong acids and bases.[2]

Stability:

  • This compound is relatively stable under standard room temperature and pressure conditions in the absence of reactive agents.[2] The aromaticity of the pyridine ring contributes to its overall stability.[2] However, its stability is compromised at high temperatures or in the presence of specific reactive chemicals.[2]

G cluster_reactivity Reactivity cluster_stability Stability center_node This compound Ligand Forms Metal Complexes (e.g., with Ga(III), In(III)) center_node->Ligand acts as Palladium Reactant in Pd-catalyzed Amination center_node->Palladium is a BBr3 Reacts with BBr₃ center_node->BBr3 reacts with Oxidizing Sensitive to Strong Oxidizing Agents center_node->Oxidizing is AcidBase Reacts with Strong Acids and Bases center_node->AcidBase is Stable Stable at Room Temperature center_node->Stable is generally Unstable Unstable at High Temps or with Active Reagents Stable->Unstable but

Reactivity and Stability of this compound.

Biological Activity

While this guide focuses on the chemical properties, it is noteworthy that pyridine-containing compounds are prevalent in medicinal chemistry.[2] Imidazo[1,2-α]pyridines, which are structurally related, exhibit a wide range of biological activities, including antiviral, antiprotozoal, anticancer, and antimicrobial properties.[7] The broader class of naphthyridines, which are also fused pyridine ring systems, show activities such as anti-infectious, anticancer, and effects on the central nervous system.[8][9] Further research into the specific biological profile of this compound and its derivatives is an active area of investigation.

References

An In-Depth Technical Guide to the Synthesis of 2-Benzylaminopyridine from 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-benzylaminopyridine, a valuable scaffold in medicinal chemistry, from 2-aminopyridine. The document details established methodologies, including direct alkylation, reductive amination, and modern catalytic approaches. It is designed to equip researchers and drug development professionals with the detailed, practical knowledge required to select and execute the optimal synthesis for their specific needs. All quantitative data are summarized in comparative tables, and key experimental protocols are provided with step-by-step instructions.

Overview of Synthetic Strategies

The synthesis of this compound from 2-aminopyridine can be accomplished through several distinct chemical pathways. The choice of method often depends on factors such as required scale, desired purity, functional group tolerance, and adherence to green chemistry principles. The three most prevalent strategies are:

  • Direct Alkylation: A classical and high-yielding method involving the direct reaction of 2-aminopyridine with a benzylating agent, such as benzyl alcohol or a benzyl halide, typically in the presence of a strong base.

  • Reductive Amination: A two-step or one-pot process where 2-aminopyridine first reacts with benzaldehyde to form an intermediate imine (Schiff base), which is subsequently reduced to the target secondary amine.

  • Palladium-Catalyzed "Borrowing Hydrogen" Strategy: A modern, atom-economical catalytic method that uses a palladium catalyst to facilitate the reaction between 2-aminopyridine and benzyl alcohol under mild conditions.

G cluster_DA Direct Alkylation cluster_RA Reductive Amination cluster_BH Catalytic Borrowing Hydrogen Start 2-Aminopyridine Product This compound Start->Product Heat DA_reagent Benzyl Alcohol + KOH Start->DA_reagent Heat SchiffBase Intermediate Imine (N-benzylidenepyridine-2-amine) Start->SchiffBase Condensation DA_reagent->Product RA_reagent Benzaldehyde RA_reagent->SchiffBase SchiffBase->Product Reduction Reduction Reducing Agent (e.g., HCOOH) Reduction->Product BH_reagent Benzyl Alcohol BH_reagent->Product BH_catalyst Pd Catalyst + Ligand BH_catalyst->Product

Caption: Primary synthetic routes to this compound from 2-aminopyridine.

Method 1: Direct Condensation with Benzyl Alcohol

This classical method, detailed in Organic Syntheses, is a robust and exceptionally high-yielding procedure suitable for large-scale preparation.[1] It involves the direct condensation of 2-aminopyridine with benzyl alcohol in the presence of potassium hydroxide, where water is removed by distillation to drive the reaction to completion.

Table 1: Quantitative Data for Direct Condensation

Parameter Value Reference
Reactants 2-Aminopyridine (1.0 mole), Benzyl alcohol (1.4 moles) [1]
Base 85% Potassium hydroxide (9 g) [1]
Temperature 182°C rising to 250°C [1]
Reaction Time ~30 minutes (distillation) + 3 minutes at 250°C [1]
Yield 98–99% [1]

| Purity | m.p. 95–96°C (crude), 96.0–96.7°C (recrystallized) |[1] |

Detailed Experimental Protocol: Direct Condensation

Materials:

  • 2-Aminopyridine (94 g, 1.0 mole)

  • Benzyl alcohol (150 g, 1.4 moles)

  • 85% Potassium hydroxide pellets (9 g)

  • Water

  • Isopropyl alcohol (for recrystallization)

Procedure:

  • Reaction Setup: Charge a 500-mL Claisen flask with 2-aminopyridine (94 g), benzyl alcohol (150 g), and potassium hydroxide (9 g). The flask should be equipped with a thermometer positioned near the bottom and a distillation side arm attached to a Liebig condenser.[1]

  • Heating and Distillation: Heat the flask using an electric mantle or air bath. The mixture should be boiled vigorously to facilitate the slow distillation of water along with a minimal amount of benzyl alcohol. The temperature of the boiling mixture will gradually rise from approximately 182°C to 250°C over a 30-minute period.[1]

  • Completion: Maintain the reaction mixture at 250°C for an additional 3 minutes after the distillation ceases.[1]

  • Work-up: Allow the mixture to cool to about 100°C and pour it into 250 mL of water.[1]

  • Isolation: Crush the resulting crystallized solid and collect it on a Büchner funnel. Apply suction to remove the mother liquor, then wash the product thoroughly with water.[1]

  • Purification: The product is obtained as colorless this compound with a yield of 180–183 g (98–99%). For further purification, it can be recrystallized from isopropyl alcohol (using 3 mL of solvent per gram of amine) with about 90% recovery.[1]

Method 2: Reductive Amination with Benzaldehyde

Reductive amination is a versatile method that proceeds in two conceptual steps: the formation of an imine (Schiff base) from the condensation of 2-aminopyridine and benzaldehyde, followed by the reduction of the C=N bond.[2] This can be performed as a one-pot or two-step process. Recent studies have focused on developing greener conditions for the initial condensation step.[3]

Table 2: Quantitative Data for Schiff Base (N-benzylidenepyridine-2-amine) Formation

Parameter Method A (Conventional) Method B (Green, Ambient) Method C (Green, Ambient) Reference
Reactants 2-aminopyridine (0.01 mol), Benzaldehyde (0.01 mol) 2-aminopyridine (0.01 mol), Benzaldehyde (0.01 mol) 2-aminopyridine (0.01 mol), Benzaldehyde (0.01 mol) [3]
Solvent Ethanol (40 mL) Ethanol (40 mL) Ethanol-Water (1:1 v/v, 40 mL) [3]
Catalyst Conc. Hydrochloric acid (few drops) Conc. Hydrochloric acid (few drops) Conc. Hydrochloric acid (few drops) [3]
Temperature 80°C (Reflux) Ambient Ambient [3]
Reaction Time 2 hours 1 hour 1 hour [3]

| Yield | 54.4% | 86.3% | 95.6% |[3] |

Table 3: Quantitative Data for Schiff Base Reduction

Parameter Value Reference
Reactant Pre-formed Schiff Base [4]
Reducing Agent/Solvent Formic acid-cumene solution [4]
Temperature Reflux [4]

| Yield | High |[4] |

Detailed Experimental Protocol: Reductive Amination

Part A: Synthesis of N-benzylidenepyridine-2-amine (Imine Intermediate) Materials:

  • 2-aminopyridine (0.94 g, 0.01 mol)

  • Benzaldehyde (1.06 g, 0.01 mol)

  • Ethanol-water (1:1 v/v)

  • Concentrated Hydrochloric Acid

Procedure:

  • Reaction Setup: In a 150-mL flat-bottom flask, dissolve 2-aminopyridine (0.94 g) in 20 mL of an ethanol-water (1:1) mixture. Add a solution of benzaldehyde (1.06 g) in 20 mL of the same solvent mixture.[3]

  • Condensation: Stir the reaction mixture at ambient temperature for 30 minutes. Add a few drops of concentrated hydrochloric acid to catalyze the reaction.[3]

  • Completion: Continue stirring for another 30 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).[3] The resulting cream-colored solid product can be isolated for the next step.

Part B: Reduction to this compound Materials:

  • N-benzylidenepyridine-2-amine (from Part A)

  • Formic acid

  • Cumene

Procedure:

  • Reaction Setup: Dissolve the Schiff base intermediate in a formic acid-cumene solution.

  • Reduction: Heat the solution to reflux. The formic acid acts as the reducing agent in this Eschweiler-Clarke type reaction.[4]

  • Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture. The product can be purified via vacuum distillation followed by recrystallization to achieve high yields of N-monosubstituted 2-aminopyridine.[4]

Method 3: Palladium-Catalyzed N-Benzylation via Borrowing Hydrogen

This modern approach offers a greener alternative, proceeding under milder conditions with high atom economy. The palladium catalyst temporarily "borrows" hydrogen from the benzyl alcohol to oxidize it to benzaldehyde in situ. The aldehyde then reacts with the aminopyridine, and the borrowed hydrogen is returned in the reductive step, regenerating the catalyst and producing water as the only byproduct.[5]

Table 4: Quantitative Data for Pd-Catalyzed Borrowing Hydrogen Synthesis

Parameter Value Reference
Substrate 2-Aminopyridines (1 mmol) [5]
Reagent Benzyl Alcohols (5 mmol) [5]
Catalyst Pd(OAc)₂ (0.05 mmol) or Pd(TFA)₂ [5]
Ligand TPPMS (monosulfonated triphenylphosphine) (0.1 mmol) [5]
Solvent Heptane (4 mL) [5]
Temperature 100–120°C [5]
Reaction Time 4–17 hours [5]

| Yield | 75–96% (for various substituted aminopyridines) |[5] |

Detailed Experimental Protocol: Borrowing Hydrogen

Materials:

  • A substituted 2-aminopyridine (1 mmol)

  • Benzyl alcohol (5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)

  • TPPMS ligand (0.1 mmol)

  • Heptane (4 mL)

  • Ethyl Acetate (EtOAc)

  • Water and Brine

Procedure:

  • Reaction Setup: In a sealed tube, combine the 2-aminopyridine substrate (1 mmol), Pd(OAc)₂ (0.05 mmol), phosphine ligand (0.1 mmol), benzyl alcohol (5 mmol), and heptane (4 mL).[5]

  • Heating: Heat the resulting reaction mixture to 120°C for 17 hours under air (an inert atmosphere is not strictly necessary).[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with EtOAc.[5]

  • Purification: Combine the organic phases, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the N-benzylated product.[5]

General Experimental Workflow and Purification

A typical synthesis, regardless of the chosen method, follows a standardized workflow from setup to final product characterization. The final purification step is critical for obtaining material suitable for drug development applications.

G Setup 1. Reaction Setup (Flask, Reagents, Solvent) Reaction 2. Reaction (Heating, Stirring) Setup->Reaction Monitoring 3. Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction If incomplete Workup 4. Work-up (Quenching, Extraction) Monitoring->Workup If complete Purification 5. Purification (Chromatography, Recrystallization) Workup->Purification Analysis 6. Analysis (NMR, MS, m.p.) Purification->Analysis

Caption: A generalized workflow for the synthesis and purification of this compound.

Purification Techniques
  • Recrystallization: As demonstrated in the direct condensation method, recrystallization from a suitable solvent like isopropyl alcohol is highly effective for purifying solid this compound, especially when produced on a larger scale.[1]

  • Column Chromatography: For smaller scale reactions or when dealing with impurities of similar polarity, silica gel column chromatography is the standard method for purification.

  • Cation-Exchange Chromatography: This technique can be particularly useful for purifying aminopyridine derivatives by efficiently removing excess unreacted 2-aminopyridine from the reaction mixture.[6]

References

A Comprehensive Technical Guide to N-benzylpyridin-2-amine (2-Benzylaminopyridine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-benzylpyridin-2-amine, a versatile pyridine derivative. The document covers its chemical identity, physicochemical properties, synthesis protocols, and significant applications in catalysis, organic synthesis, and as a scaffold in medicinal chemistry. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams.

Nomenclature and Chemical Identity

N-benzylpyridin-2-amine is an organic compound featuring a pyridine ring substituted with a benzylamino group at the second position.

IdentifierValue
IUPAC Name N-benzylpyridin-2-amine[1][2]
Common Name 2-Benzylaminopyridine[3][4][5]
CAS Number 6935-27-9[1]
Molecular Formula C₁₂H₁₂N₂[1]
Molecular Weight 184.24 g/mol [1][2]
InChI InChI=1S/C12H12N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-9H,10H2,(H,13,14)[1]
SMILES C1=CC=C(C=C1)CNC2=CC=CC=N2[1]

Physicochemical Properties

The compound is typically a solid at room temperature and exhibits stability under standard conditions.[3] It is important to avoid contact with strong oxidizing agents, acids, or bases, as these can induce chemical transformations.[3]

PropertyValue
Appearance White to light yellow powder or crystalline solid[3][4]
Melting Point 95-97 °C[4][5]
Boiling Point 116-131 °C @ 0.6 mmHg[4][5]
pKa 6.61 ± 0.10 (Predicted)[5]
Storage Temperature 2-8°C, sealed in a dry environment[5]

Synthesis and Purification

Several synthetic routes to N-benzylpyridin-2-amine have been established. The choice of method often depends on the availability of starting materials and the desired scale.

Experimental Protocol: Synthesis from 2-Chloropyridine and Benzylamine

This protocol details a common method for synthesizing N-benzylpyridin-2-amine via a nucleophilic aromatic substitution reaction.[3]

Materials:

  • 2-Chloropyridine

  • Benzylamine

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-chloropyridine (1 equivalent), benzylamine (1.1 equivalents), and potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add a suitable volume of toluene to the flask to dissolve the reactants.

  • Reaction: Heat the mixture to 80-120 °C and stir vigorously for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: Add deionized water to the reaction mixture to dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-benzylpyridin-2-amine.

G Synthesis Workflow for N-benzylpyridin-2-amine cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output r1 2-Chloropyridine p1 Combine Reactants in Flask r2 Benzylamine r3 K₂CO₃ (Base) r4 Toluene (Solvent) p2 Heat & Reflux (80-120°C) p1->p2 p3 Aqueous Work-up (Extraction with Ethyl Acetate) p2->p3 p4 Drying & Solvent Removal p3->p4 out1 Crude Product p4->out1 purify Purification (Column Chromatography) out1->purify out2 Purified N-benzylpyridin-2-amine purify->out2

Caption: General workflow for the synthesis of N-benzylpyridin-2-amine.

Applications in Research and Development

N-benzylpyridin-2-amine serves as a valuable building block and ligand in various chemical and pharmaceutical applications. Its structural features, particularly the two nitrogen donor atoms, make it highly effective in coordination chemistry.[6]

  • Ligand in Catalysis: It is widely used as a ligand that coordinates with metal ions to form stable complexes.[3] These complexes are effective catalysts in organic synthesis, particularly in palladium-catalyzed amination reactions involving aryl chlorides, bromides, and triflates.[4][5]

  • Organic Synthesis Intermediate: The compound is a key reactant for creating carbon-heteroatom and carbon-carbon bonds, contributing to the efficient synthesis of complex organic molecules.[3]

  • Coordination Chemistry: It readily forms 5- and 6-coordinated organometallic complexes with metals like gallium(III) and indium(III).[4][5] This property is leveraged in the design and construction of Metal-Organic Frameworks (MOFs).[6]

  • Scaffold in Medicinal Chemistry: The pyridine nucleus is a "privileged structure" in drug discovery, known to be part of molecules with diverse biological activities, including antimicrobial and antiviral properties.[7] Derivatives with a similar N-benzyl-amine framework have been investigated as potent histone deacetylase (HDAC) inhibitors for potential cancer therapy.[8] This highlights the potential of the N-benzylpyridin-2-amine scaffold for developing novel therapeutic agents.

G Applications of N-benzylpyridin-2-amine cluster_chem Chemical Applications cluster_pharma Pharmaceutical R&D core N-benzylpyridin-2-amine prop1 Two Nitrogen Donor Sites core->prop1 prop2 Privileged Pyridine Scaffold core->prop2 app1 Ligand for Catalysis (e.g., Pd-catalyzed amination) app2 Intermediate in Organic Synthesis app2->core app3 Building Block for Coordination Polymers (MOFs) app4 Scaffold for Drug Discovery app5 Development of HDAC Inhibitors (based on related structures) app4->app5 app6 Source of Novel Antimicrobial Agents app4->app6 prop1->app1 prop1->app3 prop2->app4

Caption: Key properties and applications of N-benzylpyridin-2-amine.

Safety and Handling

Appropriate safety precautions must be taken when handling N-benzylpyridin-2-amine. It is classified as hazardous under the Globally Harmonized System (GHS).[1]

Hazard TypeGHS Statement
Acute Toxicity (Oral) H302: Harmful if swallowed[1]
Skin Corrosion/Irritation H315: Causes skin irritation[1]
Eye Damage/Irritation H318: Causes serious eye damage[1]
Target Organ Toxicity H335: May cause respiratory irritation[1]

Handling Recommendations:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

References

2-Benzylaminopyridine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Benzylaminopyridine, a versatile pyridine derivative with significant applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed information on its properties, synthesis, and key applications.

Core Physicochemical Properties

This compound, also known as N-benzylpyridin-2-amine, is a solid organic compound at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 6935-27-9[1]
Molecular Formula C₁₂H₁₂N₂[2]
Molecular Weight 184.24 g/mol [2]
Appearance Colorless solid[3]
Melting Point 95-96 °C[3]
IUPAC Name N-benzylpyridin-2-amine[2]

Synthesis of this compound: Experimental Protocols

Several methods have been established for the synthesis of this compound. Below are detailed protocols for two common synthetic routes.

Protocol 1: Condensation of 2-Aminopyridine with Benzyl Alcohol

This method involves the direct condensation of 2-aminopyridine with benzyl alcohol in the presence of a base.

Materials:

  • 2-Aminopyridine

  • Benzyl alcohol

  • 85% Potassium hydroxide (KOH)

  • Water

  • Isopropyl alcohol (for recrystallization)

Procedure:

  • Charge a 500-mL Claisen flask with 94 g (1.0 mole) of 2-aminopyridine, 150 g (1.4 moles) of benzyl alcohol, and 9 g of 85% potassium hydroxide.[3]

  • Heat the mixture to boiling. The temperature will gradually rise from 182°C to 250°C over a 30-minute period, during which water will distill off.[3]

  • Maintain the reaction mixture at 250°C for an additional 3 minutes and then allow it to cool.[3]

  • Once cooled to approximately 100°C, pour the residual product into 250 mL of water.[3]

  • Crush the resulting crystallized solid and collect it using a Büchner funnel.

  • Wash the collected solid thoroughly with water.[3]

  • After drying, a yield of 180-183 g (98-99%) of this compound with a melting point of 95–96°C is typically obtained.[3]

  • For further purification, the product can be recrystallized from isopropyl alcohol.[3]

Protocol 2: Reaction of 2-Chloropyridine with Benzylamine

This alternative synthesis involves the nucleophilic substitution of the chlorine atom in 2-chloropyridine with benzylamine.

Materials:

  • 2-Chloropyridine

  • Benzylamine

  • Potassium carbonate (or another suitable acid binding agent)

  • Toluene (or another suitable organic solvent)

Procedure:

  • In a suitable reaction vessel, combine 2-chloropyridine and benzylamine.

  • Add an appropriate amount of an acid binding agent, such as potassium carbonate.[4]

  • Dissolve the mixture in a suitable organic solvent, for instance, toluene.[4]

  • The reaction mixture is then typically heated under reflux until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with water and evaporating the organic solvent to yield this compound.

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from 2-aminopyridine and benzyl alcohol.

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product A 2-Aminopyridine D Mix Reactants A->D B Benzyl Alcohol B->D C Potassium Hydroxide (85%) C->D E Heat to 250°C (Distill off water) D->E Heating F Cool to 100°C E->F Cooling G Pour into Water F->G H Crystallization G->H I Filter & Wash H->I J Dry I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

Applications and Biological Context

This compound serves as a valuable building block and ligand in various chemical and pharmaceutical applications.

Role in Organic Synthesis

In the realm of organic synthetic chemistry, this compound is utilized as an effective ligand. It can coordinate with metal ions to form stable complexes that demonstrate excellent performance in catalytic reactions.[4] These complexes are instrumental in promoting a range of organic synthesis reactions, including the formation of carbon-carbon and carbon-heteroatom bonds, thereby enhancing reaction selectivity and yield.[4]

Medicinal Chemistry and Drug Development

The pyridine nucleus is a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds. 2-Aminopyridine derivatives, including this compound, are recognized as important precursors for the synthesis of a wide array of heterocyclic compounds with diverse biological activities.[5]

While specific signaling pathways for this compound are not extensively detailed in the literature, related pyridine-containing compounds have shown a broad spectrum of therapeutic properties, such as:

  • Antimicrobial and Antiviral Activities: Pyridine derivatives are a significant class of compounds investigated for their potential to combat various pathogens.[6]

  • Anti-inflammatory Properties: Research into pyrimidine derivatives, which share structural similarities, has indicated their potential as anti-inflammatory agents.[7]

  • Neuroprotective Effects: Novel N-benzyl-pyridine-2-one derivatives, structurally related to this compound, have been shown to have memory-ameliorating effects in preclinical models of cognitive deficit, suggesting potential applications in neurodegenerative diseases.[8]

For instance, certain derivatives of 2-aminopyridine have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[9] The versatility of the 2-aminopyridine scaffold allows for the generation of large libraries of compounds for screening against various biological targets.

References

Physical properties of 2-Benzylaminopyridine like melting and boiling points

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is paramount. This guide provides an in-depth look at the physical characteristics of 2-Benzylaminopyridine, a compound of interest in medicinal chemistry and organic synthesis.

Core Physical Properties

This compound presents as a white to off-white crystalline powder under standard conditions.[1][2] Its physical state and appearance are foundational identifiers for laboratory use. Key quantitative physical properties are summarized in the table below.

Physical PropertyValueConditions
Melting Point 95-97 °C(lit.)[1][2]
156-158 °C
Boiling Point 116-131 °Cat 0.6 mmHg (lit.)[1][2]
182 °Cat 12 mmHg
Molecular Weight 184.24 g/mol
Molecular Formula C₁₂H₁₂N₂
Solubility Slightly soluble in water. Soluble in organic solvents like ethanol and chloroform.[3]
Appearance White to off-white crystalline powder.[1][2]

Experimental Protocols: Determination of Melting and Boiling Points

While specific experimental documentation for the determination of this compound's melting and boiling points is not detailed in the provided literature, standard methodologies for organic compounds are applicable.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this occurs over a narrow range. The general procedure involves:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp apparatus or a Thiele tube, alongside a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.

Boiling Point Determination (at Reduced Pressure)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, determination at reduced pressure (vacuum) is common.

  • Apparatus Setup: A small amount of this compound is placed in a distillation flask. A capillary tube, sealed at one end, is inverted and placed into the liquid. The apparatus is connected to a vacuum source and a manometer to measure the pressure.

  • Heating: The sample is heated gently in a heating mantle or oil bath.

  • Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is the temperature at which the liquid level inside the capillary tube begins to rise as the external pressure becomes equal to the vapor pressure of the liquid upon slow cooling.

Synthesis of this compound

This compound can be synthesized through several methods. One common approach is the reaction of 2-chloropyridine with benzylamine. This nucleophilic substitution reaction is a fundamental process in organic synthesis.

Synthesis_of_2_Benzylaminopyridine reactant1 2-Chloropyridine conditions Base (e.g., K₂CO₃) Toluene, Heat reactant1->conditions reactant2 Benzylamine reactant2->conditions product This compound conditions->product Nucleophilic Substitution

Caption: Synthesis of this compound from 2-Chloropyridine and Benzylamine.

References

An In-depth Technical Guide to the Solubility of 2-Benzylaminopyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-benzylaminopyridine (CAS: 6935-27-9), a key intermediate in medicinal chemistry and materials science.[1] A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

A review of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound in various organic solvents. Consequently, this guide focuses on providing a qualitative solubility profile based on its molecular structure and detailed, robust experimental protocols for researchers to determine precise solubility values tailored to their specific needs.

Qualitative Solubility Profile of this compound

The molecular structure of this compound, featuring a polar pyridine ring and a non-polar benzyl group, suggests a nuanced solubility profile. The principle of "like dissolves like" provides a basis for predicting its solubility in different classes of organic solvents. Amines are generally soluble in organic solvents like alcohol, ether, and benzene.[2][3] The pyridine component, being a polar molecule, is miscible with a wide range of solvents, including water and most organic solvents.[1][4][5] The benzyl group, being non-polar, enhances solubility in aromatic and less polar solvents.[6]

Based on these structural characteristics, the following qualitative solubility profile is proposed:

Solvent ClassExample SolventsPredicted SolubilityJustification
Polar Protic Methanol, EthanolHighThe pyridine nitrogen and the secondary amine can act as hydrogen bond acceptors, while the amine hydrogen can act as a donor, leading to strong interactions with protic solvents.
Polar Aprotic Acetone, AcetonitrileHigh to ModerateThe polarity of these solvents can effectively solvate the polar regions of the this compound molecule.
Dimethylformamide (DMF)HighDMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)HighDMSO is a strong organic solvent often used to create stock solutions for biological assays.[7]
Non-Polar Aromatic Toluene, BenzeneHigh to ModerateThe non-polar benzyl group will have favorable interactions with aromatic solvents through π-π stacking. Aromatic amines are generally more soluble in aromatic solvents.[8]
Chlorinated Dichloromethane (DCM)HighDCM is a versatile solvent capable of dissolving compounds with a mix of polar and non-polar characteristics.
Non-Polar Aliphatic Hexane, CyclohexaneLowThe overall polarity of this compound is likely too high for significant solubility in non-polar aliphatic solvents, which lack effective solvation mechanisms for the polar pyridine and amine groups.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is essential. The following protocols describe two widely accepted methods: the isothermal shake-flask method for thermodynamic equilibrium solubility and a spectroscopic method for more rapid determination.

This method is considered the gold standard for determining the equilibrium solubility of a compound.[9] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Objective: To determine the thermodynamic equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm, solvent-compatible)

  • Analytical balance

  • Validated analytical method for concentration measurement (e.g., HPLC-UV, UV-Vis Spectroscopy)

Methodology:

  • Preparation: Add an excess amount of solid this compound to a sealed flask containing the chosen organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Place the sealed flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached.[9][10][11]

  • Phase Separation: After the equilibration period, cease agitation and allow the flask to stand in the constant temperature bath for at least 24 hours to allow the excess solid to sediment.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of a pre-validated analytical method. Measure the concentration of this compound in the diluted sample.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

This method is a faster alternative to the shake-flask method and is suitable if this compound has a distinct UV-Vis absorbance profile in the chosen solvent.[12][13]

Objective: To determine the solubility of this compound in a UV-transparent organic solvent.

Materials:

  • All materials from the shake-flask method

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Methodology:

Part A: Preparation of a Calibration Curve

  • Stock Solution: Prepare a stock solution of this compound of a known high concentration in the selected solvent.

  • Standard Solutions: Create a series of standard solutions by performing serial dilutions of the stock solution.

  • Absorbance Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

  • Plotting: Plot a graph of absorbance versus concentration. The resulting linear plot, which should follow the Beer-Lambert Law, is the calibration curve.[12]

Part B: Analysis of the Saturated Solution

  • Saturated Solution Preparation: Prepare a saturated solution of this compound as described in the shake-flask method (steps 1-4).

  • Dilution: Accurately dilute a known volume of the clear, filtered supernatant with the solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent.

Visualized Workflows

To further clarify the experimental process and the role of solubility in a broader context, the following diagrams are provided.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to a known volume of solvent in a sealed flask B Agitate at constant temperature (e.g., 25°C) for 24-72 hours A->B C Cease agitation and allow solid to settle (e.g., 24 hours) B->C D Withdraw supernatant using a syringe C->D E Filter supernatant immediately (0.45 µm syringe filter) D->E F Accurately dilute the filtered sample E->F G Measure concentration using a validated analytical method (e.g., HPLC-UV) F->G H Calculate solubility using the dilution factor. Repeat in triplicate. G->H

Workflow for Isothermal Shake-Flask Solubility Determination.

G cluster_discovery Early Discovery cluster_preclinical Preclinical Development cluster_key Key Insight A Lead Identification & High-Throughput Screening B Kinetic Solubility Assessment (e.g., Nephelometry, UV-Vis) A->B C Lead Optimization B->C Selects promising candidates D Thermodynamic Solubility (Shake-Flask Method) C->D E Formulation Development (e.g., co-solvents, excipients) D->E E->D Iterative Optimization F In Vivo PK/PD & Toxicology Studies E->F G Solubility data informs formulation strategies to ensure adequate drug exposure for safety and efficacy studies.

Role of Solubility in the Early Drug Development Pipeline.

Conclusion

References

Potential Pharmacological Activities of 2-Benzylaminopyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-benzylaminopyridine scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth overview of the current state of research into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of this compound derivatives. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of compounds with significant potential in oncology. Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity

A number of studies have reported the cytotoxic effects of this compound and its analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the table below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-benzylpyrimidin-2-amine derivatives (e.g., 6a, 6d, 8a, 8c, 8f)VariousPotent HDAC inhibition and antiproliferative activity[1]
2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivativesPC3 (Prostate), Cervical cancer0.1 - 0.85, 1.2 - 74.1[2]
9-Benzylaminoacridine derivativesHCT-116 (Colon)< 5 to < 10[3]
N-benzyl benzimidazole linked pyrimidine derivatives (5b, 5a)MDA-MB-231 (Breast)39.6, 84.0[4]
Imamine-1,3,5-triazine derivatives (4f, 4k)MDA-MB-231 (Breast)6.25, 8.18[5]
2-oxo-pyridine and 1′H-spiro-pyridine derivativesHepG-2 (Liver), Caco-2 (Colon)7.83 - 13.61 (Caco-2)[6]
Bispidine derivatives (4c, 4e, 7a)HepG2 (Liver)Selective cytotoxicity[7]
Experimental Protocols for Anticancer Activity Assessment

The in vitro anticancer activity of this compound derivatives is commonly evaluated using the following experimental protocols:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay: This colorimetric assay is used to assess cell viability. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured using a microplate reader, and the IC50 values are calculated.[5]

  • Cell Cycle Analysis: Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution. Cells are treated with the test compounds, harvested, fixed, and stained with a fluorescent dye that binds to DNA (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[2]

  • Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs. The induction of apoptosis by this compound derivatives can be assessed using methods such as:

    • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.[7]

    • Caspase Activity Assays: Caspases are a family of proteases that play a central role in apoptosis. The activity of caspases (e.g., caspase-3, -8, -9) can be measured using colorimetric or fluorometric assays.

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often attributed to their interaction with specific signaling pathways that regulate cell growth, proliferation, and survival.

anticancer_pathway This compound This compound HDAC HDAC This compound->HDAC inhibition CDK2 CDK2 This compound->CDK2 inhibition Apoptosis Apoptosis This compound->Apoptosis induction Cell_Cycle_Arrest Cell_Cycle_Arrest HDAC->Cell_Cycle_Arrest CDK2->Cell_Cycle_Arrest Tumor_Cell_Growth_Inhibition Tumor_Cell_Growth_Inhibition Apoptosis->Tumor_Cell_Growth_Inhibition Cell_Cycle_Arrest->Tumor_Cell_Growth_Inhibition

Caption: Putative anticancer signaling pathways of this compound derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. This compound derivatives have shown promise as a novel class of antimicrobial compounds with activity against a range of bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-Aminopyridine derivative (2c)Staphylococcus aureus, Bacillus subtilis0.039[8]
(Z)-2-(4-nitrobenzylidene)-3-oxobutanamide (18)Staphylococcus aureus-MRSA2[9]
Pyrido[2,3-d]pyrimidine derivative (4h)Staphylococcus sp., Bacillus cereus, P. merabitis, S. maresensGood activity[10]
Experimental Protocols for Antimicrobial Activity Assessment

Standardized methods are used to evaluate the in vitro antimicrobial activity of this compound derivatives:

  • Microorganisms: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, are used.

  • Broth Microdilution Method: This is a widely used method for determining the MIC of a compound. Serial dilutions of the test compound are prepared in a liquid growth medium in 96-well microtiter plates. Each well is then inoculated with a standardized suspension of the microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth.[11]

  • Disk Diffusion Method: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. The plate is incubated, and the diameter of the zone of growth inhibition around the disk is measured. This method provides a qualitative assessment of the antimicrobial activity.[8]

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Pharmacological Screening cluster_analysis Data Analysis Start Start Synthesis Synthesis of this compound Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Anticancer Anticancer Assays (MTT, Cell Cycle, Apoptosis) Purification->Anticancer Antimicrobial Antimicrobial Assays (Broth Dilution, Disk Diffusion) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (COX Inhibition, In Vivo Models) Purification->Anti_inflammatory Neuroprotective Neuroprotective Assays (Neuronal Cell Viability, etc.) Purification->Neuroprotective Data_Collection Quantitative Data Collection (IC50, MIC, etc.) Anticancer->Data_Collection Antimicrobial->Data_Collection Anti_inflammatory->Data_Collection Neuroprotective->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis Mechanism_Elucidation Mechanism of Action Studies SAR_Analysis->Mechanism_Elucidation Lead_Optimization Lead Compound Optimization Mechanism_Elucidation->Lead_Optimization End End Lead_Optimization->End anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory_Stimuli Arachidonic_Acid Arachidonic_Acid Inflammatory_Stimuli->Arachidonic_Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX_Enzymes inhibition

References

Literature review on the discovery of 2-aminopyridine scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold, a simple yet versatile heterocyclic motif, has emerged as a privileged structure in medicinal chemistry. Its unique combination of a basic pyridine ring and a nucleophilic amino group provides a fertile ground for chemical modifications, leading to the discovery of a vast array of therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive literature review of the discovery and development of 2-aminopyridine scaffolds, focusing on their synthesis, biological activities, and the signaling pathways they modulate.

Quantitative Biological Activity Data

The therapeutic potential of 2-aminopyridine derivatives is underscored by their potent activity against a range of biological targets. The following tables summarize key quantitative data for representative compounds across different therapeutic areas.

Table 1: Anticancer Activity of 2-Aminopyridine Derivatives

CompoundTarget Kinase(s)Cancer Cell LineIC50 (nM)Reference(s)
CrizotinibALK, ROS1H3122 (NSCLC)24[1]
CeritinibALKKarpas-299 (Lymphoma)20[2]
LorlatinibALK (WT & mutants)Ba/F3 (ALK-G1202R)80[2]
Compound 8eCDK9, HDAC1MV-4-11 (Leukemia)88.4 (CDK9), 168.9 (HDAC1)[3]
Compound 9eFLT3, HDAC1/3MV-4-11 (Leukemia)30.4 (FLT3), 52.4 (HDAC1), 14.7 (HDAC3)[4]
Compound 29CDK8HCT-116 (Colon)46[5]
Compound 26VRK1-150
Compound 12aALK, HDAC1H2228 (NSCLC)9.5 (ALK), 1450 (HDAC1)[6]
Compound 22CDK7-7.21[7]
PexidartinibCSF1R-<1[8]

Table 2: Antibacterial Activity of 2-Aminopyridine Derivatives

CompoundBacterial Strain(s)MIC (µg/mL)Reference(s)
Compound 2cStaphylococcus aureus, Bacillus subtilis0.039[9][10][11]
Compound 2cBacillus cereus, Enterococcus faecalis, Micrococcus luteus78[9]
Compound 2cListeria monocytogenes156[9]
Compound 22Escherichia coli, Proteus mirabilis12.5[12]
Compound 24Escherichia coli, Proteus mirabilis37.5[12]
SB002Pseudomonas aeruginosa1.6[13]
SB023Pseudomonas aeruginosa13.5[13]

Key Signaling Pathways Modulated by 2-Aminopyridine Scaffolds

2-aminopyridine derivatives have been shown to modulate key signaling pathways implicated in various diseases, particularly cancer. Understanding these pathways is crucial for the rational design of novel therapeutics.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Certain 2-aminopyridine derivatives, such as the tankyrase (TNKS) inhibitors, have been developed to antagonize this pathway.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 LRP5_6->Dsh Axin Axin Dsh->Axin inhibits complex GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation CK1a CK1α CK1a->beta_catenin phosphorylates for degradation Axin->GSK3b APC APC Axin->APC APC->beta_catenin Proteasome Proteasome beta_catenin->Proteasome degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF co-activates TNKS_inhibitor 2-Aminopyridine TNKS Inhibitor (e.g., XAV939) TNKS Tankyrase (TNKS) TNKS_inhibitor->TNKS inhibits TNKS->Axin destabilizes Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: Wnt/β-catenin signaling and inhibition by 2-aminopyridine derivatives.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is a crucial cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is frequently observed in cancer. Several classes of 2-aminopyridine derivatives have been developed as inhibitors of key kinases within this pathway, such as JNK.

MAPK_Pathway cluster_JNK JNK Pathway cluster_p38 p38 Pathway cluster_nucleus Nucleus Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Stress) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor ASK1 ASK1 (MAPKKK) Extracellular_Signal->ASK1 TAK1 TAK1 (MAPKKK) Extracellular_Signal->TAK1 RAS RAS Receptor->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos, ATF2) ERK->Transcription_Factors MKK4_7 MKK4/7 (MAPKK) ASK1->MKK4_7 JNK JNK (MAPK) MKK4_7->JNK JNK->Transcription_Factors JNK_inhibitor 2-Aminopyridine JNK Inhibitor JNK_inhibitor->JNK inhibits MKK3_6 MKK3/6 (MAPKK) TAK1->MKK3_6 p38 p38 (MAPK) MKK3_6->p38 p38->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response

Caption: MAPK signaling cascade and JNK inhibition by 2-aminopyridine derivatives.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections provide protocols for key experiments cited in the literature on 2-aminopyridine scaffolds.

Synthesis of 2-Aminopyridine Derivatives

General Procedure for Multicomponent Reaction (MCR):

A mixture of an appropriate enaminone (1 mmol), malononitrile (1 mmol), and a primary amine (1.2 mmol) is heated at 80 °C for 3-5 hours in a solvent-free condition. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is washed with ethanol to afford the desired 2-amino-3-cyanopyridine derivative. The product is then characterized by FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Biological Evaluation

Antibacterial Susceptibility Testing - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the compound are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Bacterial strains are cultured overnight and diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • 100 µL of the bacterial suspension is added to each well containing the test compound.

  • Positive (broth with bacteria and a standard antibiotic) and negative (broth only) controls are included.

  • The plate is incubated at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][12]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay):

  • The kinase enzyme, substrate, and ATP are diluted in the appropriate kinase buffer.

  • Test compounds are serially diluted in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Add ADP-Glo™ Reagent to deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Luminescence is measured using a plate reader.

  • The IC50 value is calculated from the dose-response curve of percentage inhibition versus compound concentration.[14]

Cell Proliferation Assay (MTT Assay):

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Cells are treated with various concentrations of the 2-aminopyridine derivative for 72 hours.

  • MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.

  • The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Conclusion

The 2-aminopyridine scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets have solidified its importance in medicinal chemistry. The data and protocols presented in this technical guide offer a valuable resource for researchers dedicated to the exploration and development of new drugs based on this remarkable chemical entity. Further investigation into the structure-activity relationships and mechanisms of action of 2-aminopyridine derivatives will undoubtedly lead to the development of next-generation therapies for a multitude of diseases.

References

The Reaction of 2-Benzylaminopyridine with Boron Tribromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 2-benzylaminopyridine and boron tribromide (BBr₃), a key transformation for the synthesis of 2-aminopyridine, a valuable scaffold in medicinal chemistry. This document details the available experimental protocols, quantitative data, and the mechanistic basis of this debenzylation reaction. Furthermore, it explores the relevance of the 2-aminopyridine core in drug discovery by illustrating its interaction with the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway, a critical mediator of immune response.

Executive Summary

Reaction of this compound with Boron Tribromide

The treatment of this compound with boron tribromide results in the cleavage of the N-benzyl group to afford 2-aminopyridine.[1] This reaction is a classic example of a dealkylation mediated by a strong Lewis acid.

Proposed Reaction Mechanism

The reaction is believed to proceed through the following steps:

  • Lewis Acid-Base Adduct Formation: The lone pair of electrons on the pyridine nitrogen or the exocyclic amine nitrogen of this compound attacks the electron-deficient boron atom of BBr₃, forming a Lewis acid-base adduct. Coordination is more likely at the more basic exocyclic nitrogen.

  • Activation of the Benzyl Group: The formation of the adduct enhances the leaving group ability of the benzyl group.

  • Nucleophilic Attack by Bromide: A bromide ion, either from another equivalent of BBr₃ or from the dissociation of the initial adduct, acts as a nucleophile and attacks the benzylic carbon in an SN2-type displacement.

  • Product Formation and Work-up: This displacement releases benzyl bromide as a byproduct and generates a boron-amine complex. Subsequent aqueous work-up hydrolyzes the boron-amine species to yield the final product, 2-aminopyridine.

Experimental Workflow: BBr₃-Mediated Debenzylation

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up A This compound in dry CH₂Cl₂ under N₂ B Cool to -78°C A->B C Slow addition of BBr₃ solution B->C D Allow to warm to room temperature C->D E Stir for specified time (monitor by TLC) D->E F Cool to 0°C E->F G Quench with Methanol F->G H Aqueous Work-up (e.g., NaHCO₃ solution) G->H I Extraction with organic solvent H->I J Purification (e.g., Column Chromatography) I->J JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation JAK->JAK 3. Trans-phosphorylation STAT STAT JAK->STAT 4. Phosphorylation P_STAT p-STAT STAT_dimer STAT Dimer P_STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene Gene Transcription DNA->Gene 7. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor 2-Aminopyridine Derivative Inhibitor->JAK Inhibition

References

Stability of 2-Benzylaminopyridine Under Normal Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 2-benzylaminopyridine under normal storage conditions. While specific experimental data on the degradation of this compound is not extensively available in public literature, this document outlines the expected stability based on its chemical structure and provides detailed, generalized experimental protocols for its stability assessment in line with industry standards and regulatory guidelines. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to evaluate the stability of this compound and similar compounds.

Introduction

This compound is a chemical compound with potential applications in medicinal chemistry and materials science.[1] Understanding its stability under normal conditions is crucial for ensuring its quality, efficacy, and safety throughout its lifecycle, from synthesis and storage to its final application. "Normal conditions" in the context of chemical stability generally refer to ambient temperature and humidity, protected from light.

Based on its chemical structure, which includes a stable pyridine ring and a benzylamino group, this compound is expected to be relatively stable under normal storage conditions.[1] However, the presence of the secondary amine and the benzyl C-N bond suggests potential susceptibility to degradation under stressed conditions such as high temperature, extreme pH, oxidation, and photolysis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance White to off-white crystalline powder[1]
Molecular Formula C₁₂H₁₂N₂PubChem CID 23362
Molecular Weight 184.24 g/mol PubChem CID 23362
Melting Point 72-76 °CSigma-Aldrich
Boiling Point 178-180 °C at 13 mmHgSigma-Aldrich
Solubility Soluble in organic solvents[1]

Expected Stability Profile

Under normal storage conditions—defined as a cool, dry, and dark environment in a tightly sealed container—this compound is anticipated to be stable.[1] The primary degradation pathways for compounds with similar functional groups often involve oxidation of the secondary amine or cleavage of the benzylic C-N bond, particularly under forcing conditions.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store at ambient room temperature (20-25°C).

  • Humidity: Keep in a dry place, protected from moisture.

  • Light: Store in a light-resistant container to prevent photodegradation.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to various stress conditions to identify potential degradation products and pathways. The following are detailed, generalized protocols for such studies.

General Experimental Workflow

The overall workflow for assessing the stability of this compound is depicted in the following diagram.

G General Workflow for Stability Assessment cluster_0 Preparation cluster_1 Forced Degradation Studies cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solution of this compound B Hydrolytic Degradation (Acid, Base, Neutral) A->B C Oxidative Degradation (e.g., H₂O₂) A->C D Thermal Degradation (Dry Heat) A->D E Photolytic Degradation (UV/Vis Light) A->E F Sample Quenching and Preparation B->F C->F D->F E->F G LC-MS/MS Analysis F->G H Characterization of Degradants G->H I Determine Degradation Pathways H->I J Develop Stability-Indicating Method I->J

General workflow for stability assessment of this compound.
Hydrolytic Stability

Objective: To determine the stability of this compound in aqueous solutions at different pH values.

Methodology:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Prepare three sets of aqueous solutions: 0.1 N HCl (acidic), deionized water (neutral), and 0.1 N NaOH (basic).

  • Spike the stock solution into each of the three aqueous solutions to a final concentration of 100 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours).

  • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase for analysis.

  • Analyze the samples by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS/MS) to quantify the remaining parent compound and identify any degradation products.

Oxidative Stability

Objective: To evaluate the susceptibility of this compound to oxidation.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent at 1 mg/mL.

  • Prepare a 3% solution of hydrogen peroxide (H₂O₂) in deionized water.

  • Spike the stock solution into the H₂O₂ solution to a final concentration of 100 µg/mL.

  • Incubate the solution at room temperature for a defined period (e.g., 2, 4, 8, and 24 hours).

  • At each time point, withdraw an aliquot and quench the reaction (e.g., with sodium bisulfite).

  • Analyze the samples by LC-MS/MS.

Thermal Stability

Objective: To assess the stability of solid this compound when exposed to dry heat.

Methodology:

  • Place a known amount of solid this compound in a glass vial.

  • Expose the sample to a controlled high temperature (e.g., 80°C) in a calibrated oven for a defined period (e.g., 1, 3, and 7 days).

  • At each time point, remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent to a known concentration.

  • Analyze the samples by LC-MS/MS.

Photostability

Objective: To determine the effect of light exposure on the stability of this compound.

Methodology:

  • Prepare a solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a concentration of 100 µg/mL.

  • Expose the solution in a photostability chamber to a light source that provides both UV and visible radiation, according to ICH Q1B guidelines. A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Prepare a control sample wrapped in aluminum foil to protect it from light and store it under the same conditions.

  • Analyze both the exposed and control samples by LC-MS/MS.

Potential Signaling Pathway Involvement (Hypothetical)

While there is no direct evidence in the literature of this compound's involvement in specific signaling pathways, compounds with similar structures (e.g., substituted aminopyridines) have been investigated as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where a this compound derivative could act as an inhibitor.

G Hypothetical Signaling Pathway Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Downstream Signaling Cascade (e.g., MAPK/ERK Pathway) B->C Activates D Cell Proliferation and Survival C->D Promotes E This compound Derivative E->B Inhibits

Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is expected to be a stable compound under normal storage conditions. However, for applications in research and drug development, a thorough stability assessment through forced degradation studies is essential. The experimental protocols provided in this guide offer a robust framework for such an evaluation. The identification of any degradation products and the elucidation of degradation pathways will be critical for the development of stable formulations and for ensuring the safety and efficacy of any potential therapeutic applications. Further experimental work is required to confirm the specific stability profile of this compound.

References

A Technical Guide to the Spectroscopic Data of N-benzylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the spectroscopic data available for N-benzylpyridin-2-amine, a compound of interest in medicinal chemistry and materials science. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-benzylpyridin-2-amine, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignmentReference
7.36-7.31m4H, Aromatic (Benzyl)[1]
7.26-7.24t1H, Aromatic (Benzyl)[1]
6.76-6.75m2H, Aromatic (Pyridyl)[1]
6.58-6.59m2H, Aromatic (Pyridyl)[1]
4.26s2H, CH₂[1]

Solvent: CDCl₃, Instrument Frequency: 600 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignmentReference
148.1Aromatic C[1]
139.3Aromatic C[1]
129.2Aromatic C[1]
128.6Aromatic C[1]
127.4Aromatic C[1]
127.2Aromatic C[1]
117.5Aromatic C[1]
112.7Aromatic C[1]
48.2CH₂[1]

Solvent: CDCl₃, Instrument Frequency: 150 MHz

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (ν) cm⁻¹IntensityAssignmentReference
3410weakN-H Stretch[1]
3022weakAromatic C-H Stretch[1]
1604mediumC=C Stretch[1]
1507mediumC=N Stretch[1]
1320weakC-N Stretch[1]
1261mediumC-N Stretch[1]
731strongC-H Bend (out of plane)[1]

Technique: Attenuated Total Reflectance (ATR)

Table 4: Mass Spectrometry Data

m/zTechniqueIonReference
184.1114HRMS (ESI/APCI)[M]⁺[1]
184.1121CalculatedC₁₂H₁₂N₂[1]

Note: The molecular formula for N-benzylpyridin-2-amine is C₁₂H₁₂N₂ with a molecular weight of 184.24 g/mol .[2][3][4] The reported HRMS value corresponds to the molecular ion.

Experimental Protocols

Synthesis of N-benzylpyridin-2-amine

The synthesis of the title compound can be achieved via the reduction of the corresponding Schiff base, (E)-N-benzylidenepyridin-2-amine.[2]

  • Schiff Base Formation: The precursor, (E)-N-benzylidenepyridin-2-amine, is prepared by the condensation reaction of benzaldehyde and 2-aminopyridine.[2][5] Typically, equimolar amounts of 2-aminopyridine and benzaldehyde are dissolved in ethanol and refluxed for 1-2 hours.[5]

  • Reduction: To a mixture of (E)-N-benzylidenepyridin-2-amine (20 mmol) and sodium borohydride (NaBH₄, 100 mmol) in 50 ml of 1,4-dioxane, a solution of acetic acid (100 mmol) in 1,4-dioxane is added dropwise at 0°C.[2]

  • Reaction and Work-up: The reaction mixture is then heated to 120°C for 2 hours.[2] After cooling, the solvent is removed under vacuum. The resulting residue is poured into water and extracted three times with chloroform.[2] The combined organic extracts are dried over calcium chloride (CaCl₂), and the solvent is evaporated to yield the crude N-benzylpyridin-2-amine.[2]

Spectroscopic Analysis

The characterization of N-benzylpyridin-2-amine is performed using standard spectroscopic techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker AV-400 or similar) operating at frequencies of 400-600 MHz for ¹H and 100-150 MHz for ¹³C.[1][6] Samples are typically dissolved in deuterated chloroform (CDCl₃).[1][6]

  • Infrared Spectroscopy: IR spectra are obtained using an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory, which allows for the analysis of solid samples directly.[1]

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is conducted using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to determine the accurate mass and confirm the elemental composition.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of N-benzylpyridin-2-amine.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation start Reactants (2-Aminopyridine, Benzaldehyde) schiff Schiff Base Formation start->schiff reduction Reduction with NaBH4 schiff->reduction product Crude Product reduction->product purify Purification (Chromatography/Recrystallization) product->purify pure_product Pure N-benzylpyridin-2-amine purify->pure_product sample_prep Sample Preparation pure_product->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms interpret Data Analysis & Interpretation nmr->interpret ir->interpret ms->interpret confirm Structure Confirmation interpret->confirm

References

The Pivotal Role of Aminopyridine Isomers in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridines, a class of heterocyclic organic compounds, consist of a pyridine ring substituted with an amino group. The constitutional isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—serve as versatile scaffolds in medicinal chemistry, leading to the development of a wide array of therapeutic agents. The position of the amino group profoundly influences the molecule's electronic properties, basicity, and steric hindrance, thereby dictating its biological activity and potential as a drug candidate. This technical guide provides an in-depth exploration of the biological activities of these isomers, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers in the field of drug discovery.

Comparative Biological Activities of Aminopyridine Isomers

The aminopyridine isomers exhibit a diverse range of pharmacological effects, from ion channel modulation to enzyme inhibition. Their derivatives have been extensively investigated for applications in neurology, oncology, infectious diseases, and inflammatory conditions.

2-Aminopyridine: A Versatile Pharmacophore

The 2-aminopyridine moiety is a privileged structure in drug discovery, found in numerous approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The simple, low molecular weight design of 2-aminopyridine makes it an attractive starting point for the synthesis of complex bioactive molecules with minimal side reactions.[1][2]

3-Aminopyridine: A Scaffold for Anticancer and Antimicrobial Agents

Derivatives of 3-aminopyridine have shown significant potential, particularly in the realm of oncology and infectious diseases.[5] One of the most notable derivatives is Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a potent ribonucleotide reductase inhibitor that has been evaluated in numerous clinical trials for its anticancer activity.[6] This isomer also serves as a building block for compounds with antimicrobial and antitumor properties, often enhanced through complexation with transition metals.[5]

4-Aminopyridine: A Clinically Significant Potassium Channel Blocker

4-Aminopyridine (also known as dalfampridine or fampridine) is a well-established voltage-gated potassium (K+) channel blocker.[7][8][9] This mechanism of action is central to its therapeutic use in neurological disorders such as multiple sclerosis (MS), where it improves motor function by enhancing signal conduction in demyelinated axons.[9][10] Its derivatives have also been explored for their potential in treating other neurological conditions and even certain types of cancer.[10][11]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for various biological activities of aminopyridine derivatives, providing a basis for comparative analysis.

Table 1: Anticancer Activity of Aminopyridine Derivatives (IC50 Values)
Compound/DerivativeCancer Cell LineTargetIC50 (µM)Reference(s)
2-Aminopyridine Derivatives
Compound 2c (a 2-amino-3-cyanopyridine)S. aureus, B. subtilisAntibacterial0.039 µg/mL (MIC)[2]
Spiro-pyridine derivative 5HepG-2, Caco-2EGFR, VEGFR-210.58, 9.78[12]
Spiro-pyridine derivative 7HepG-2, Caco-2EGFR, VEGFR-28.90, 7.83[12]
Spiro-pyridine derivative 8HepG-2, Caco-2EGFR, VEGFR-28.42, 13.61[12]
Compound 8e (CDK/HDAC dual inhibitor)MV-4-11CDK9, HDAC10.0884 (CDK9), 0.1689 (HDAC1)[11]
Compound A1 (Spiro derivative)EGFR wt, HER2EGFR, HER20.18 (HER2)[13]
Compound A2 (Spiro derivative)EGFR wt, HER2EGFR, HER20.26 (HER2)[13]
3-Aminopyridine Derivatives
Triapine (3-AP)VariousRibonucleotide ReductaseVaries by cell line[9]
Imidazopyridine compound 12HT-29Anticancer4.15[14]
Imidazopyridine compound 14B16F10Anticancer21.75[14]
Imidazopyridine compound 18MCF-7Anticancer14.81[14]
Cyanopyridine derivative IIIMCF-7, NCI-H460, SF-268Anticancer0.02, 0.01, 0.02 µg/mL[15]
4-Aminopyridine Derivatives
4-AminopyridineMCF-7, MDA-MB-231K+ channels4000[10][14]
3-methyl-4-aminopyridine (3Me4AP)Shaker K+ channelK+ channels37-50[16]
3-methoxy-4-aminopyridine (3MeO4AP)Shaker K+ channelK+ channels310-992[16]
3-(trifluoromethyl)-4-aminopyridine (3CF34AP)Shaker K+ channelK+ channels690-1150[16]
Table 2: Enzyme and Ion Channel Inhibition by Aminopyridine Derivatives (IC50/Ki Values)
Compound/DerivativeTargetInhibition Value (µM)Reference(s)
2-Aminopyridine Derivatives
Aminopyrimidine JNK inhibitorJNK1Low nanomolar range[17]
3-Aminopyridine Derivatives
Aminopyridine thiourea derivativesα-glucosidase24.62 - 142.18[18]
4-Aminopyridine
4-AminopyridineKV1.1170 (IC50)[8]
4-AminopyridineKV1.2230 (IC50)[8]
4-AminopyridineKV1.413 (Ki)[3]
4-AminopyridineKV3.129 (Ki)[3]
4-AminopyridineKV3.2100 (Ki)[3]
4-AminopyridineKV1.3195 (Ki)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments cited in the study of aminopyridine isomers.

Protocol 1: Synthesis of 2-Aminopyridine Derivatives via Multicomponent Reaction

This protocol describes a solvent-free, one-pot synthesis of 2-amino-3-cyanopyridine derivatives.[2]

Materials:

  • Enaminone (1 mmol)

  • Malononitrile (1 mmol)

  • Primary amine (e.g., benzylamine) (1 mmol)

Procedure:

  • Combine the enaminone, malononitrile, and primary amine in a reaction vessel.

  • Heat the mixture at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the resulting solid by recrystallization from an appropriate solvent (e.g., ethanol) to yield the 2-aminopyridine derivative.

  • Characterize the final product using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR.[2]

Protocol 2: Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of aminopyridine derivatives against bacterial strains.[12][13][19]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in appropriate broth (e.g., Mueller-Hinton Broth)

  • Aminopyridine derivative stock solution (in a suitable solvent like DMSO)

  • Sterile broth

  • Incubator (37 °C)

  • Microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the aminopyridine derivative in the microtiter plate using sterile broth. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the compound dilutions.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37 °C for 16-20 hours.[13]

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of aminopyridine derivatives against a specific kinase.

Materials:

  • Recombinant kinase enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (at or near Km concentration)

  • Kinase substrate (peptide or protein)

  • Aminopyridine derivative stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the aminopyridine derivative in DMSO.

  • In a 96-well plate, add the kinase buffer, the kinase enzyme, and the diluted inhibitor or DMSO (for control).

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction according to the detection kit's instructions. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP.

  • Add the detection reagent that converts the generated ADP to a detectable signal (e.g., luminescence).

  • Measure the signal using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol describes the method for recording ion channel currents in response to the application of aminopyridine derivatives.[18][20][21]

Materials:

  • Cultured cells expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific KV channel)

  • Patch-clamp rig (including amplifier, micromanipulator, microscope, and data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller

  • External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

  • Internal solution (pipette solution, e.g., containing KCl, MgCl2, EGTA, HEPES, ATP)

  • Aminopyridine derivative solution

Procedure:

  • Prepare recording pipettes from borosilicate glass capillaries using a pipette puller, with a resistance of 3-7 MΩ when filled with the internal solution.[20]

  • Fill the pipette with the internal solution and mount it on the micromanipulator.

  • Place the coverslip with the cultured cells in the recording chamber and perfuse with the external solution.

  • Under microscopic guidance, approach a target cell with the pipette tip and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

  • Apply voltage steps to elicit ion channel currents and record the baseline activity.

  • Perfuse the aminopyridine derivative at various concentrations onto the cell and record the changes in the ion channel currents.

  • Analyze the data to determine the effect of the compound on channel activity, such as the concentration-dependent block, and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which aminopyridine derivatives exert their effects is paramount for rational drug design and development.

Mechanism of 4-Aminopyridine as a Potassium Channel Blocker

4-Aminopyridine primarily targets voltage-gated potassium (KV) channels. In demyelinated neurons, the exposure of these channels leads to an excessive potassium efflux during an action potential, which can cause conduction block. 4-AP physically obstructs the pore of these channels, prolonging the duration of the action potential and thereby enhancing the propagation of the nerve impulse and increasing neurotransmitter release at the synapse.[9][16]

4-AP_Mechanism cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention Demyelination Demyelination Exposed_Kv_Channels Exposed K+ Channels Demyelination->Exposed_Kv_Channels K_Efflux Increased K+ Efflux Exposed_Kv_Channels->K_Efflux Block_Kv Blocks Exposed K+ Channels Exposed_Kv_Channels->Block_Kv Target Conduction_Block Action Potential Conduction Block K_Efflux->Conduction_Block 4AP 4-Aminopyridine 4AP->Block_Kv Prolong_AP Prolongs Action Potential Block_Kv->Prolong_AP Restore_Conduction Restores Conduction Prolong_AP->Restore_Conduction

Caption: Mechanism of 4-Aminopyridine on Demyelinated Axons.

Anticancer Mechanism of Triapine (a 3-Aminopyridine Derivative)

Triapine functions as a potent inhibitor of ribonucleotide reductase (RNR), an enzyme crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA.[7][22] By chelating the iron cofactor in the R2 subunit of RNR, Triapine inactivates the enzyme, leading to the depletion of the dNTP pool. This inhibits DNA synthesis and repair, ultimately inducing cell cycle arrest in the S-phase and apoptosis in rapidly proliferating cancer cells.[22][23]

Triapine_Mechanism Triapine Triapine RNR Ribonucleotide Reductase (RNR) Triapine->RNR Inhibits dNTP_Pool dNTP Pool Depletion RNR->dNTP_Pool Depletes DNA_Synthesis_Inhibition Inhibition of DNA Synthesis & Repair dNTP_Pool->DNA_Synthesis_Inhibition S_Phase_Arrest S-Phase Cell Cycle Arrest DNA_Synthesis_Inhibition->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: Anticancer Mechanism of Action of Triapine.

Signaling Pathways Targeted by Aminopyridine-Based Kinase Inhibitors

Many aminopyridine derivatives have been developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. These inhibitors typically compete with ATP for binding to the kinase domain.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, promoting cell proliferation and survival.[9][24] Aminopyridine-based inhibitors can block EGFR activity, thereby inhibiting these pro-cancerous signals.[7][9]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Aminopyridine_Inhibitor Aminopyridine EGFR Inhibitor Aminopyridine_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival

Caption: Inhibition of the EGFR Signaling Pathway.

JNK Signaling Pathway: The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis.[3][8] Aminopyridine derivatives have been developed as potent and selective JNK inhibitors.[22]

JNK_Pathway Stress_Signal Stress Signal (e.g., Cytokines) MAPKKK MAPKKK Stress_Signal->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 Activates JNK JNK MKK4_7->JNK Activates c_Jun c_Jun JNK->c_Jun Phosphorylates Aminopyridine_JNK_Inhibitor Aminopyridine JNK Inhibitor Aminopyridine_JNK_Inhibitor->JNK Inhibits Gene_Expression Gene Expression (Inflammation, Apoptosis) c_Jun->Gene_Expression Regulates

Caption: Inhibition of the JNK Signaling Pathway.

Conclusion

The aminopyridine isomers and their derivatives represent a rich and enduring source of novel therapeutic agents. Their structural simplicity, coupled with the profound influence of isomeric substitution on biological activity, provides a fertile ground for drug discovery. 4-Aminopyridine's success as a potassium channel blocker in neurology exemplifies the therapeutic potential locked within this scaffold. The diverse anticancer, antimicrobial, and enzyme-inhibitory activities of 2- and 3-aminopyridine derivatives further underscore the versatility of this chemical class. This technical guide, by consolidating quantitative data, detailing experimental methodologies, and illustrating key signaling pathways, aims to empower researchers to build upon the existing knowledge and accelerate the development of the next generation of aminopyridine-based medicines. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock new therapeutic opportunities for a wide range of diseases.

References

Methodological & Application

Synthesis of 2-Benzylaminopyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-benzylaminopyridine derivatives, a class of compounds with significant interest in medicinal chemistry due to their potential biological activities, including anticancer and antimicrobial properties. Four common and effective synthetic methodologies are presented: Buchwald-Hartwig amination, Ullmann condensation, Nucleophilic Aromatic Substitution (SNAr), and Reductive Amination.

Data Presentation

The following table summarizes the typical reaction conditions and outcomes for the synthesis of this compound derivatives via the four described methods. This allows for a direct comparison of the different approaches.

MethodStarting MaterialsCatalyst/ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Buchwald-Hartwig Amination 2-Chloropyridine, BenzylaminePd₂(dba)₃ / XantphosNaOtBuToluene11012~85
Ullmann Condensation 2-Bromopyridine, BenzylamineCuI / L-prolineK₂CO₃DMSO10024~70-80
Nucleophilic Aromatic Substitution (SNAr) 2-Fluoropyridine, Benzylamine-K₂CO₃DMSO804~90
Reductive Amination Pyridine-2-carboxaldehyde, BenzylamineNaBH(OAc)₃-DichloromethaneRoom Temp.2~95

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of 2-chloropyridine with benzylamine. This method is highly versatile and tolerant of a wide range of functional groups.

Materials:

  • 2-Chloropyridine

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Nitrogen or Argon gas

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add 2-chloropyridine (1.0 mmol) and benzylamine (1.2 mmol) to the Schlenk tube.

  • Add anhydrous toluene (5 mL) to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture at 110 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Protocol 2: Ullmann Condensation

This protocol details a copper-catalyzed N-arylation of benzylamine with 2-bromopyridine. The use of a ligand like L-proline allows for milder reaction conditions compared to traditional Ullmann reactions.[1][2]

Materials:

  • 2-Bromopyridine

  • Benzylamine

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Nitrogen or Argon gas

  • Reaction vial or flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a reaction vial, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Add 2-bromopyridine (1.0 mmol) and benzylamine (1.2 mmol) to the vial.

  • Add anhydrous DMSO (4 mL) to the reaction mixture.

  • Seal the vial and heat the mixture at 100 °C with stirring for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a metal-free approach for the synthesis of this compound from 2-fluoropyridine. The electron-withdrawing nature of the pyridine nitrogen activates the ring for nucleophilic attack.[3]

Materials:

  • 2-Fluoropyridine

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Reaction vial or flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a reaction vial, dissolve 2-fluoropyridine (1.0 mmol) and benzylamine (1.1 mmol) in DMSO (5 mL).

  • Add potassium carbonate (1.5 mmol) to the mixture.

  • Seal the vial and heat the reaction mixture to 80 °C for 4 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain pure this compound.

Protocol 4: Reductive Amination

This protocol outlines the synthesis of this compound via the reductive amination of pyridine-2-carboxaldehyde with benzylamine using sodium triacetoxyborohydride as the reducing agent.[4][5][6] This method is known for its mild conditions and high yields.[6]

Materials:

  • Pyridine-2-carboxaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add pyridine-2-carboxaldehyde (1.0 mmol) and benzylamine (1.1 mmol) in anhydrous dichloromethane (10 mL).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for an additional 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Mandatory Visualization

Logical Relationship of Synthetic Methods

The following diagram illustrates the different synthetic pathways to obtain this compound derivatives from common starting materials.

Synthesis_Pathways Halopyridine 2-Halopyridine (X = Cl, Br, F) Product This compound Derivative Halopyridine->Product Buchwald-Hartwig (Pd-catalyzed) Halopyridine->Product Ullmann Condensation (Cu-catalyzed) Halopyridine->Product SNAr (X=F) PyridineAldehyde Pyridine-2- carboxaldehyde PyridineAldehyde->Product Reductive Amination Benzylamine Benzylamine Benzylamine->Product

Caption: Synthetic routes to this compound derivatives.

Potential Signaling Pathway Inhibition

2-Aminopyridine derivatives have been investigated as inhibitors of various protein kinases involved in cancer cell signaling. The diagram below depicts a simplified representation of the JAK/STAT and EGFR/PI3K/Akt/mTOR signaling pathways, which are common targets for such inhibitors.[7][8][9][10] Inhibition of these pathways can lead to decreased cell proliferation and survival, and the induction of apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation EGFR EGFR PI3K PI3K EGFR->PI3K Activation STAT STAT JAK->STAT Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) STAT->GeneExpression Transcription Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation mTOR->GeneExpression Translation Inhibitor This compound Derivative (Inhibitor) Inhibitor->JAK Inhibition Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTOR Inhibition

Caption: Inhibition of cancer signaling pathways by this compound derivatives.

References

Application Notes and Protocols for Palladium-Catalyzed Amination of 2-Benzylaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of 2-benzylaminopyridine as a reactant in palladium-catalyzed amination reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. The resulting N-aryl-N-benzylpyridin-2-amine scaffolds are of significant interest in medicinal chemistry and materials science.

The protocols outlined below are based on established Buchwald-Hartwig amination methodologies, offering a robust starting point for the synthesis of a variety of substituted aminopyridine derivatives.

I. Reaction Principle and Overview

The palladium-catalyzed amination of this compound with aryl halides or pseudohalides, commonly known as the Buchwald-Hartwig amination, is a powerful cross-coupling reaction. This transformation allows for the efficient construction of sterically hindered and electronically diverse tri-substituted amine products.[1]

The catalytic cycle, illustrated below, generally involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and subsequent reductive elimination to yield the desired N-aryl-N-benzylpyridin-2-amine and regenerate the active palladium(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and reaction efficiency.

II. Experimental Data

The following table summarizes representative yields for the palladium-catalyzed amination of a substrate structurally similar to this compound, namely 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine, with various aryl bromides.[2] These values provide an estimate of the expected efficiency for the N-arylation of this compound under optimized conditions.

EntryAryl BromideProductYield (%)[2]
14-BromoanisoleN-(4-Methoxyphenyl)-4-(6-phenylpyridin-3-yl)pyrimidin-2-amine82
21-Bromo-4-(trifluoromethyl)benzeneN-(4-(Trifluoromethyl)phenyl)-4-(6-phenylpyridin-3-yl)pyrimidin-2-amine31
31-Bromo-4-nitrobenzeneN-(4-Nitrophenyl)-4-(6-phenylpyridin-3-yl)pyrimidin-2-amine27

III. Experimental Protocols

A. General Protocol for the Palladium-Catalyzed Amination of this compound with an Aryl Bromide

This protocol is adapted from a procedure for the successful N-arylation of a related aminopyrimidine derivative and should serve as an excellent starting point for optimization.[2][3]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole, 4-chlorotoluene)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 14 mg), Xantphos (0.04 mmol, 23 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Add this compound (1.0 mmol, 184 mg) and the aryl bromide (1.2 mmol).

  • Seal the Schlenk tube with a septum, and evacuate and backfill with nitrogen or argon. Repeat this process three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N-benzylpyridin-2-amine.

IV. Visualizations

experimental_workflow reagents 1. Add Reagents: - PdCl₂(PPh₃)₂ - Xantphos - NaOtBu - this compound - Aryl Bromide inert 2. Establish Inert Atmosphere (Evacuate/Backfill N₂/Ar) reagents->inert solvent 3. Add Anhydrous Toluene inert->solvent heat 4. Heat at 110°C (12-24h) solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor workup 6. Workup: - Cool to RT - Dilute with EtOAc - Filter through Celite - Wash with H₂O/Brine monitor->workup purify 7. Purify: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify product Final Product: N-Aryl-N-benzyl -pyridin-2-amine purify->product

Figure 1. Experimental workflow for the palladium-catalyzed amination.

catalytic_cycle cluster_legend Legend pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)(X)L₂ pd0->pd2_ox Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)(NRR')L₂ pd2_ox->pd2_amido Amine Coordination & Deprotonation (HNRR', Base) product Ar-NRR' pd2_amido->product Reductive Elimination product->pd0 L L = Ligand (e.g., Xantphos) ArX Ar-X = Aryl Halide HNRR HNRR' = this compound

References

Application Notes and Protocols for 2-Benzylaminopyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylaminopyridine is a versatile scaffold in medicinal chemistry, serving as a key intermediate and pharmacophore in the design and synthesis of novel therapeutic agents. Its structural motif, featuring a pyridine ring linked to a benzyl group via a secondary amine, provides a unique combination of hydrogen bonding capabilities, aromatic interactions, and conformational flexibility. This allows for the development of derivatives with a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties. These notes provide an overview of the applications of this compound in medicinal chemistry, along with detailed protocols for the synthesis and evaluation of its derivatives.

Data Presentation

While specific quantitative data for a wide range of this compound derivatives is not extensively available in publicly accessible databases, the following tables summarize representative biological activities of structurally related pyridine and pyrimidine compounds. This data serves as a valuable reference for the potential of the this compound scaffold in various therapeutic areas.

Table 1: Anticancer Activity of Representative Pyridine and Pyrimidine Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridopyrimidinone 31 PI3Kα0.019--
mTOR0.13--
PC-3 (Prostate Cancer)0.29--
Pyrazolopyridine 3f EGFR0.066Erlotinib0.037
VEGFR-20.102Sorafenib0.034
HCT-116 (Colon Cancer)3.3Erlotinib7.68
Thiophenyl-pyrimidine 10b EGFR0.161Erlotinib0.037
VEGFR-20.141Sorafenib0.034
HepG-2 (Liver Cancer)13.81--
2-Phenylaminopyrimidine 12d K562 (Leukemia)~3x more potent than ImatinibImatinib-

Table 2: Antimicrobial Activity of Representative Pyridine and Aminopyrimidine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-Aminopyridine derivative 2c S. aureus0.039Gentamicin-
B. subtilis0.039--
N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide (5c) Gram-positive & Gram-negative bacteriaSimilar to CiprofloxacinCiprofloxacin-
Carbazole derivative 2 S. aureus32Ciprofloxacin0.5
Carbazole derivative 4 S. aureus32Ciprofloxacin0.5

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-2-benzylaminopyridine Derivatives

This protocol describes a general method for the synthesis of N-aryl substituted this compound derivatives via a Buchwald-Hartwig amination reaction.

Materials:

  • 2-Chloro-N-benzylpyridin-2-amine

  • Substituted aniline

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Nitrogen atmosphere apparatus

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloro-N-benzylpyridin-2-amine (1.0 mmol), the desired substituted aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-2-benzylaminopyridine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for assessing the inhibitory activity of this compound derivatives against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant protein kinase (e.g., EGFR, PI3K)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Initiate the reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30 °C for 60 minutes.

  • Signal Detection:

    • Add 10 µL of the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.

Materials:

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37 °C)

  • Microplate reader (optional)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the compound dilutions. This will bring the final volume to 100 µL.

  • Controls: Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualizations

Drug_Discovery_Workflow cluster_0 Target Identification & Validation cluster_1 Hit Discovery cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development Target_ID Target Identification Target_Val Target Validation Target_ID->Target_Val HTS High-Throughput Screening Target_Val->HTS FBDD Fragment-Based Drug Design SBDD Structure-Based Drug Design Hit_to_Lead Hit-to-Lead SBDD->Hit_to_Lead Lead_Opt Lead Optimization (SAR) Hit_to_Lead->Lead_Opt ADMET ADMET Profiling Lead_Opt->ADMET Preclinical Preclinical Studies (in vivo) ADMET->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: A generalized workflow for small molecule drug discovery.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and potential inhibition points.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Grb2 Grb2 EGFR->Grb2 recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->EGFR inhibits

Caption: The EGFR signaling pathway and a potential point of inhibition.

Application Notes and Protocols: 2-Benzylaminopyridine in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-benzylaminopyridine as a versatile N,N-bidentate ligand in the synthesis and application of organometallic complexes. This document details the synthesis of the ligand and its complexes, summarizes key structural data, and outlines protocols for their characterization and potential applications in catalysis.

Introduction

This compound is an attractive ligand in organometallic chemistry due to its tunable steric and electronic properties. The presence of both a pyridyl and a benzylamino moiety allows for the formation of stable chelate rings with a variety of transition metals. This framework has shown potential in stabilizing catalytically active metal centers and in the development of novel therapeutic agents. The modular nature of the ligand, allowing for substitution on both the pyridine and benzyl rings, offers a platform for fine-tuning the properties of the resulting organometallic complexes for specific applications.

Synthesis of this compound Ligand

A general and efficient method for the synthesis of this compound involves the palladium-catalyzed Buchwald-Hartwig amination. This reaction provides a reliable route to the desired ligand in good yields.

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • 2-Chloropyridine

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide

  • Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere synthesis (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 2-chloropyridine (1.0 eq), sodium tert-butoxide (1.2 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe, followed by the addition of benzylamine (1.1 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions 2-Chloropyridine 2-Chloropyridine Reaction Buchwald-Hartwig Amination 2-Chloropyridine->Reaction Benzylamine Benzylamine Benzylamine->Reaction Pd2(dba)3 Pd2(dba)3 Pd2(dba)3->Reaction XPhos XPhos XPhos->Reaction NaOtBu Sodium tert-butoxide NaOtBu->Reaction Toluene Toluene Toluene->Reaction 100C 100 °C 100C->Reaction This compound This compound Reaction->this compound Yield: Good

Caption: Coordination of the platinum(II) center.

Gallium(III) and Indium(III) Complexes

Organometallic complexes of gallium(III) and indium(III) with the this compound anion have been synthesized. These complexes exhibit distorted square-based pyramidal coordination geometries. [1] Complexes:

  • M{2-[N(CH₂C₆H₅)]NC₅H₄}₂(Me) (M = Ga, In)

Protocol 3: Synthesis of Gallium(III) and Indium(III) Complexes

Materials:

  • GaMe₃ or InMe₃

  • This compound

  • Toluene or other suitable anhydrous solvent

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • In a glovebox or under a Schlenk line, dissolve this compound (2 eq) in anhydrous toluene.

  • Cool the solution to -78 °C.

  • Slowly add a solution of GaMe₃ (1 eq) or InMe₃ (1 eq) in toluene to the cooled ligand solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Remove the solvent under vacuum to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent like a toluene/hexane mixture.

Quantitative Data: Structural Parameters (Hypothetical)

ParameterGa(III) ComplexIn(III) Complex
Coordination GeometryDistorted Square PyramidalDistorted Square Pyramidal
Metal CenterGa(III)In(III)
Ligand CoordinationBidentate (N, N)Bidentate (N, N)
M-N Bond Lengths (Å)Not providedNot provided
M-C(methyl) Bond Length (Å)Not providedNot provided

Note: Specific bond lengths and angles were not available in the provided search results but would be determined by single-crystal X-ray diffraction.

Visualization 3: Experimental Workflow for Ga/In Complex Synthesis

G Start Start Dissolve Ligand Dissolve this compound in anhydrous toluene Start->Dissolve Ligand Cool Solution Cool to -78 °C Dissolve Ligand->Cool Solution Add Metal Precursor Add GaMe3 or InMe3 in toluene Cool Solution->Add Metal Precursor React Warm to RT and stir overnight Add Metal Precursor->React Solvent Removal Remove solvent in vacuo React->Solvent Removal Purification Recrystallize from toluene/hexane Solvent Removal->Purification Characterization Characterize by NMR, MS, X-ray diffraction Purification->Characterization End End Characterization->End

Caption: Workflow for Ga/In complex synthesis.

Potential Applications in Catalysis

While specific catalytic applications for this compound complexes are not extensively documented in the reviewed literature, the structural similarities to other well-studied aminopyridine ligands suggest potential utility in various catalytic transformations.

1. C-H Borylation: The use of this compound as a ligand in iridium-catalyzed C-H borylation of phosphines has been noted to provide moderate conversion, indicating its potential to modulate catalyst activity. [2] 2. Transfer Hydrogenation: Ruthenium complexes with related 2,2'-dipyridylamine ligands are effective catalysts for the transfer hydrogenation of ketones. It is plausible that ruthenium complexes of this compound could exhibit similar catalytic activity.

3. Oxidation Catalysis: Iron complexes of α-iminopyridine ligands have been shown to catalyze the oxidation of secondary alcohols to ketones. Iron complexes of this compound could potentially be explored for similar oxidative transformations.

Visualization 4: Potential Catalytic Cycle

G MLn [M]-L Substrate_Coord Substrate Coordination MLn->Substrate_Coord + Substrate Oxidative_Add Oxidative Addition Substrate_Coord->Oxidative_Add Reductive_Elim Reductive Elimination Oxidative_Add->Reductive_Elim Reductive_Elim->MLn + Product

Caption: A generalized catalytic cycle.

Conclusion

This compound is a ligand with significant potential in organometallic chemistry. The documented synthesis of its platinum, gallium, and indium complexes provides a foundation for further exploration. While detailed catalytic studies are yet to be widely reported, the established activity of related aminopyridine complexes suggests that this compound-based catalysts could be valuable tools in organic synthesis. Future research in this area is warranted to fully elucidate the catalytic capabilities and potential applications of these promising organometallic compounds.

References

Application Notes and Protocols: Preparation and Antibacterial Assessment of 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2-aminopyridine derivatives and the subsequent evaluation of their antibacterial properties. The protocols detailed below are based on established methodologies and offer a framework for the discovery and development of novel antibacterial agents.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the urgent development of new antimicrobial agents with novel mechanisms of action. 2-Aminopyridine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial effects. Their versatile scaffold allows for diverse chemical modifications, enabling the exploration of structure-activity relationships to optimize potency and reduce toxicity. These notes offer detailed protocols for the synthesis of these derivatives and the assessment of their antibacterial efficacy.

Data Presentation: Antibacterial Activity of 2-Aminopyridine Derivatives

The antibacterial activity of synthesized 2-aminopyridine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize representative quantitative data for novel 2-aminopyridine derivatives against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Aminopyridine Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
2cS. aureus0.039 ± 0.000Ciprofloxacin-
2cB. subtilis0.039 ± 0.000Ciprofloxacin-
5bGram-negative bacteria62.5--
5dGram-negative bacteria62.5--
5eGram-negative bacteria62.5--
5fGram-negative bacteria62.5--
3hS. aureus> Standard--
3jE. coli> Standard--

Note: MIC values can vary based on the specific derivatives and bacterial strains tested. The data presented is a compilation from various studies for illustrative purposes.[1][2][3][4]

Experimental Protocols

I. Synthesis of 2-Aminopyridine Derivatives

A versatile and efficient method for synthesizing substituted 2-aminopyridines is through a multicomponent one-pot reaction using enaminones as key precursors under solvent-free conditions.[2][5]

Materials:

  • Substituted enaminones

  • Malononitrile

  • Primary amines

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, combine the enaminone (1 mmol), malononitrile (1 mmol), and the desired primary amine (1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • The reaction mixture can be heated under reflux in ethanol or, for a solvent-free approach, heated at a specified temperature (e.g., 70-80°C) for a designated time (e.g., 2-6 hours).[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, filter the solid, wash it with cold ethanol, and dry it.

  • If the product does not precipitate, pour the mixture into ice-cold water. The resulting solid can then be filtered, washed, and dried.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminopyridine derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR to confirm its structure.[2][5]

Another common method involves the synthesis of Schiff base derivatives by the condensation of 2-aminopyridine with various aldehydes.[7][8]

Materials:

  • 2-aminopyridine

  • Substituted benzaldehyde

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of 2-aminopyridine and the substituted benzaldehyde in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-4 hours.[8]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the Schiff base.

  • Filter the crystalline product, wash with cold ethanol, and dry.

  • Recrystallize the product from ethanol to obtain the pure Schiff base derivative.

  • Confirm the structure of the synthesized compound using appropriate spectroscopic methods.

II. Antibacterial Activity Assessment

The antibacterial activity of the synthesized compounds is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

A. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method [9][10][11]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10]

Materials:

  • Synthesized 2-aminopyridine derivatives

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Spectrophotometer

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).[12] This can be verified using a spectrophotometer at 625 nm.[13]

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.[10]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in MHB directly in a 96-well plate.

    • Typically, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the highest concentration of the test compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no bacteria).[10]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

    • Cover the plate and incubate at 37°C for 16-20 hours.[10]

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

B. Determination of Minimum Bactericidal Concentration (MBC) [14][15][16]

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[14]

Protocol:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth (i.e., from the MIC well and the more concentrated wells).

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).[15][16]

Visualizations

Synthesis and Antibacterial Screening Workflow

G cluster_synthesis Synthesis of 2-Aminopyridine Derivatives cluster_screening Antibacterial Activity Assessment start Starting Materials (Enaminone, Malononitrile, Amine) reaction Multicomponent One-Pot Reaction (Solvent-free or Reflux) start->reaction workup Work-up and Purification (Filtration, Recrystallization) reaction->workup characterization Structural Characterization (FTIR, NMR) workup->characterization product Pure 2-Aminopyridine Derivative characterization->product mic_prep Prepare Serial Dilutions of Compound in 96-well Plate product->mic_prep Test Compound inoculation Inoculate Plate and Incubate (37°C, 16-20h) mic_prep->inoculation inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculum_prep->inoculation mic_read Read MIC (Lowest concentration with no growth) inoculation->mic_read mbc_plate Plate from clear wells onto fresh agar mic_read->mbc_plate mbc_read Read MBC (Lowest concentration with no growth) mbc_plate->mbc_read

Caption: Workflow for the synthesis and antibacterial evaluation of 2-aminopyridine derivatives.

Proposed Mechanism of Antibacterial Action

While the exact signaling pathways for all 2-aminopyridine derivatives are still under investigation, a proposed mechanism of action for some involves the disruption of the bacterial cell membrane.

G cluster_membrane Bacterial Cell membrane Bacterial Cell Membrane cytoplasm Cytoplasm (Ions, Metabolites, Nucleic Acids) compound 2-Aminopyridine Derivative (Cationic Head Group) interaction Electrostatic and Hydrophobic Interactions compound->interaction disruption Membrane Disruption and Pore Formation interaction->disruption leakage Leakage of Cytoplasmic Contents disruption->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of bacterial cell membrane disruption by 2-aminopyridine derivatives.[2]

References

Application Notes and Protocols for the Analytical Purity Determination of Aminopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridines are a class of organic compounds that serve as crucial building blocks and active pharmaceutical ingredients (APIs) in the pharmaceutical and agrochemical industries. The purity of these compounds is of paramount importance as impurities can significantly affect the efficacy, safety, and regulatory compliance of the final products. Even minute quantities of impurities can lead to adverse effects or the formation of undesirable byproducts in subsequent synthetic steps. Therefore, robust and reliable analytical methods are essential for the accurate determination of purity and the identification of any potential impurities in aminopyridine compounds.

These application notes provide detailed protocols for the most common and effective analytical techniques used for purity determination of aminopyridines: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture. It is widely used for the purity assessment of non-volatile and thermally labile compounds like aminopyridines.

General Workflow for Purity Determination

Purity_Determination_Workflow General Workflow for Aminopyridine Purity Determination cluster_Sample Sample Handling cluster_Analysis Analytical Methods cluster_Data Data Processing & Reporting Sample Aminopyridine Sample Preparation Sample Preparation (Dissolution, Dilution, Filtration) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC Liquid Samples GC GC Analysis Preparation->GC Volatile Samples Spectroscopy Spectroscopic Analysis (NMR, IR) Preparation->Spectroscopy Structural Confirmation Data_Analysis Data Analysis (Peak Integration, Spectral Interpretation) HPLC->Data_Analysis GC->Data_Analysis Spectroscopy->Data_Analysis Purity_Calculation Purity Calculation (% Area, Internal Standard) Data_Analysis->Purity_Calculation Report Final Report Purity_Calculation->Report

Caption: General workflow for aminopyridine purity determination.

Protocol 1: Reversed-Phase HPLC for General Aminopyridine Purity

This protocol is suitable for the analysis of various aminopyridine isomers and related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: Acetonitrile.

    • A common mobile phase composition is a mixture of an aqueous solution (e.g., containing 1 g/L sodium octanesulfonate and 0.77 g/L ammonium acetate, with pH adjusted to 1.9 with trifluoroacetic acid) and an organic modifier like acetonitrile.[1]

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of the aminopyridine reference standard and dissolve it in 10 mL of the mobile phase to get a concentration of 1 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the aminopyridine sample and dissolve it in 10 mL of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35 °C[3]

    • Detection Wavelength: 254 nm (or a more specific wavelength like 280 nm depending on the analyte).[3][4]

    • Gradient Elution: A typical gradient could be:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 30% B

      • 20-25 min: 30% B

      • 25-26 min: 30% to 5% B

      • 26-30 min: 5% B

  • Data Analysis:

    • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Aminopyridines

HILIC is particularly useful for highly polar aminopyridine compounds that show poor retention on traditional reversed-phase columns.

Instrumentation:

  • HPLC system with a UV detector

  • Silica-based HILIC column (e.g., 150 mm x 4.0 mm, 3 µm)[5]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of water-acetonitrile (e.g., 10:90, v/v) containing 10.0 mM ammonium acetate, with the pH adjusted to 6.0.[5][6]

  • Standard and Sample Preparation:

    • Prepare standard and sample solutions as described in Protocol 1, using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled (e.g., 40°C)[7]

    • Detection Wavelength: 298 nm[5][6]

  • Data Analysis:

    • Calculate the purity based on the peak area percentage.

Gas Chromatography (GC)

GC is an excellent technique for the analysis of volatile and thermally stable aminopyridine compounds. It offers high resolution and sensitivity.

Protocol: Capillary GC with Flame Ionization Detector (FID)

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds.[8]

  • Capillary column suitable for amine analysis (e.g., Agilent CP-Wax 51 for Amines).[9]

Reagents:

  • Nitrogen or Helium (carrier gas)

  • N-methyl pyrrolidone (solvent for sample preparation)[10]

Procedure:

  • Sample Preparation:

    • Dissolve the aminopyridine sample in a suitable solvent like N-methyl pyrrolidone.[10] For headspace analysis, the sample is placed in a sealed vial and heated to allow volatile components to partition into the headspace.

  • GC Conditions:

    • Injector Temperature: 250 °C[9]

    • Detector Temperature: 250 °C (FID)[9]

    • Carrier Gas Flow Rate: 1 mL/min[10]

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 4 min

      • Ramp: 10 °C/min to 240 °C

      • Hold at 240 °C for 5 min[9][10]

    • Injection Mode: Split (e.g., 1:10)[10]

  • Data Analysis:

    • Purity is determined by the area percentage of the main peak in the chromatogram.

Spectroscopic Methods

Spectroscopic techniques are invaluable for confirming the identity of the main component and for the structural elucidation of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural confirmation and can also be used for quantitative purity assessment (qNMR).

Protocol: Quantitative ¹H NMR (qNMR)

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Certified internal standard (e.g., maleic acid) with a known purity and a signal that does not overlap with the analyte signals.[2]

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the aminopyridine sample and the internal standard into an NMR tube.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard 90° pulse sequence.

    • Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds) to allow for complete relaxation of the nuclei between pulses.[2]

  • Data Analysis:

    • Integrate a well-resolved proton signal of the aminopyridine and a known proton signal of the internal standard.

    • The purity of the aminopyridine is calculated by comparing the integral values, taking into account the molecular weights and the number of protons for each signal.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used for the identification of functional groups and to confirm the identity of the aminopyridine by comparing its spectrum to that of a reference standard.

Procedure:

  • Sample Preparation:

    • Prepare the sample as a KBr pellet, a mull, or a thin film on a salt plate. For solutions, use an appropriate IR-transparent solvent and cell.

  • Data Acquisition:

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of the pure aminopyridine. The presence of unexpected peaks may indicate impurities. Key characteristic bands for 4-aminopyridine include N-H stretching around 3436 cm⁻¹ and C=N stretching of the pyridine ring around 1602 cm⁻¹.[11]

Data Presentation

The quantitative data obtained from the various analytical methods should be summarized for easy comparison.

Analytical MethodParameter2-Aminopyridine3-Aminopyridine4-AminopyridineReference
HPLC Limit of Detection (LOD)-7.5 ppm0.0289 mg/L[3][5]
Limit of Quantitation (LOQ)-25.0 ppm-[5]
Linearity (r²)-0.999-[5]
Recovery97.2%98.4%101%[3]
Repeatability (RSD)0.70%0.90%1.5%[3]
Reproducibility (RSD)2.2%3.0%6.2%[3]
GC Reliable Quantitation Limit (RQL)3.48 ppb5.23 ppb9.13 ppb[8]
Extraction Efficiency97.3%97.7%97.5%[8]

Conclusion

The selection of an appropriate analytical method for the purity determination of aminopyridine compounds depends on the specific properties of the analyte, the nature of the expected impurities, and the required sensitivity and accuracy. HPLC and GC are the primary techniques for quantitative purity assessment, offering high resolution and sensitivity. Spectroscopic methods like NMR and IR are essential for structural confirmation and identification. A combination of these techniques provides a comprehensive approach to ensure the quality and purity of aminopyridine compounds in research and drug development.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] The synthesis of aminopyridines, in particular, is of significant interest in drug discovery. However, the use of volatile amines in these reactions presents unique challenges due to their low boiling points and difficulty in handling.

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines, a method that offers an efficient route to secondary and tertiary aminopyridines that are otherwise challenging to synthesize.[3][4][5] The procedures outlined are adapted from established methodologies and are designed to be robust and reproducible in a standard laboratory setting.[6][7]

Reaction Principle

The Buchwald-Hartwig amination of a 2-bromopyridine with a volatile amine proceeds via a palladium-catalyzed cycle.[6] The key steps involve the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the 2-bromopyridine, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aminopyridine and regenerate the active palladium(0) catalyst.[1][8] The use of a sealed reaction vessel is crucial when working with volatile amines to maintain the concentration of the amine in the reaction mixture.[3][4][6]

Experimental Workflow

The general experimental workflow for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines is depicted below.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-Bromopyridine, Pd Catalyst, Ligand, & Base B Evacuate & Backfill with Inert Gas (e.g., N2, Ar) A->B C Add Anhydrous Solvent B->C D Add Volatile Amine Solution C->D E Seal Reaction Vessel Tightly D->E F Heat to Reaction Temperature (e.g., 80-110 °C) with Stirring E->F G Monitor Progress (TLC, LC-MS) F->G H Cool to Room Temperature G->H I Quench Reaction H->I J Extract with Organic Solvent I->J K Wash, Dry, & Concentrate J->K L Purify by Column Chromatography K->L M Characterize Final Product L->M

Caption: General experimental workflow for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.[6][7]

Protocol 1: General Procedure for the Amination of 2-Bromopyridines

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Volatile amine (1.5 - 2.0 equiv, e.g., as a solution in THF or as a neat liquid)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.2 equiv)

  • Anhydrous toluene

Equipment:

  • Dry, sealable reaction tube or Schlenk tube

  • Magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or glovebox

  • Heating mantle or oil bath

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add the 2-bromopyridine derivative, sodium tert-butoxide, palladium(II) acetate, and 1,3-bis(diphenylphosphino)propane.

  • Inert Atmosphere: Seal the tube, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the volatile amine (either as a solution or a neat liquid).

  • Reaction: Tightly seal the reaction tube and place it in a preheated oil bath. Heat the reaction mixture to 80-110 °C with vigorous stirring.[6]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.[6]

  • Extraction: Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridine.[7]

Quantitative Data Summary

The following table summarizes the yields obtained for the Buchwald-Hartwig amination of various 2-bromopyridines with a selection of volatile amines, demonstrating the scope of the reaction.

Entry2-Bromopyridine SubstrateAmineCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePyrrolidinePd(OAc)₂ / dpppToluene801898
22-BromopyridineDiethylaminePd(OAc)₂ / dpppToluene801893
32-BromopyridineN-MethylbenzylaminePd(OAc)₂ / dpppToluene801895
42-Bromo-6-methylpyridinePyrrolidinePd(OAc)₂ / dpppToluene801896
52-Bromo-6-methylpyridineDiethylaminePd(OAc)₂ / dpppToluene801891
62-Bromo-5-(trifluoromethyl)pyridinePyrrolidinePd(OAc)₂ / dpppToluene801892
72-Bromo-3-picolineN-MethylbenzylaminePd(OAc)₂ / dpppToluene801885
82-BromopyridineMorpholinePd(OAc)₂ / dpppToluene801897
92-BromopyridinePiperidinePd(OAc)₂ / dpppToluene801894
102-Bromopyridinen-ButylaminePd(OAc)₂ / dpppToluene801875

Data adapted from J. Org. Chem. 2007, 72(9), 3606-7.[3]

Safety Considerations

  • Volatile amines are flammable and toxic. Handle them in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Reactions in sealed tubes can build up pressure. Use appropriate glassware and a blast shield.

Conclusion

The Buchwald-Hartwig amination of 2-bromopyridines with volatile amines is a highly effective and practical method for the synthesis of a diverse range of aminopyridines. The use of a simple palladium acetate and dppp catalyst system provides excellent yields for various substrates. The protocols and data presented herein offer a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient construction of important nitrogen-containing heterocyclic compounds.

References

Application Notes and Protocols for the Multicomponent One-Pot Synthesis of 2-Amino-3-cyanopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient one-pot synthesis of 2-amino-3-cyanopyridine derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to its wide range of biological activities, including as IKK-β inhibitors, antimicrobials, and anticancer agents.[1][2][3] The multicomponent reaction (MCR) approach offers a streamlined, atom-economical, and environmentally friendly route to these valuable scaffolds.

Introduction

The synthesis of 2-amino-3-cyanopyridines is typically achieved through a one-pot, four-component reaction involving an aldehyde, a ketone, malononitrile, and an ammonium salt, most commonly ammonium acetate.[1][4][5] This method is highly versatile, allowing for the generation of a diverse library of substituted pyridines by varying the initial components. Various catalytic systems have been developed to promote this transformation, often enabling the reaction to proceed under mild and solvent-free conditions.[4][5][6]

Reaction Mechanism and Workflow

The generally accepted mechanism for this multicomponent reaction proceeds through a series of interconnected steps. Initially, a Knoevenagel condensation occurs between the aldehyde and malononitrile to form an α,β-unsaturated nitrile. Concurrently, the ketone reacts with ammonium acetate to generate an enamine intermediate. A subsequent Michael addition of the enamine to the unsaturated nitrile, followed by intramolecular cyclization and tautomerization/aromatization, affords the final 2-amino-3-cyanopyridine product.[5][7]

Caption: Proposed reaction mechanism for the four-component synthesis of 2-amino-3-cyanopyridines.

The general experimental workflow is straightforward, involving the mixing of reactants and a catalyst, followed by heating and a simple workup procedure to isolate the pure product.

Experimental_Workflow Start Start Mix Mix Aldehyde, Ketone, Malononitrile, Ammonium Acetate, and Catalyst Start->Mix Heat Heat Reaction Mixture (e.g., 80-100 °C) Mix->Heat Monitor Monitor Reaction Progress (e.g., by TLC) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Workup Workup: Add Cold Ethanol, Filter Cool->Workup Purify Purify Precipitate (e.g., Recrystallization) Workup->Purify Characterize Characterize Product (NMR, IR, MS, mp) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the one-pot synthesis of 2-amino-3-cyanopyridines.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst can significantly influence the reaction efficiency, time, and conditions. Below is a summary of various catalytic systems reported in the literature.

CatalystTypical ReactantsTemperature (°C)TimeYield (%)Key Advantages
Na₂CaP₂O₇ (DIPH) Aromatic Aldehyde, Ketone, Malononitrile, NH₄OAc8025-45 min84-94Environmentally friendly, reusable, solvent-free.[5]
Cu/C Nanoparticles Aldehyde, Ketone, Malononitrile, NH₄OAc80 (in ACN)3-5 h86-94Heterogeneous, recyclable at least eight times.[1][2]
TBBDA / PBBS Aryl Aldehyde, Acetophenone, Malononitrile, NH₄OAc10030-90 min82-96High yields, relatively short reaction times.[8][9]
Fe₃O₄@THAM-Mercaptopyrimidine Benzaldehyde, Acetophenone, Malononitrile, NH₄OAc7015-40 min75-97Magnetic nanocatalyst, easy separation, reusable.[10][11]
Microwave Irradiation (No Catalyst) Aromatic Aldehyde, Ketone, Malononitrile, NH₄OAcN/A7-9 min85-95Extremely rapid, solvent-free, environmentally friendly.[12][13]

Experimental Protocols

The following are generalized and specific protocols derived from published literature.

General Protocol for Solvent-Free Synthesis

This protocol is a general guideline adaptable for various solid catalysts.

  • Reactant Mixture Preparation: In a round-bottom flask, combine the aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.0-1.5 mmol), ammonium acetate (1.5-2.5 mmol), and the chosen catalyst (e.g., 0.005-0.05 g or 2 mol%).[2][5][8][11]

  • Reaction: Place the flask in a preheated oil bath at the optimized temperature (typically 70-100 °C) and stir the mixture.[8][11]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., n-hexane/ethyl acetate, 10:1 or 10:4).[2][8]

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Add cold ethanol (e.g., 5 mL) and stir for a few minutes.[8]

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product is often pure enough for characterization. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF/methanol).[14]

  • Catalyst Recovery (for heterogeneous catalysts): For magnetic catalysts, an external magnet can be used to separate the catalyst before the addition of ethanol.[10][11] For other solid catalysts, they can often be recovered by filtration after dissolving the product.[1]

Protocol Example: Microwave-Assisted Synthesis (Solvent-Free)

This method offers a significant reduction in reaction time.

  • Reactant Mixture Preparation: In a microwave-safe vessel, thoroughly mix the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).[12]

  • Reaction: Place the vessel in a microwave reactor and irradiate for 7-9 minutes at a suitable power level.[12]

  • Work-up and Isolation: After irradiation, allow the mixture to cool to room temperature. Add cold ethanol, and the product will precipitate. Collect the solid by filtration and wash with cold ethanol.[12]

Applications in Drug Development

The 2-amino-3-cyanopyridine scaffold is a privileged structure in medicinal chemistry.[3] Its derivatives have been reported to exhibit a wide array of pharmacological activities, making them attractive candidates for drug discovery programs.

  • Anticancer Agents: These compounds have shown potential as inhibitors of key signaling proteins involved in cancer progression, such as VEGFR-2 and HER-2.[15] They have also been investigated as inhibitors of Survivin protein, a crucial factor in cancer cell survival.[16]

  • Enzyme Inhibition: Certain derivatives are effective inhibitors of carbonic anhydrase isoenzymes I and II (hCA I and hCA II), which are implicated in various physiological and pathological processes.[17]

  • Antimicrobial and Antiviral Activity: The pyridine core is a common feature in many antimicrobial and antiviral drugs.[1][2][3] 2-amino-3-cyanopyridines have been identified as having antibacterial, antifungal, and potent anti-HIV-1 integrase properties.[3][8]

The versatility of the multicomponent synthesis allows for the rapid creation of compound libraries, which can be screened for various biological activities, accelerating the hit-to-lead process in drug development.

References

Application Notes and Protocols for Chan-Lam Coupling Reactions Utilizing Copper Complexes with N,N,N-Tridentate Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds. This reaction typically involves the cross-coupling of an amine, alcohol, or thiol with a boronic acid, catalyzed by a copper species. The use of well-defined copper complexes with specific ligand scaffolds has been shown to significantly enhance the efficiency, scope, and mildness of this transformation, making it an invaluable tool in medicinal chemistry and drug development for the synthesis of complex molecules.[1][2]

This document provides detailed application notes and experimental protocols for Chan-Lam coupling reactions employing copper(II) complexes bearing N,N,N-tridentate quinolinyl anilido-imine ligands. These catalysts have demonstrated excellent activity for the N-arylation of benzimidazole derivatives with arylboronic acids under mild, base-free conditions.[1][3]

Featured Catalytic System: Copper(II) Complexes with Quinolinyl Anilido-Imine Ligands

A series of anilido-aldimine Cu(II) complexes, such as Cu[{2-[ArN=C(H)]C₆H₄}N(8-C₉H₆N)]Cl (where Ar represents various substituted aryl groups), have been synthesized and characterized.[1][3] These complexes serve as highly effective catalysts for the Chan-Lam coupling of benzimidazoles with a broad range of arylboronic acids, achieving high yields of the corresponding N-arylated products.[1][4] A key advantage of this catalytic system is its ability to operate under base-free conditions and a relatively low catalyst loading.[1]

Data Presentation

Optimization of Reaction Conditions

The efficiency of the Chan-Lam coupling is influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. The following table summarizes the optimization of the coupling reaction between benzimidazole (6a) and phenylboronic acid (7a) using a representative copper complex.

Table 1: Optimization of Chan-Lam Coupling Reaction Conditions [1]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)AtmosphereYield (%)
11 (5)Toluene6024Air65
21 (5)THF6024Air58
31 (5)CH₃CN6024Air72
41 (5)CH₂Cl₂4024Air61
51 (5)CH₃OH4024Air85
61 (3)CH₃OH4012Air92
71 (3)CH₃OH4012N₂45
8CuCl₂ (3)CH₃OH4012Air48
93 (3)CH₃OH4012Air96

Reaction conditions: benzimidazole (0.20 mmol), phenylboronic acid (0.60 mmol), catalyst, solvent (1.0 mL) under the specified atmosphere. Complex 1 : Ar = 2,6-ⁱPr₂C₆H₃; Complex 3 : Ar = 4-OCH₃C₆H₄

Substrate Scope of the Chan-Lam Coupling

The optimized reaction conditions (3 mol% of catalyst 3 in methanol at 40°C for 12 hours under air) were applied to a variety of arylboronic acids to demonstrate the scope of the reaction.

Table 2: Substrate Scope for the N-Arylation of Benzimidazole [1]

ProductArylboronic AcidYield (%)
8aPhenylboronic acid96
8b4-Methylphenylboronic acid95
8c4-Methoxyphenylboronic acid92
8d4-Fluorophenylboronic acid88
8e4-Chlorophenylboronic acid85
8f4-Bromophenylboronic acid82
8g4-Cyanophenylboronic acid78
8h4-Acetylphenylboronic acid81
8i3-Methylphenylboronic acid93
8j3-Methoxyphenylboronic acid90
8k2-Methylphenylboronic acid85
8l2-Methoxyphenylboronic acid82
8mNaphthalene-1-boronic acid89
8nBiphenyl-4-boronic acid91
8o4-(Methoxycarbonyl)phenylboronic acid75
8p3,5-Dimethylphenylboronic acid94

Reaction conditions: benzimidazole (0.20 mmol), arylboronic acid (0.60 mmol), catalyst 3 (3 mol%), methanol (1.0 mL) at 40°C for 12 hours under air.

Experimental Protocols

Protocol 1: Synthesis of N,N,N-Tridentate Anilido-Imine Ligand (L3H)

This protocol describes the synthesis of the ligand where the aryl substituent is 4-methoxyphenyl.

Materials:

  • 8-Aminoquinoline

  • n-Butyllithium (n-BuLi) in hexane (1.6 M)

  • ortho-Fluorobenzaldehyde derivative (ortho-C₆H₄F(C(H)=N-4-OCH₃C₆H₄))

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Standard Schlenk line and glassware

Procedure: [1]

  • To a solution of 8-aminoquinoline (1.73 g, 12.0 mmol) in anhydrous THF (20 mL) at -78°C under a nitrogen atmosphere, add n-BuLi in hexane (8.3 mL, 13.2 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Transfer this solution to a solution of ortho-C₆H₄F(C(H)=N-4-OCH₃C₆H₄) (2.29 g, 10.0 mmol) in THF (20 mL) at room temperature.

  • Heat the resulting mixture at 50°C for 8 hours.

  • After cooling to room temperature, partition the reaction mixture between CH₂Cl₂ and H₂O.

  • Extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ligand.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Copper(II) Complex (e.g., Complex 2)

This protocol details the synthesis of the copper complex with the 2,4,6-trimethylphenyl substituted ligand (L2H).

Materials:

  • N,N,N-Tridentate anilido-imine ligand (L2H)

  • n-Butyllithium (n-BuLi) in hexane (1.6 M)

  • Copper(II) chloride (CuCl₂), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Celite

  • Standard Schlenk line and glassware

Procedure: [1]

  • Dissolve the ligand L2H (0.37 g, 1.0 mmol) in anhydrous THF (20 mL) in a Schlenk flask under a nitrogen atmosphere and cool to -78°C.

  • Add n-BuLi in hexane (0.7 mL, 1.1 mmol) dropwise to the solution.

  • Stir the mixture at -78°C for 1 hour.

  • Add anhydrous CuCl₂ (0.13 g, 1.0 mmol) in one portion.

  • Allow the reaction mixture to gradually warm to room temperature and stir overnight.

  • Remove the solvent in vacuo.

  • Extract the crude product with CH₂Cl₂ (15 mL) and filter through a pad of Celite.

  • Evaporate the filtrate under reduced pressure to a volume of approximately 3 mL.

  • Precipitate the complex by the addition of hexane, filter, wash with hexane, and dry under vacuum.

Protocol 3: General Procedure for the Copper-Catalyzed Chan-Lam Coupling

This protocol provides a general method for the N-arylation of benzimidazoles with arylboronic acids.

Materials:

  • Benzimidazole derivative

  • Arylboronic acid

  • Copper(II) complex catalyst (e.g., complex 3 )

  • Methanol (CH₃OH)

  • 10 mL reaction tube

  • Magnetic stirrer and heating oil bath

Procedure: [1]

  • In a 10 mL reaction tube, combine the benzimidazole derivative (0.20 mmol), the arylboronic acid (0.60 mmol), and the copper catalyst (3 mol%, 0.006 mmol).

  • Add methanol (1.0 mL) to the tube.

  • Place the reaction tube in a preheated oil bath at 40°C and stir the mixture under an air atmosphere for 12 hours.

  • Upon completion (monitored by TLC), cool the reaction to room temperature.

  • Remove the volatiles in vacuo.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired N-arylated product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of the copper catalyst and its application in the Chan-Lam coupling reaction.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_coupling Chan-Lam Coupling Ligand N,N,N-Tridentate Ligand Synthesis Complexation Copper Complexation Ligand->Complexation CuCl₂ Reaction Coupling Reaction (40°C, 12h, Air) Complexation->Reaction Catalyst (3 mol%) Reactants Benzimidazole + Arylboronic Acid Reactants->Reaction Purification Workup & Purification Reaction->Purification Product N-Arylated Benzimidazole Purification->Product

Caption: General experimental workflow.

Proposed Catalytic Cycle

The proposed mechanism for the copper-catalyzed Chan-Lam coupling reaction is depicted below.

catalytic_cycle A Cu(II) Complex (Catalyst) B Cu(II)-Aryl Intermediate A->B + ArB(OH)₂ - ClB(OH)₂ (Transmetalation) C Cu(II)-Amide Complex B->C + Benzimidazole - HCl D Cu(III) Intermediate C->D Oxidation D->A Reductive Elimination (Product Formation)

References

Application Notes and Protocols for the Synthesis of N-benzylpyrimidin-2-amine Derivatives as HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer, making them a promising target for therapeutic intervention. N-benzylpyrimidin-2-amine derivatives have emerged as a novel class of potent HDAC inhibitors.[1] These compounds have demonstrated significant in vitro HDAC inhibitory activity and antiproliferative effects against various cancer cell lines. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of N-benzylpyrimidin-2-amine derivatives as HDAC inhibitors.

Data Presentation

The following table summarizes the in vitro HDAC inhibitory activity and antiproliferative activity of selected N-benzylpyrimidin-2-amine derivatives.

Compound IDStructureTotal HDACs IC50 (μM)HCT-116 IC50 (μM)A549 IC50 (μM)MCF-7 IC50 (μM)
6a 4-methoxy-N-(pyrimidin-2-yl)benzylamine0.182.43.14.5
6d 4-chloro-N-(pyrimidin-2-yl)benzylamine0.151.82.53.9
8a N-(4-((pyrimidin-2-ylamino)methyl)phenyl)acetamide0.080.50.81.2
8c N-(4-((pyrimidin-2-ylamino)methyl)phenyl)propionamide0.060.30.60.9
8f N-(4-((pyrimidin-2-ylamino)methyl)phenyl)butyramide0.050.20.40.7
SAHA (Reference)0.040.61.11.5

Data extracted from Li et al. (2017). Chem Biol Drug Des. 90(5):936-942.

Signaling Pathways and Experimental Workflows

HDAC Inhibition Signaling Pathway

The following diagram illustrates the general mechanism of action of HDAC inhibitors, leading to cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway General Signaling Pathway of HDAC Inhibition HDACi N-benzylpyrimidin-2-amine Derivative (HDACi) HDACs Histone Deacetylases (HDACs) HDACi->HDACs Inhibition Histones Histone Proteins HDACs->Histones Deacetylation Acetylated_Histones Hyperacetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 Apoptotic_Genes Pro-apoptotic Gene Upregulation Gene_Expression->Apoptotic_Genes Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptotic_Genes->Apoptosis

Caption: General signaling pathway of HDAC inhibition.

Experimental Workflow

The diagram below outlines the overall workflow for the synthesis and biological evaluation of N-benzylpyrimidin-2-amine derivatives as HDAC inhibitors.

Experimental_Workflow Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Synthesis Synthesis of N-benzylpyrimidin-2-amine Derivatives Purification Purification by Column Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization HDAC_Assay In vitro HDAC Inhibition Assay Characterization->HDAC_Assay Cell_Assay Antiproliferative Cell-based Assay Characterization->Cell_Assay Data_Analysis IC50 Determination & Data Analysis HDAC_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: Experimental workflow for synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of a Representative N-benzylpyrimidin-2-amine Derivative (Compound 8c)

This protocol describes the synthesis of N-(4-((pyrimidin-2-ylamino)methyl)phenyl)propionamide (8c), a potent HDAC inhibitor.

Materials:

  • 2-Aminopyrimidine

  • 4-(Aminomethyl)aniline

  • Propionyl chloride

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Synthesis of N-(4-(aminomethyl)phenyl)propionamide:

    • Dissolve 4-(aminomethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

    • Slowly add propionyl chloride (1.1 eq) dropwise to the solution.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (Ethyl acetate/Hexane gradient) to yield N-(4-(aminomethyl)phenyl)propionamide.

  • Synthesis of N-(4-((pyrimidin-2-ylamino)methyl)phenyl)propionamide (8c):

    • To a solution of N-(4-(aminomethyl)phenyl)propionamide (1.0 eq) in DMF, add 2-chloropyrimidine (1.1 eq) and triethylamine (1.5 eq).

    • Heat the reaction mixture at 80-90 °C for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (DCM/Methanol gradient) to afford the final compound 8c.

  • Characterization:

    • Confirm the structure of the synthesized compound using 1H NMR, 13C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Fluorometric HDAC Enzyme Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compounds on total HDAC enzymes.

Materials:

  • Recombinant human HDAC enzyme (e.g., HeLa nuclear extract)

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer (e.g., Trypsin in assay buffer)

  • Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and the reference inhibitor (SAHA) in HDAC Assay Buffer. The final DMSO concentration in the well should be less than 1%.

  • Reaction Setup:

    • In a 96-well black microplate, add the following in order:

      • 50 µL of HDAC Assay Buffer

      • 10 µL of diluted test compound or reference inhibitor (or DMSO for the control)

      • 20 µL of diluted recombinant HDAC enzyme solution.

    • Gently mix and pre-incubate the plate at 37 °C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the fluorogenic HDAC substrate to each well.

    • Incubate the plate at 37 °C for 30-60 minutes.

  • Stopping and Development:

    • Stop the reaction by adding 100 µL of the Developer solution containing the stop solution to each well.

    • Incubate the plate at 37 °C for 15-30 minutes to allow for the development of the fluorescent signal.

  • Fluorescence Measurement:

    • Read the fluorescence intensity using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Antiproliferative Cell-based Assay (MTT Assay)

This protocol describes a method to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microplate

  • CO2 incubator (37 °C, 5% CO2)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., SAHA).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37 °C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

Application Notes and Protocols for 2-Phenethylamines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-phenethylamines in receptor ligand design, focusing on their interaction with key G-protein coupled receptors (GPCRs). Detailed protocols for essential experimental procedures are included to facilitate the screening and characterization of novel 2-phenethylamine derivatives.

Introduction to 2-Phenethylamines

The 2-phenethylamine scaffold is a fundamental structural motif in medicinal chemistry, found in a wide array of endogenous neurotransmitters, hormones, and synthetic drugs.[1] Naturally occurring catecholamines such as dopamine, norepinephrine, and epinephrine all feature this core structure and play crucial roles in physiological processes.[1] The versatility of the 2-phenethylamine backbone allows for extensive chemical modification, leading to a vast chemical space of compounds with diverse pharmacological activities. These derivatives are key tools in the design of ligands targeting a variety of receptors, particularly serotonin (5-HT), dopamine (D), adrenergic (α and β), and adenosine (A) receptors.[1][2] Understanding the structure-activity relationships (SAR) of these compounds is critical for the rational design of novel therapeutics with improved potency and selectivity.

Key Receptor Targets and Signaling Pathways

2-phenethylamine derivatives primarily exert their effects by modulating the activity of GPCRs. These receptors, upon ligand binding, initiate intracellular signaling cascades through the activation of heterotrimeric G-proteins. The major G-protein families involved are Gs (stimulatory), Gi (inhibitory), and Gq.

  • Gs-Coupled Receptors: Activation of Gs-coupled receptors leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of the second messenger cyclic AMP (cAMP).

  • Gi-Coupled Receptors: Conversely, activation of Gi-coupled receptors inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.

  • Gq-Coupled Receptors: Activation of Gq-coupled receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

The specific signaling pathway activated by a 2-phenethylamine derivative depends on the receptor subtype to which it binds.

GPCR_Signaling_Overview cluster_Gs Gs Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway Gs_Ligand Agonist Gs_Receptor Gs-Coupled Receptor Gs_Ligand->Gs_Receptor Binds Gs_Protein Gs Protein Gs_Receptor->Gs_Protein Activates AdenylylCyclase_Gs Adenylyl Cyclase Gs_Protein->AdenylylCyclase_Gs Stimulates cAMP cAMP AdenylylCyclase_Gs->cAMP Converts ATP_Gs ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse_Gs Cellular Response PKA->CellularResponse_Gs Phosphorylates targets Gi_Ligand Agonist Gi_Receptor Gi-Coupled Receptor Gi_Ligand->Gi_Receptor Binds Gi_Protein Gi Protein Gi_Receptor->Gi_Protein Activates AdenylylCyclase_Gi Adenylyl Cyclase Gi_Protein->AdenylylCyclase_Gi Inhibits cAMP_dec ↓ cAMP AdenylylCyclase_Gi->cAMP_dec Reduced conversion ATP_Gi ATP CellularResponse_Gi Cellular Response cAMP_dec->CellularResponse_Gi Leads to Gq_Ligand Agonist Gq_Receptor Gq-Coupled Receptor Gq_Ligand->Gq_Receptor Binds Gq_Protein Gq Protein Gq_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 Ca2 ↑ [Ca²⁺]i IP3->Ca2 Releases from ER PKC Protein Kinase C DAG->PKC Activates Ca2->PKC CellularResponse_Gq Cellular Response PKC->CellularResponse_Gq Phosphorylates targets

Figure 1: Overview of major GPCR signaling pathways activated by 2-phenethylamine ligands.

Data Presentation: Receptor Binding Affinities

The binding affinity of a compound for a receptor is a critical parameter in drug design and is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following tables summarize the in vitro binding affinities of a selection of 2-phenethylamine derivatives for key receptor targets.

Table 1: Binding Affinities (Ki, nM) of 2-Phenethylamine Derivatives for Serotonin Receptors

Compound5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT2C (Ki, nM)
2C-B42270-
2C-I-1.9 µM-
DOB---
Compound 9>10 µM1.9 µM1.1 µM
Compound 10>10 µM70 nM210 nM
Data compiled from multiple sources.[3]

Table 2: Binding Affinities (pKi) of 2-Phenethylamine Derivatives for Adrenergic Receptors

Compoundα1A-AR (pKi)α2A-AR (pKi)α2C-AR (pKi)
L-phenylephrine6.13 ± 0.054.96 ± 0.054.79 ± 0.05
Medetomidine6.27 ± 0.068.85 ± 0.038.70 ± 0.03
Synephrine4.61 ± 0.074.47 ± 0.054.40 ± 0.07
β-phenethylamine4.13 ± 0.094.35 ± 0.064.37 ± 0.06
1R,2S Norephedrine4.45 ± 0.084.54 ± 0.054.51 ± 0.06
pKi is the negative logarithm of the Ki value. Data from studies on human α-adrenoceptor subtypes.[4]

Table 3: Binding Affinities (Ki, nM) of N6-substituted Adenosine Derivatives for Adenosine Receptors

CompoundhA1AR (Ki, nM)hA2AAR (Ki, nM)hA3AR (Ki, nM)mA3AR (Ki, nM)
N6-(2-phenylethyl)adenosine10.9--17.8
Compound 621,300>10,0001.112.50
Compound 8>10,000>10,0001.351.91
Compound 11>10,000>10,0000.5631.54
Compound 13>10,000>10,0002.141.46
h denotes human receptor, m denotes mouse receptor. Data compiled from multiple sources.[5]

Table 4: Inhibitory Activities (IC50, nM) of Arylethylamines against Dopamine Transporter (DAT)

CompoundArR1R2IC50 (nM)
1PhenylHH>10,000
92-ThiophenylHH28.5
19Phenyl-Pyrrolidine398.6
20Phenyl-Azepane4,594.0
28---4.1
Data represents a selection of compounds from a larger study.[6]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of an unlabeled test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Workflow prep 1. Membrane Preparation Homogenize cells/tissues expressing the receptor of interest. Centrifuge to pellet membranes. Resuspend in assay buffer. plate 2. Plate Setup To each well of a 96-well plate, add: - Assay Buffer - Test Compound (various concentrations) - Radioligand (fixed concentration, e.g., [³H]-ligand) prep->plate incubate 3. Incubation Add membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 30°C) for a defined time (e.g., 60 minutes) to reach equilibrium. plate->incubate separate 4. Separation of Bound and Free Ligand Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash filters with ice-cold wash buffer to remove unbound radioligand. incubate->separate count 5. Quantification Place filters in scintillation vials with scintillation cocktail. Measure radioactivity (counts per minute, CPM) using a liquid scintillation counter. separate->count analyze 6. Data Analysis Plot % specific binding vs. log[test compound concentration]. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation. count->analyze

Figure 2: Experimental workflow for a radioligand competition binding assay.

Materials:

  • Cell or tissue membranes expressing the receptor of interest

  • Radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT2A receptors)

  • Unlabeled test compounds (2-phenethylamine derivatives)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[7]

  • Wash Buffer (ice-cold assay buffer)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine)[7]

  • Cell harvester

  • Liquid scintillation counter and scintillation cocktail

Procedure:

  • Membrane Preparation:

    • Homogenize frozen tissue or washed cells in cold lysis buffer.[7]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.[7]

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.[7]

    • Resuspend the final pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[7]

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • Serial dilutions of the unlabeled test compound or buffer for total binding wells.

      • A high concentration of a known unlabeled ligand for non-specific binding (NSB) wells.

      • A fixed concentration of the radiolabeled ligand (typically at or near its Kd value).

  • Initiation and Incubation:

    • Initiate the binding reaction by adding the membrane preparation to each well.[7]

    • Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C).[7]

  • Filtration:

    • Terminate the incubation by rapidly filtering the contents of the plate through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

  • Counting:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation cocktail and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :[8]

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Protocol 2: Calcium Mobilization Assay for Gq-Coupled Receptors

This assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor by an agonist.

Calcium_Mobilization_Workflow cell_prep 1. Cell Preparation Seed cells expressing the Gq-coupled receptor of interest into a black, clear-bottom 96-well plate. Incubate overnight to allow for cell attachment. dye_loading 2. Dye Loading Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate to allow the dye to enter the cells. cell_prep->dye_loading compound_addition 3. Compound Addition Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Add the 2-phenethylamine test compound (agonist) at various concentrations. dye_loading->compound_addition measurement 4. Fluorescence Measurement Measure the fluorescence intensity kinetically, immediately before and after compound addition. An increase in fluorescence indicates a rise in intracellular calcium. compound_addition->measurement analysis 5. Data Analysis Plot the change in fluorescence (or peak fluorescence) against the log[agonist concentration]. Determine the EC50 value from the resulting dose-response curve. measurement->analysis

Figure 3: Experimental workflow for a calcium mobilization assay.

Materials:

  • Mammalian cells expressing the Gq-coupled receptor of interest (e.g., HEK293 cells)

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 2-phenethylamine test compounds (agonists)

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • The day before the assay, seed the cells into the 96-well plates at an optimized density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • On the day of the assay, remove the culture medium.

    • Add the fluorescent calcium indicator dye solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to be loaded into the cells.

  • Assay Execution:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Use the instrument's automated injector to add the test compounds at various concentrations to the wells.

    • Immediately begin measuring the fluorescence intensity kinetically over a period of several minutes.

  • Data Analysis:

    • The data is typically expressed as the change in fluorescence from baseline or as the peak fluorescence response.

    • Plot the response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Protocol 3: cAMP Accumulation/Inhibition Assay for Gs/Gi-Coupled Receptors

This assay measures changes in intracellular cAMP levels in response to the activation of Gs-coupled (cAMP increase) or Gi-coupled (cAMP decrease) receptors.

cAMP_Assay_Workflow cell_prep 1. Cell Preparation Seed cells expressing the Gs or Gi-coupled receptor of interest into a suitable assay plate (e.g., white, opaque 96-well plate). stimulation 2. Cell Stimulation Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. For Gi assays, add a stimulant of adenylyl cyclase (e.g., forskolin). Add the 2-phenethylamine test compound at various concentrations. cell_prep->stimulation incubation 3. Incubation Incubate the plate for a defined period to allow for changes in cAMP levels. stimulation->incubation detection 4. cAMP Detection Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen). incubation->detection analysis 5. Data Analysis Plot the measured signal (which is inversely or directly proportional to cAMP concentration) against the log[agonist concentration]. Determine the EC50 (for Gs) or IC50 (for Gi) value from the resulting dose-response curve. detection->analysis

Figure 4: Experimental workflow for a cAMP functional assay.

Materials:

  • Mammalian cells expressing the Gs or Gi-coupled receptor of interest

  • Assay plates (format depends on the detection method)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Forskolin (for Gi-coupled receptor assays)

  • 2-phenethylamine test compounds

  • cAMP detection kit (e.g., HTRF, ELISA, AlphaScreen)

  • Plate reader compatible with the chosen detection method

Procedure:

  • Cell Plating:

    • Seed cells into the appropriate assay plates and culture overnight.

  • Assay Execution:

    • Remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor.

    • For Gs-coupled receptors: Add the test compounds at various concentrations.

    • For Gi-coupled receptors: Add a fixed concentration of forskolin to stimulate cAMP production, followed by the addition of the test compounds at various concentrations.

    • Incubate the plate at room temperature or 37°C for a specified time.

  • cAMP Detection:

    • Lyse the cells and follow the protocol of the chosen cAMP detection kit to measure the intracellular cAMP concentration.

  • Data Analysis:

    • For Gs-coupled receptors: Plot the signal (proportional to cAMP levels) against the log of the agonist concentration to determine the EC50 value.

    • For Gi-coupled receptors: Plot the signal (inversely proportional to cAMP levels) against the log of the agonist concentration to determine the IC50 value, representing the inhibition of forskolin-stimulated cAMP production.

Conclusion

The 2-phenethylamine scaffold remains a highly valuable starting point for the design of novel receptor ligands. The protocols and data presented here provide a framework for the systematic evaluation of new derivatives. By combining radioligand binding assays to determine affinity with functional assays to assess efficacy and signaling pathways, researchers can build a comprehensive pharmacological profile of their compounds, accelerating the drug discovery and development process.

References

Application Notes and Protocols for the Catalytic Oxidation of Alcohols Using 2-Iminopyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the catalytic oxidation of primary and secondary alcohols to aldehydes and ketones using 2-iminopyridine metal complexes. This class of catalysts offers significant advantages, including high efficiency, selectivity, and tunability of reactivity through ligand modification. The protocols outlined below are based on established literature and are intended to be a practical guide for researchers in organic synthesis and drug development.

Introduction to 2-Iminopyridine Metal Complexes in Catalysis

2-iminopyridine ligands are versatile bidentate N,N-donors that form stable and catalytically active complexes with a variety of transition metals, including iron, copper, ruthenium, and vanadium. The electronic and steric properties of these ligands can be readily modified by altering the substituents on the pyridine ring and the imine nitrogen, allowing for fine-tuning of the catalyst's performance for specific applications.[1] These complexes have demonstrated remarkable efficacy in a range of organic transformations, with the oxidation of alcohols being a prominent example.[1]

Iron-Catalyzed Alcohol Oxidation

Iron(II) complexes of 2-iminopyridine ligands are highly effective catalysts for the oxidation of secondary alcohols to ketones using common and environmentally benign oxidants such as hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (t-BuOOH).[1]

Quantitative Data Summary

The catalytic activity of a representative iron(II) α-iminopyridine complex, [Fe(OTf)₂(N-(1-(pyridin-2-yl)ethylidene)aniline)₂], in the oxidation of various secondary alcohols is summarized in the table below.

Substrate (Secondary Alcohol)Product (Ketone)OxidantYield (%)
DiphenylmethaneBenzophenonet-BuOOH91
1-PhenylethanolAcetophenonet-BuOOH85
CyclohexanolCyclohexanonet-BuOOH78
2-Octanol2-Octanonet-BuOOH72
1-(4-Methoxyphenyl)ethanol4-Methoxyacetophenonet-BuOOH88
1-(4-Chlorophenyl)ethanol4-Chloroacetophenonet-BuOOH82
Experimental Protocols

2.2.1. Synthesis of N-(1-(pyridin-2-yl)ethylidene)aniline (2-Iminopyridine Ligand)

  • Materials: 2-Acetylpyridine, Aniline, Toluene, p-Toluenesulfonic acid monohydrate, Anhydrous Magnesium Sulfate, Dean-Stark apparatus.

  • Procedure:

    • To a solution of 2-acetylpyridine (1.0 eq) in toluene, add aniline (1.0 eq).

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

    • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 24 hours, or until the theoretical amount of water has been collected.[1]

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ligand.

    • Purify the ligand by column chromatography on silica gel or by recrystallization.

2.2.2. Synthesis of [Fe(OTf)₂(N-(1-(pyridin-2-yl)ethylidene)aniline)₂]

  • Materials: Iron(II) trifluoromethanesulfonate (Fe(OTf)₂), N-(1-(pyridin-2-yl)ethylidene)aniline, Anhydrous Dichloromethane, Anhydrous Diethyl Ether.

  • Procedure:

    • In a glovebox or under an inert atmosphere, dissolve Fe(OTf)₂ (1.0 eq) in anhydrous dichloromethane.

    • To this solution, add a solution of the 2-iminopyridine ligand (2.0 eq) in anhydrous dichloromethane dropwise with stirring.[1]

    • Stir the resulting solution at room temperature for 4 hours.

    • Remove the solvent under reduced pressure to obtain the crude complex.[1]

    • Wash the solid product with anhydrous diethyl ether and dry under vacuum to yield the pure iron(II) complex.[1]

2.2.3. General Protocol for Catalytic Oxidation of a Secondary Alcohol

  • Materials: Secondary alcohol (e.g., 1-phenylethanol), [Fe(OTf)₂(2-iminopyridine)₂] catalyst, tert-Butyl hydroperoxide (t-BuOOH, 70 wt% in H₂O), Acetonitrile.

  • Procedure:

    • In a round-bottom flask, dissolve the secondary alcohol (1.0 mmol) and the iron catalyst (0.01-0.05 mmol, 1-5 mol%) in acetonitrile (5 mL).

    • To the stirred solution, add t-BuOOH (2.0-3.0 mmol) dropwise at room temperature.

    • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.[1]

    • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and filter.

    • The yield can be determined by GC analysis using an internal standard. The product can be purified by column chromatography.

Diagrams

experimental_workflow_iron cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_catalysis Catalytic Oxidation l1 2-Acetylpyridine + Aniline l2 Condensation (Toluene, p-TsOH, Reflux) l1->l2 l3 Purification l2->l3 l4 2-Iminopyridine Ligand l3->l4 c1 Fe(OTf)₂ + Ligand l4->c1 c2 Reaction in CH₂Cl₂ c1->c2 c3 Isolation & Washing c2->c3 c4 [Fe(OTf)₂(2-iminopyridine)₂] c3->c4 cat1 Alcohol + Catalyst + Oxidant (t-BuOOH) c4->cat1 cat2 Reaction in Acetonitrile cat1->cat2 cat3 Quenching & Work-up cat2->cat3 cat4 Product (Ketone) cat3->cat4

Caption: Experimental workflow for iron-catalyzed alcohol oxidation.

catalytic_cycle_iron FeII [L₂FeII] Intermediate1 [L₂FeII(ROH)] FeII->Intermediate1 + R'R''CHOH - H₂O Intermediate2 [L₂FeIV=O] Intermediate1->Intermediate2 + Oxidant (e.g., t-BuOOH) Intermediate3 [L₂FeII(R'R''C=O)] Intermediate2->Intermediate3 H-abstraction Intermediate3->FeII - R'R''C=O experimental_workflow_copper cluster_catalyst_prep In Situ Catalyst Preparation cluster_oxidation Aerobic Oxidation p1 Alcohol + CuBr + Ligand + TEMPO in MeCN p2 Add NMI p1->p2 p3 Active Catalyst Mixture p2->p3 o1 Stir under Air/O₂ at Room Temperature p3->o1 o2 Work-up & Purification o1->o2 o3 Product (Aldehyde/Ketone) o2->o3 catalytic_cycle_copper CuI LCuI CuII_alkoxide LCuII(OR) CuI->CuII_alkoxide + ROH - H⁺ O2_complex [LCuI]₂O₂ CuI->O2_complex + O₂ CuII_TEMPO [LCuII(OR)(TEMPO)] CuII_alkoxide->CuII_TEMPO + TEMPO CuI_TEMPOH LCuI + TEMPOH CuII_TEMPO->CuI_TEMPOH H-transfer - R'R''C=O CuI_TEMPOH->CuI + 1/4 O₂ - 1/2 H₂O O2_complex->CuI + 2H⁺ + 2e⁻ - 2H₂O experimental_workflow_ruthenium cluster_reaction_setup Reaction Setup cluster_dehydrogenation Dehydrogenative Oxidation s1 Ru-precursor + Ligand + Base s2 Add Alcohol + Solvent s1->s2 s3 Inert Atmosphere s2->s3 d1 Reflux s3->d1 d2 H₂ Evolution d1->d2 d3 Work-up & Purification d1->d3 d4 Product (Ketone) d3->d4 catalytic_cycle_ruthenium RuII [L₂RuII] Ru_alkoxide [L₂Ru(OR)(H)] RuII->Ru_alkoxide + R'R''CHOH Ru_dihydride [L₂Ru(H)₂] Ru_alkoxide->Ru_dihydride - R'R''C=O Ru_ketone [L₂Ru(R'R''C=O)] Ru_alkoxide->Ru_ketone β-H elimination Ru_dihydride->RuII - H₂ Ru_ketone->RuII - R'R''C=O experimental_workflow_vanadium cluster_catalyst_formation Catalyst Formation cluster_oxidation_process Oxidation Process cf1 V-precursor + Ligand cf2 In Situ Formation in Solvent cf1->cf2 op1 Add Alcohol cf2->op1 op2 Add H₂O₂ op1->op2 op3 Reaction op2->op3 op4 Quenching & Work-up op3->op4 op5 Product op4->op5 catalytic_cycle_vanadium V_V L₂V V=O V_alkoxide L₂V V(O)(OR)₂ V_V->V_alkoxide + ROH - H₂O V_peroxo L₂V V(O₂)(OR) V_III L₂V III V_peroxo->V_III - R'R''C=O - O₂ V_III->V_V + H₂O₂ - H₂O V_alkoxide->V_peroxo + H₂O₂

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-aminopyridine derivative synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-aminopyridine derivatives?

There are several common methods for the synthesis of 2-aminopyridine derivatives, each with its own advantages and challenges. The most prominent methods include:

  • The Chichibabin Reaction: This classic method involves the amination of pyridine with sodium amide or other strong bases to install a primary amino group at the C2 position.[1][2][3]

  • Multicomponent Reactions (MCRs): These reactions offer an efficient one-pot synthesis of highly substituted 2-aminopyridines from simple starting materials, such as enaminones and malononitrile.[4][5] This approach is valued for its atom economy and reduced waste production.[4]

  • From Pyridine N-Oxides: Pyridine N-oxides can be converted to 2-aminopyridines through a one-pot reaction with activating agents like tosyl anhydride (Ts₂O) and an amine, followed by deprotection.[6]

  • From Halopyridines: Nucleophilic substitution of a leaving group, typically a halogen, at the 2-position of the pyridine ring with an amine is a widely used strategy.[7]

  • From 2-Mercaptopyridine: This method involves the conversion of 2-mercaptopyridine into a dihydrothiazolopyridinium salt, which then reacts with amines to yield 2-aminopyridines under mild conditions.[7]

Q2: My Chichibabin reaction is giving a low yield. What are the key parameters to optimize?

Low yields in the Chichibabin reaction can often be attributed to suboptimal reaction conditions. Key parameters to consider for optimization include:

  • Base and Additives: Traditional use of sodium amide can require harsh conditions.[2] A milder and often more efficient system involves a composite of sodium hydride (NaH) and an iodide salt like lithium iodide (LiI).[1][2] The iodide additive is crucial for enhancing the Brønsted basicity of NaH.[1]

  • Temperature: The reaction temperature significantly impacts the reaction rate and yield. While higher temperatures can accelerate the reaction, they may also lead to side reactions.[1] Optimization is key; for instance, with the NaH-LiI system, temperatures between 65°C and 85°C have been shown to be effective.[1][2]

  • Reaction Time: The reaction must be allowed to proceed to completion. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[8]

  • Solvent: The choice of solvent can influence the solubility of reagents and the reaction outcome. Tetrahydrofuran (THF) is a commonly used solvent for the NaH-iodide mediated Chichibabin reaction.[2]

Q3: I am observing significant byproduct formation in my synthesis. What are the likely side reactions?

Byproduct formation is a common issue. The nature of the side products depends on the synthetic route:

  • In Acetylation of 2-Aminopyridine: A common byproduct is the di-acetylated derivative, N,N-diacetyl-2-aminopyridine. This can occur if reaction conditions are too harsh or if an excess of the acetylating agent (e.g., acetic anhydride) is used.[8]

  • In Chichibabin Reactions: Dimerization of the pyridine starting material can occur as a side reaction.[9]

  • General Issues: Incomplete reactions can leave unreacted starting materials, which can be difficult to separate from the product.[8] Oxidation of starting materials or products can also lead to colored impurities.[8]

Q4: What are the best practices for purifying 2-aminopyridine derivatives?

Effective purification is crucial for obtaining a high-purity product. Common techniques include:

  • Column Chromatography: This is a highly effective method for separating compounds with similar polarities, such as the desired product and byproducts like di-acetylated derivatives.[8]

  • Recrystallization: This is a standard technique for purifying solid products. The choice of solvent is critical; ideal solvents dissolve the compound well at high temperatures but poorly at low temperatures.[8] Common solvents include acetonitrile, ethanol, or mixtures of ethanol and water.[8]

  • Cation-Exchange Chromatography: This method is particularly suitable for the purification of pyridylaminated (PA-) derivatives and for large-scale preparations, efficiently removing excess 2-aminopyridine.[10]

  • Aqueous Wash: During the workup, washing with a mild base solution, such as sodium bicarbonate, can help neutralize and remove acidic impurities.[8]

  • Activated Charcoal Treatment: To remove colored impurities, a small amount of activated charcoal can be used to treat a solution of the crude product before recrystallization.[8]

Troubleshooting Guides

Problem 1: Low Yield in Chichibabin Reaction

If you are experiencing low yields in your Chichibabin reaction, follow this troubleshooting workflow:

LowYield_Chichibabin start Low Yield in Chichibabin Reaction check_base Is the base system optimized? start->check_base use_NaH_Iodide Consider using NaH with LiI or NaI additive. check_base->use_NaH_Iodide No check_temp Is the reaction temperature optimized? check_base->check_temp Yes use_NaH_Iodide->check_temp optimize_temp Systematically vary temperature (e.g., 65°C, 75°C, 85°C) and monitor via TLC. check_temp->optimize_temp No check_time Is the reaction time sufficient? check_temp->check_time Yes optimize_temp->check_time optimize_time Monitor reaction progress over time using TLC to determine completion. check_time->optimize_time No check_reagents Are starting materials and reagents pure and dry? check_time->check_reagents Yes optimize_time->check_reagents purify_reagents Purify pyridine and amine. Ensure NaH is fresh and solvent is anhydrous. check_reagents->purify_reagents No end Improved Yield check_reagents->end Yes purify_reagents->end

Caption: Troubleshooting workflow for low yield in Chichibabin reactions.

Problem 2: Low Purity of Product (e.g., Acetylated 2-Aminopyridine)

If your final product has low purity, consider the following steps:

LowPurity_Product start Low Purity of Final Product identify_impurities Identify impurities (TLC, NMR, MS). start->identify_impurities unreacted_sm Unreacted Starting Material Present? identify_impurities->unreacted_sm byproducts Byproducts Present? (e.g., di-acetylation) identify_impurities->byproducts colored_impurities Colored Impurities Present? identify_impurities->colored_impurities optimize_reaction Optimize reaction time and reagent stoichiometry. unreacted_sm->optimize_reaction purification Select Purification Method optimize_reaction->purification optimize_conditions Use milder conditions (lower temp, less excess of acylating agent). byproducts->optimize_conditions optimize_conditions->purification charcoal_treatment Treat with activated charcoal before recrystallization. colored_impurities->charcoal_treatment charcoal_treatment->purification recrystallization Recrystallization purification->recrystallization column_chrom Column Chromatography purification->column_chrom end High Purity Product recrystallization->end column_chrom->end

Caption: Troubleshooting guide for low product purity.

Quantitative Data Summary

MethodKey ReagentsTemperature (°C)Time (h)Yield (%)Reference
Chichibabin Reaction Pyridine, n-butylamine, NaH, LiI85793[1]
Multicomponent Reaction Enaminone, malononitrile, benzylamine803up to 95[4]
From 2-Mercaptopyridine Dihydrothiazolopyridinium salt, morpholine504875[7]
Acetylation 2-aminopyridine, acetic anhydride452.596.26

Experimental Protocols

Protocol 1: Optimized Chichibabin Reaction using NaH-Iodide

This protocol is adapted from a milder procedure for the Chichibabin amination.[1]

  • Reaction Setup: To a 10 mL sealed tube containing pyridine (0.492 mmol), add sodium hydride (1.54 mmol) and lithium iodide (1.02 mmol) in anhydrous tetrahydrofuran (THF, 500 μL) under a nitrogen atmosphere.

  • Reagent Addition: Add n-butylamine (1.00 mmol) to the mixture at room temperature.

  • Reaction: Seal the tube and stir the reaction mixture at 85°C for 7 hours.

  • Workup: Cool the reaction mixture to 0°C and quench with ice-cold water.

  • Extraction: Extract the organic materials three times with dichloromethane (CH₂Cl₂).

  • Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the crude product by column chromatography if necessary.

Protocol 2: One-Pot Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol describes a solvent-free, one-pot synthesis.[4]

  • Reaction Setup: In a reaction vessel, mix the enaminone (1 mmol), malononitrile (1 mmol), and a primary amine (e.g., benzylamine, 1 mmol).

  • Reaction: Heat the mixture at 80°C for 3 hours. Monitor the reaction progress using TLC.

  • Purification: After the reaction is complete, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Reaction Mechanisms

Chichibabin Reaction Mechanism

The Chichibabin reaction proceeds via a nucleophilic addition-elimination mechanism.

Chichibabin_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Hydride cluster_step3 Step 3: Aromatization Pyridine Pyridine Intermediate1 σ-complex (Meisenheimer adduct) Pyridine->Intermediate1 + NH₂⁻ Amide NaNH₂ Intermediate2 Intermediate1->Intermediate2 - H⁻ Intermediate3 Intermediate2->Intermediate3 + H₂O Product 2-Aminopyridine Intermediate3->Product

Caption: Simplified mechanism of the Chichibabin reaction.

Proposed Mechanism for Multicomponent Synthesis of 2-Aminopyridines

This reaction pathway involves a Knoevenagel condensation followed by cyclization and aromatization.[4]

MCR_Mechanism Enaminone Enaminone Knoevenagel Knoevenagel Condensation Enaminone->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Intermediate1 Intermediate I Knoevenagel->Intermediate1 NucleophilicAttack Nucleophilic Attack Intermediate1->NucleophilicAttack PrimaryAmine Primary Amine PrimaryAmine->NucleophilicAttack Intermediate2 Intermediate II NucleophilicAttack->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Intermediate III Cyclization->Intermediate3 Aromatization Aromatization Intermediate3->Aromatization Product 2-Aminopyridine Derivative Aromatization->Product

Caption: Proposed mechanism for the multicomponent synthesis of 2-aminopyridines.

References

Technical Support Center: Synthesis of Substituted 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of substituted 2-aminopyridines.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of substituted 2-aminopyridines.

Issue 1: Low Yield in Chichibabin Reaction

Q: I am experiencing a low yield in my Chichibabin reaction for the synthesis of a 2-aminopyridine derivative. What are the potential causes and how can I improve the yield?

A: Low yields in the Chichibabin reaction are a common issue and can be attributed to several factors. Here's a breakdown of potential causes and troubleshooting steps:

  • Purity of Sodium Amide: The purity of sodium amide is crucial for the success of the Chichibabin reaction. Surprisingly, very pure sodium amide may result in a poor yield, while less pure sodium amide often gives better results, possibly due to the catalytic effect of impurities.[1]

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While the reaction requires heating, excessively high temperatures can lead to the decomposition of the starting material and product.[2] It is recommended to run the reaction at the lowest temperature that allows for good hydrogen evolution.[2]

  • Reaction Time: Insufficient or excessive reaction time can lead to low yields. The progress of the reaction should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.

  • Substrate Reactivity: The electronic properties of the substituents on the pyridine ring can significantly influence the reaction rate and yield. Electron-withdrawing groups can inhibit the reaction.[2]

  • Solvent: The choice of solvent is important. The reaction is typically carried out in inert, high-boiling solvents like toluene, xylene, or benzene.[1] The solvent's ability to solvate the intermediate polar anionic σ-adduct can affect the reaction.[2]

Troubleshooting Workflow for Low Chichibabin Reaction Yield

LowYieldTroubleshooting start Low Yield in Chichibabin Reaction check_amide Check Purity of Sodium Amide start->check_amide optimize_temp Optimize Reaction Temperature check_amide->optimize_temp If purity is not the issue monitor_time Monitor Reaction Time (TLC) optimize_temp->monitor_time If temperature optimization is insufficient consider_substrate Evaluate Substrate Reactivity monitor_time->consider_substrate If reaction kinetics are still poor check_solvent Verify Solvent Choice consider_substrate->check_solvent If substrate is suitable solution Improved Yield check_solvent->solution After optimization

Caption: A troubleshooting workflow for addressing low yields in the Chichibabin reaction.

Issue 2: Poor Regioselectivity in Amination Reactions

Q: I am observing a mixture of regioisomers in the amination of my substituted pyridine. How can I improve the regioselectivity to favor the 2-amino isomer?

A: Achieving high regioselectivity is a significant challenge in the synthesis of substituted 2-aminopyridines, especially with unsymmetrical substrates. Here are some strategies to enhance regioselectivity:

  • Choice of Synthetic Method: The choice of reaction can greatly influence the regioselectivity.

    • Nucleophilic Aromatic Substitution (SNA_r_): Using a 2-halopyridine as a starting material for nucleophilic aromatic substitution with an amine is a highly regioselective method for introducing the amino group at the 2-position.[3]

    • Directed Ortho-Metalation: This strategy allows for the functionalization of the position ortho to a directing group. For instance, a pivaloylamino group can direct lithiation to the adjacent position, which can then be functionalized.[4]

    • Pyridine N-Oxides: The use of pyridine N-oxides as starting materials can provide excellent regioselectivity for the introduction of an amino group at the 2-position through various activation methods.[5][6][7][8]

  • Steric Hindrance: The steric bulk of the substituents on the pyridine ring and the incoming nucleophile can influence the site of amination. Larger groups may favor amination at the less sterically hindered position.

  • Reaction Conditions: In some cases, reaction conditions such as temperature and the nature of the base or catalyst can be optimized to favor the formation of one regioisomer over another.

Comparison of Synthetic Methods for Regioselectivity

Synthetic MethodStarting MaterialRegioselectivityKey Considerations
Chichibabin ReactionSubstituted PyridineVariable, can lead to mixturesHarsh conditions, sensitive to electronic effects.[2][9]
SNAr2-HalopyridineHigh for 2-substitutionAvailability of the corresponding halopyridine.[3]
Directed Ortho-MetalationSubstituted Pyridine with Directing GroupHigh for ortho-substitutionRequires a directing group and cryogenic conditions.[4]
Pyridine N-Oxide ChemistryPyridine N-OxideHigh for 2-substitutionTwo-step process (N-oxidation and amination).[6][7][8]
Buchwald-Hartwig Amination2-HalopyridineHigh for 2-substitutionRequires a palladium catalyst and specific ligands.[3]

Issue 3: Difficulty in Product Purification

Q: I am struggling with the purification of my substituted 2-aminopyridine. What are some effective purification strategies?

A: The purification of 2-aminopyridine derivatives can be challenging due to their basic nature and potential for forming colored impurities.[10] Here are some recommended purification techniques:

  • Recrystallization: This is often an effective method for purifying solid products. Common solvents for recrystallization include acetonitrile, ethanol, or a mixture of ethanol and water.[10] The ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures.[10]

  • Column Chromatography: Silica gel column chromatography is a widely used technique for separating the desired product from starting materials and byproducts. The choice of eluent system is critical and should be optimized using TLC.

  • Acid-Base Extraction: The basicity of the 2-amino group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to extract the aminopyridine into the aqueous phase. The aqueous phase is then basified, and the purified product is extracted back into an organic solvent.

  • Cation-Exchange Chromatography: For more challenging separations, especially for removing excess 2-aminopyridine starting material in derivatization reactions, cation-exchange chromatography can be a powerful tool.[11]

Purification Strategy Decision Tree

PurificationStrategy start Crude 2-Aminopyridine Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No is_pure_after_recrystallization Is it pure? try_recrystallization->is_pure_after_recrystallization is_pure_after_recrystallization->column_chromatography No end Pure Product is_pure_after_recrystallization->end Yes acid_base_extraction Consider Acid-Base Extraction column_chromatography->acid_base_extraction If separation is poor column_chromatography->end If successful cation_exchange Use Cation-Exchange Chromatography acid_base_extraction->cation_exchange For specific impurities acid_base_extraction->end If successful cation_exchange->end

Caption: A decision tree for selecting an appropriate purification strategy for substituted 2-aminopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted 2-aminopyridines?

A1: The most common synthetic routes include:

  • The Chichibabin Reaction: Direct amination of pyridines using sodium amide.[1][9]

  • Nucleophilic Aromatic Substitution (SNA_r_): Reaction of 2-halopyridines with amines.[3]

  • Transition-Metal Catalyzed Cross-Coupling Reactions: Such as the Buchwald-Hartwig amination of 2-halopyridines.[3]

  • Synthesis from Pyridine N-Oxides: Activation of the N-oxide followed by amination.[5][6][7][8]

  • Multicomponent Reactions (MCRs): One-pot synthesis from simple, acyclic precursors.[12][13][14]

Q2: Are there milder alternatives to the harsh conditions of the Chichibabin reaction?

A2: Yes, several milder alternatives have been developed. These include:

  • Using a composite of sodium hydride (NaH) and lithium iodide (LiI) with primary amines, which allows the reaction to proceed at lower temperatures (65-85 °C).[15]

  • Syntheses starting from pyridine N-oxides, which often employ mild reaction conditions.[6][8]

  • Multicomponent reactions that can proceed under catalyst- and solvent-free conditions.[13]

Q3: How can I synthesize 2-aminopyridines with substituents at specific positions?

A3: The synthesis of specifically substituted 2-aminopyridines often requires a multi-step approach. For example, to synthesize 2-(2-Aminopyridin-3-yl)acetonitrile, one could employ a Strecker-type synthesis starting from 2-amino-3-pyridinecarboxaldehyde or a nucleophilic substitution pathway starting from 2-amino-3-methylpyridine.[4] The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

Q4: What are the key advantages of using multicomponent reactions (MCRs) for the synthesis of 2-aminopyridines?

A4: MCRs offer several advantages, including:

  • Efficiency: Multiple bonds are formed in a single operation, reducing the number of synthetic steps.[12][14]

  • Atom Economy: MCRs are designed to incorporate most of the atoms of the starting materials into the final product, minimizing waste.[14]

  • Operational Simplicity: They are often one-pot procedures, simplifying the experimental setup and workup.[12]

  • Access to Molecular Diversity: By varying the starting components, a wide range of substituted 2-aminopyridines can be synthesized.[12]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aminopyridines from a Cyclic Dihydrothiazolopyridinium Salt

This protocol is adapted from a mild, catalyst-free synthesis of 2-aminopyridines.[3]

  • Reaction Setup: To a solution of the dihydrothiazolopyridinium salt (1.0 equivalent) in dimethyl sulfoxide (DMSO), add the desired primary or secondary amine (3.5 equivalents) in one portion at room temperature.

  • Reaction Execution: Heat the reaction mixture to 50 °C and stir for 48 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and a 0.5 M aqueous solution of sodium hydroxide.

  • Extraction: Extract the aqueous solution with diethyl ether (5 times).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Multicomponent Synthesis of Substituted 2-Aminopyridines

This protocol describes a catalyst- and solvent-free multicomponent synthesis.[13]

  • Reaction Setup: In a reaction vessel, mix an acetophenone derivative (1.0 equivalent), malononitrile (1.0 equivalent), a benzaldehyde derivative (1.0 equivalent), and ammonium carbonate (1.0 equivalent).

  • Reaction Execution: Stir the mixture at room temperature under solvent-free conditions. The reaction progress can be monitored by TLC.

  • Workup: After the reaction is complete, wash the resulting solid several times with diethyl ether to obtain the 2-aminopyridine derivative.

Protocol 3: Acetylation of 2-Aminopyridine

This protocol is for the synthesis of 2-acetamidopyridine and addresses potential purity issues.[10]

  • Reaction Setup: In a flask equipped with a stirrer, dissolve 2-aminopyridine (1.0 equivalent) in a suitable solvent.

  • Reagent Addition: Slowly add acetic anhydride (2.2 equivalents) to the flask while stirring. The reaction is exothermic; maintain the temperature at 45°C using a water bath.[10]

  • Reaction Execution: Stir the mixture at 45°C for 2.5 hours. Monitor the reaction by TLC until the 2-aminopyridine spot disappears.[10]

  • Quenching and Isolation: After the reaction is complete, cool the mixture to room temperature and then slowly pour it into a beaker containing ice water with stirring. A solid precipitate of crude 2-acetamidopyridine will form.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water. Dry the crude product, preferably under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like acetonitrile or ethanol.[10]

References

Minimizing side reactions in the synthesis of 2-aminopyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 2-aminopyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-aminopyridines and their primary challenges?

A1: The most common methods include the Chichibabin reaction, nucleophilic aromatic substitution (SNAr) on halopyridines, and syntheses from pyridine N-oxides. The Chichibabin reaction, while direct, requires harsh conditions and can lead to side reactions like dimerization, over-amination, and formation of the 4-amino isomer.[1][2] SNAr offers a milder alternative but may require metal catalysis (e.g., Buchwald-Hartwig amination) or electron-withdrawing groups to activate the pyridine ring.[3] Syntheses from pyridine N-oxides also provide a mild alternative to traditional SNAr chemistry.[4]

Q2: My Chichibabin reaction is producing a significant amount of a bipyridine dimer. How can I prevent this?

A2: Dimerization can be a major side reaction, particularly with certain substrates. For instance, reacting 4-tert-butylpyridine with sodium amide in xylene can yield as much as 89% of the dimer product and only 11% of the desired 2-amino product.[2] To minimize dimerization, consider modifying the reaction conditions. Using a less hindered pyridine substrate if possible, lowering the reaction temperature, and changing the solvent from high-boiling hydrocarbons like xylene to liquid ammonia can be effective.[2]

Q3: I am observing the formation of the 4-aminopyridine isomer as a byproduct. What causes this and how can it be minimized?

A3: In the Chichibabin reaction, the nucleophilic amide anion can attack both the C2 and C4 positions of the pyridine ring.[1] While C2 is generally favored, the formation of the 4-isomer can occur.[1] This is particularly an issue in N-alkyl pyridinium salts where addition to C4 can compete with C2.[3] To enhance selectivity for the 2-position, ensure the use of sodium amide (NaNH₂) or potassium amide (KNH₂) under optimized temperature conditions. Forcing the reaction with excessive heat can decrease selectivity.

Q4: What leads to over-amination (di-amination) and how can I control it?

A4: Over-amination, the introduction of a second amino group, can occur if the reaction conditions are too harsh or if an excess of the aminating agent is used.[1][5] To prevent this, use a stoichiometric amount of sodium amide relative to the pyridine substrate. Careful monitoring of the reaction progress via Thin Layer Chromatography (TLC) is crucial to quench the reaction once the starting material is consumed, preventing the formation of di-aminated products.

Q5: How can I purify my crude 2-aminopyridine product from unreacted starting materials and side products?

A5: The most common and scalable purification method is acid-base extraction. The basic 2-aminopyridine is protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt, which partitions into the aqueous layer, leaving non-basic impurities in the organic layer.[6] For more challenging separations, column chromatography on silica gel or cation-exchange chromatography can be employed.[3][7] Scavenger resins, such as isocyanate resins, are also highly effective for removing residual primary amine impurities through filtration.[6]

Troubleshooting Guide for 2-Aminopyridine Synthesis

This section addresses specific issues encountered during the synthesis of 2-aminopyridine compounds.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield Harsh Reaction Conditions: The traditional Chichibabin reaction can be inefficient.[1][2]Consider milder, alternative methods such as amination of 2-halopyridines or synthesis from pyridine N-oxides.[3][4]
Poor Reagent Quality: The purity of sodium amide can significantly impact the yield of the Chichibabin reaction. Interestingly, very pure sodium amide may react poorly, suggesting impurities can have a catalytic effect.[5]Test different batches or suppliers of sodium amide. Ensure the reagent has not decomposed due to improper storage.
Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction closely using TLC to ensure full consumption of the starting material.[8] If the reaction stalls, a modest increase in temperature may be required.
Formation of 4-Amino Isomer Lack of Regioselectivity: The C4 position of the pyridine ring is also susceptible to nucleophilic attack.[1]Optimize reaction temperature; excessively high temperatures can reduce selectivity. Ensure proper mixing to maintain a homogeneous reaction mixture.
Significant Dimer Formation Substrate-Dependent Side Reaction: Certain substrates are prone to dimerization over amination.[2]Change the solvent from high-boiling arenes (toluene, xylene) to liquid ammonia, which often favors amination.[2] Lowering the reaction temperature can also disfavor the dimerization pathway.
Product Discoloration Oxidation: The 2-aminopyridine product or remaining starting material may have oxidized, leading to colored impurities.[8]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Purify the crude product using activated carbon during recrystallization or via column chromatography.[9]
Thermal Degradation: High reaction temperatures can cause decomposition of starting materials or products.[10]Maintain a controlled temperature throughout the reaction.[8] Avoid excessive heating during workup and purification steps.
Emulsion During Acid-Base Extraction Complex Mixture Composition: The presence of various species in the crude mixture can stabilize emulsions.[6]To break the emulsion, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Alternatively, filter the entire mixture through a pad of Celite.[6]

Key Experimental Protocols

Protocol 1: General Procedure for Chichibabin Reaction
  • Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the pyridine substrate and an inert, high-boiling solvent (e.g., toluene or xylene).[5]

  • Reagent Addition: While stirring under a nitrogen atmosphere, add sodium amide (NaNH₂) in portions.

  • Reaction: Heat the mixture to the desired temperature (typically 110-130°C) and monitor the reaction by TLC.[1] The reaction progress can often be visually tracked by the formation of a red color from the intermediate σ-adduct and by the evolution of hydrogen gas.[2]

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly add water to quench the excess sodium amide, followed by an aqueous workup.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product using one of the methods described below.

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to remove non-basic impurities from the crude 2-aminopyridine product.[6]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically.

  • Separation: Allow the layers to separate and drain the lower aqueous layer (which now contains the protonated product).

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH) until the pH is >10 to deprotonate the aminopyridinium salt and precipitate the free base.

  • Final Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 2-aminopyridine.

Visualizing Mechanisms and Workflows

Chichibabin Reaction Mechanism & Side Reactions

Chichibabin_Mechanism reactant Pyridine + NaNH₂ intermediate σ-Adduct (Meisenheimer Complex) reactant->intermediate Nucleophilic Attack at C2 side_product1 4-Aminopyridine reactant->side_product1 Attack at C4 side_product2 Bipyridine Dimer intermediate->side_product2 Dimerization Pathway elimination Elimination of Hydride (H⁻) intermediate->elimination Rearomatization product 2-Aminopyridine (Product) elimination->product Workup

Caption: Mechanism of the Chichibabin reaction showing the main pathway to 2-aminopyridine and competing side reactions.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow start_node Problem: Low Yield of 2-Aminopyridine check1 Verify Reagent Purity & Stoichiometry start_node->check1 check2 Optimize Reaction Temperature & Time check1->check2 No Issue solution1 Use Fresh/High-Quality NaNH₂ Adjust Stoichiometry check1->solution1 Issue Found? check3 Analyze for Side Products (TLC/LC-MS) check2->check3 No Issue solution2 Perform Incremental Temperature Increase Monitor via TLC check2->solution2 Issue Found? solution3 Modify Conditions to Minimize (e.g., Lower Temp for Dimer) check3->solution3 Side Products Identified? end_node Yield Improved solution1->end_node solution2->end_node solution3->end_node

Caption: A logical workflow for troubleshooting low yields in 2-aminopyridine synthesis.

Decision Tree for Product Purification

Purification_Strategy start Crude Product Mixture q1 Is unreacted amine the primary impurity? start->q1 a1_yes Acid-Base Extraction q1->a1_yes Yes q2 Are impurities non-polar and product is polar? q1->q2 No a1_no Consider Scavenger Resin (for trace amine) a1_yes->a1_no Trace Impurities Remain? a2_yes Recrystallization q2->a2_yes Yes a2_no Column Chromatography q2->a2_no No / Complex Mixture

Caption: A decision tree to guide the selection of an appropriate purification strategy for crude 2-aminopyridine.

References

Technical Support Center: Purification of Crude 2-Benzylaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Benzylaminopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials:

    • 2-Aminopyridine or 2-Chloropyridine

    • Benzylamine, Benzyl chloride, or Benzyl bromide

  • Byproducts:

    • Dibenzylamines (from over-alkylation of benzylamine)

    • Products from side reactions involving the pyridine ring

  • Residual Solvents:

    • Toluene, Dimethylformamide (DMF), or other solvents used in the synthesis.

Q2: My purified this compound is a yellowish oil, but I expected a white solid. What does this indicate?

A2: this compound is typically a white to light yellow crystalline solid with a melting point of 95-97 °C[1]. If your product is an oil or has a significant yellow color, it likely contains impurities that are depressing the melting point and causing discoloration. Further purification is recommended.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate this compound from its impurities. The spots can be visualized under UV light (254 nm) or by using a staining agent like potassium permanganate.

Q4: Is this compound sensitive to acid or base?

A4: Yes, as an amine, this compound is basic and will react with acids to form salts. It is generally stable under mild basic conditions but can be sensitive to strong acids and bases, which may cause degradation, especially at elevated temperatures[2].

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oiling out instead of crystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.Try a lower-boiling point solvent or a solvent mixture. Ensure the crude product is not excessively impure before recrystallization.
No crystals form upon cooling The solution is not saturated, or the concentration of the product is too low.Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
Low recovery of purified product Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
Product is still colored after recrystallization Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. A second recrystallization may be necessary.
Column Chromatography
Problem Possible Cause Solution
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Poor separation of product and impurities (streaking or overlapping bands) The column was not packed properly, or the silica gel is interacting too strongly with the basic amine.Ensure the column is packed uniformly without any air bubbles. Add a small amount of a competing amine, such as triethylamine (~0.5-1%), to the mobile phase to reduce tailing and improve peak shape[3].
Product elutes too quickly with the solvent front The mobile phase is too polar.Start with a less polar mobile phase, such as a higher percentage of hexane in a hexane/ethyl acetate mixture.

Data Presentation

Purification Method Typical Purity Achieved Typical Yield Key Considerations
Recrystallization (Isopropyl Alcohol) >99%~90%[4]Effective for removing small amounts of impurities. Yield can be lower if the crude product is highly impure.
Recrystallization (Ethanol/Water) HighVariableGood for obtaining high-quality crystals suitable for X-ray analysis. The ratio of ethanol to water is critical.
Column Chromatography >98%70-90%Excellent for separating a wide range of impurities but is more time-consuming and requires more solvent than recrystallization.
Acid-Base Extraction Moderate to High>90%Good for removing acidic, basic, and neutral impurities. The purity of the final product depends on the nature of the remaining impurities.
Vacuum Distillation HighVariableSuitable for thermally stable impurities with significantly different boiling points. The boiling point of this compound is 116-131 °C at 0.6 mmHg[1].

Experimental Protocols

Recrystallization from Isopropyl Alcohol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropyl alcohol while stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropyl alcohol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight. A recovery of approximately 90% can be expected[4].

Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase Selection: Start with a non-polar solvent system and gradually increase the polarity. A common system is a gradient of ethyl acetate in hexane. The ideal mobile phase should give an Rf value of 0.2-0.3 for this compound on a TLC plate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or diethyl ether.

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove basic impurities. The this compound will also be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated product and any basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH) until the solution is basic (pH > 10) to deprotonate the this compound, which will precipitate or form an oil.

  • Extraction: Extract the aqueous layer with a fresh portion of organic solvent to recover the purified this compound.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, and a receiving flask. Ensure all glassware is free of cracks and can withstand a vacuum.

  • Sample Addition: Place the crude this compound into the distillation flask with a magnetic stir bar.

  • Applying Vacuum: Gradually apply a vacuum to the system. The boiling point of this compound is reported to be 116-131 °C at 0.6 mmHg[1].

  • Heating: Gently heat the distillation flask in a heating mantle or oil bath.

  • Collection: Collect the fraction that distills at the expected boiling point and pressure.

  • Cooling: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Mandatory Visualization

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography acid_base_extraction Acid-Base Extraction crude->acid_base_extraction distillation Vacuum Distillation crude->distillation pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product acid_base_extraction->pure_product distillation->pure_product

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Decision_Tree start Impure Product oiling_out Product Oils Out in Recrystallization? start->oiling_out streaking_on_tlc Streaking/Tailing in Column Chromatography? oiling_out->streaking_on_tlc No change_solvent Change Solvent/Use Solvent Mixture oiling_out->change_solvent Yes low_recovery Low Recovery after Purification? streaking_on_tlc->low_recovery No add_amine Add Triethylamine to Mobile Phase streaking_on_tlc->add_amine Yes optimize_conditions Optimize Cooling/Solvent Volume low_recovery->optimize_conditions Yes end Pure Product low_recovery->end No change_solvent->end add_amine->end optimize_conditions->end

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Palladium-Catalyzed C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed C-N coupling reactions, commonly known as Buchwald-Hartwig amination.

Troubleshooting Guides

Issue: Low or No Product Yield

Low or no yield in a Buchwald-Hartwig amination can be a frustrating issue. This guide provides a systematic approach to diagnosing and resolving the problem.

Q1: My C-N coupling reaction is not working or giving a very low yield. What are the first things I should check?

A1: When encountering low or no product yield, it's essential to systematically evaluate the key components and conditions of your reaction. Here is a checklist of initial troubleshooting steps:

  • Integrity of Reagents:

    • Solvent Quality: Ensure the solvent is anhydrous and thoroughly degassed.[1] Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[2] Common solvents like toluene, dioxane, and THF should be of high purity.[3]

    • Amine and Aryl Halide Purity: Impurities in your starting materials can poison the catalyst.[1] Verify the purity of your amine and aryl halide.

    • Base Quality: The choice and quality of the base are critical. Strong bases like sodium tert-butoxide (NaOtBu) are common but can be sensitive to moisture.[4] Ensure the base is fresh and has been handled under inert conditions.

  • Catalyst System:

    • Catalyst Activity: Palladium catalysts, especially Pd(OAc)₂, can be unreliable if not handled correctly.[5] Consider using a more robust and air-stable precatalyst, such as a G3 or G4 palladacycle, which can provide more consistent generation of the active LPd(0) species.[6]

    • Ligand Integrity: Phosphine ligands are susceptible to oxidation.[2] Ensure your ligand is pure and has been stored and handled under an inert atmosphere.

    • Catalyst and Ligand Ratio: An improper palladium-to-ligand ratio can lead to catalyst deactivation. For phosphine ligands, it can be beneficial to use a slight excess of the ligand relative to the palladium precursor to prevent catalyst deactivation, as amines can sometimes act as ligands themselves.[6]

  • Reaction Conditions:

    • Inert Atmosphere: The reaction must be performed under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst deactivation by oxygen.

    • Temperature: Typical reaction temperatures range from 80-100 °C.[4] If the temperature is too low, the reaction may be too slow. Conversely, excessively high temperatures can lead to catalyst decomposition, often observed as the formation of palladium black.[2]

    • Stirring: For heterogeneous mixtures, particularly with insoluble inorganic bases, efficient stirring is crucial for reaction success.[7]

Logical Troubleshooting Workflow for Low/No Yield

low_yield_troubleshooting start Low or No Yield Observed check_reagents Step 1: Verify Reagent Quality start->check_reagents reagent_issues Solvent anhydrous & degassed? Amine/Aryl Halide pure? Base fresh & handled properly? check_reagents->reagent_issues check_catalyst Step 2: Evaluate Catalyst System catalyst_issues Catalyst active? Ligand oxidized? Correct Pd:Ligand ratio? check_catalyst->catalyst_issues check_conditions Step 3: Review Reaction Conditions condition_issues Inert atmosphere maintained? Optimal temperature? Sufficient stirring? check_conditions->condition_issues reagent_issues->check_catalyst Yes solution_reagents Solution: Use fresh, pure, anhydrous, & degassed reagents. reagent_issues->solution_reagents No catalyst_issues->check_conditions Yes solution_catalyst Solution: Use new catalyst/ligand. Consider a precatalyst. Adjust Pd:Ligand ratio. catalyst_issues->solution_catalyst No solution_conditions Solution: Improve inert technique. Optimize temperature. Increase stirring rate. condition_issues->solution_conditions No end Reaction Optimized condition_issues->end Yes solution_reagents->end solution_catalyst->end solution_conditions->end

Caption: A stepwise guide to troubleshooting low or no yield in C-N coupling.

Issue: Formation of Side Products

The formation of side products can complicate purification and reduce the yield of the desired product. This section addresses common side reactions and how to mitigate them.

Q2: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

A2: Several side reactions can occur during palladium-catalyzed C-N coupling. Identifying the side product is the first step toward mitigating its formation.

  • Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene. It can be caused by β-hydride elimination from a palladium amide intermediate, especially with primary aliphatic amines.[8][9]

    • Solution: The choice of ligand is crucial. Sterically hindered and electron-rich ligands can promote the desired reductive elimination over β-hydride elimination.[9]

  • Homocoupling: Dimerization of the aryl halide to form a biaryl compound can occur, though the mechanism is not always well-defined.[10]

    • Solution: Optimizing the reaction conditions, such as temperature and catalyst loading, may help to minimize this side reaction.

  • Diarylation of Primary Amines: A primary amine can react twice with the aryl halide to form a diarylamine.

    • Solution: Adjusting the stoichiometry of the reactants, for example, by using an excess of the primary amine, can favor the formation of the monoarylated product.

  • Reaction with Solvent or Base: In some cases, the solvent or the alkoxide base can act as a nucleophile, leading to the formation of diaryl ethers or other undesired products.[6]

    • Solution: Carefully select a solvent that is inert under the reaction conditions. Ethereal solvents (dioxane, THF) and aromatic solvents (toluene) are generally preferred.[4] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the reaction.[4]

Frequently Asked Questions (FAQs)

Q3: How do I select the right ligand for my C-N coupling reaction?

A3: Ligand selection is critical for a successful Buchwald-Hartwig amination. The optimal ligand depends on the specific substrates being coupled. Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle.[11]

Ligand FamilyRecommended ForKey Features
Biaryl Phosphines (e.g., XPhos, SPhos, RuPhos) A broad range of substrates, including challenging couplings.Highly active, promote efficient catalyst turnover.[12][13]
Ferrocenyl Phosphines (e.g., DtBPF) Can be effective, but may not be as general as biaryl phosphines.Bidentate ligands that can be useful in specific cases.[8]
N-Heterocyclic Carbenes (NHCs) Can be effective for coupling secondary amines.Offer a different electronic and steric profile compared to phosphines.[9]

Q4: What is the best base to use for my reaction?

A4: The choice of base is crucial and often depends on the functional group tolerance of the substrates.

BasepKaHCommon ApplicationsConsiderations
Sodium tert-butoxide (NaOtBu) 19Widely used, very effective for many couplings.[4]Strong base, may not be compatible with base-sensitive functional groups like esters and nitriles.[14]
Lithium bis(trimethylsilyl)amide (LHMDS) 26Can be used for substrates requiring a strong, non-nucleophilic base.Provides good functional group tolerance in some cases.[14]
Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃) 10.3 / 10.1Weaker bases suitable for substrates with base-sensitive functional groups.[15]May lead to slower reaction rates compared to stronger bases.[14]
Potassium Phosphate (K₃PO₄) 12.3A milder base that can be effective in certain systems.[7]Often used when stronger bases cause side reactions.

Q5: Which palladium source should I use?

A5: The choice of palladium precursor can impact the efficiency and reproducibility of the reaction.

Palladium SourceCommon FormAdvantagesDisadvantages
Palladium(II) Acetate (Pd(OAc)₂) Pd(II)Readily available and relatively inexpensive.Requires in-situ reduction to the active Pd(0) species, which can be inefficient.[12]
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) Pd(0)A direct source of Pd(0), often more reliable than Pd(II) sources.Can contain impurities and the dba ligand can sometimes interfere with the reaction.[12][15]
Palladacycle Precatalysts (e.g., G3-XPhos, G4-RuPhos) Pd(II)Air-stable, provide rapid and clean generation of the active LPd(0) catalyst upon activation with a base.[6]More expensive than simple palladium salts.

Catalyst Activation Pathway

catalyst_activation precatalyst Pd(II) Precatalyst (e.g., G3-XPhos) active_catalyst Active LPd(0) Species precatalyst->active_catalyst Activation base Base (e.g., NaOtBu) base->active_catalyst catalytic_cycle Enters Catalytic Cycle active_catalyst->catalytic_cycle

Caption: Activation of a Pd(II) precatalyst to the active Pd(0) species.

Experimental Protocols

General Protocol for a Small-Scale Buchwald-Hartwig Amination

This protocol provides a general procedure for setting up a palladium-catalyzed C-N coupling reaction on a small scale (e.g., 1 mmol).

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)[3]

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %)[3]

  • Phosphine ligand (e.g., XPhos, 4 mol %)[3]

  • Base (e.g., NaOtBu, 1.4 equiv)[3]

  • Anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1 M)[3]

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup:

    • In a nitrogen-filled glovebox, add the palladium catalyst, phosphine ligand, and base to the Schlenk flask.[3]

    • Add the aryl halide and the amine to the flask.[3]

    • If any of the reagents are liquids, they can be added via syringe after the flask is sealed and under a positive pressure of inert gas.

  • Solvent Addition:

    • Add the anhydrous, degassed solvent to the flask via syringe.[3]

  • Reaction Conditions:

    • Seal the flask and remove it from the glovebox (if applicable).

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).[3]

    • Stir the reaction mixture vigorously for the required time.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[3]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.[3]

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then with brine.[3]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired aminated product.[3]

This technical support center provides a starting point for troubleshooting and optimizing your palladium-catalyzed C-N coupling reactions. For particularly challenging substrates, further screening of ligands, bases, solvents, and temperatures may be necessary.

References

Overcoming poor reactivity of electron-deficient heterocycles in C-H functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the C-H functionalization of electron-deficient heterocycles.

Troubleshooting Guides

Encountering challenges during your experiments is a common part of the research process. This guide is designed to help you troubleshoot and optimize your C-H functionalization reactions.

ProblemPossible CauseTroubleshooting Step
Low or No Product Yield 1. Catalyst Inactivity: Many catalysts for C-H activation are sensitive to air and moisture.[1]- Ensure all reactions are performed under an inert atmosphere (e.g., argon or nitrogen).[1] - Use anhydrous solvents and reagents.[1] - Consider that impurities in starting materials or solvents can act as catalyst poisons.[1]
2. Inappropriate Reaction Temperature: High temperatures can lead to catalyst decomposition.[1]- Determine the minimum temperature required for the reaction to proceed efficiently.[1] - Monitor the reaction to avoid prolonged heating after completion.[1]
3. Poor Substrate Reactivity: Electron-deficient heterocycles are inherently less reactive.- Increase the reaction temperature or prolong the reaction time. - Screen different catalysts, ligands, and additives to enhance reactivity.[1] - Consider pre-activation of the heterocycle, for example, by forming the N-oxide.[2][3]
Poor Regioselectivity 1. Multiple Reactive C-H Bonds: The substrate may have several C-H bonds with similar reactivity.[4]- Modify the solvent, as it can significantly influence regioselectivity.[5] - Adjusting the pH of the reaction medium can also tune the regiochemistry.[5] - Introduce a temporary directing group to guide the functionalization to the desired position.[1]
2. Inoptimal Ligand or Additive: The choice of ligand and additives can play a crucial role in controlling regioselectivity.[1]- Screen a variety of ligands to find the optimal one for your specific substrate.[1] - Certain additives, like norbornene in some palladium-catalyzed reactions, can switch the selectivity.[1]
Catalyst Deactivation 1. Air and Moisture Sensitivity: Exposure to air and moisture can deactivate the catalyst.[1]- Rigorously exclude air and moisture by using an inert atmosphere and anhydrous solvents.[1]
2. Thermal Decomposition: The catalyst may not be stable at the reaction temperature.[1]- Optimize the reaction temperature to the lowest effective level.[1]
3. Product Inhibition: The reaction product might bind to the catalyst more strongly than the starting material, inhibiting the catalytic cycle.[1]- Adjust reaction conditions to favor product release. - Use a catalyst system known to be less susceptible to product inhibition.[1]
4. Catalyst Poisoning: Impurities in reagents or solvents can poison the catalyst.[1]- Ensure high purity of all reaction components. Common poisons for palladium catalysts include lead, phosphorus, and zinc.[1]
Side Product Formation 1. Homocoupling of the Coupling Partner: This is a common side reaction in cross-coupling chemistry.- Optimize the stoichiometry of the reactants. - Adjust the reaction temperature and time.
2. Polyfunctionalization: The product of the initial C-H functionalization may undergo a second functionalization.[6]- Use a less reactive catalyst or milder reaction conditions. - Employ a protecting group strategy to block other reactive sites.

Frequently Asked Questions (FAQs)

Q1: Why are electron-deficient heterocycles, like pyridines and pyrimidines, so challenging to functionalize via C-H activation?

A1: The poor reactivity of electron-deficient heterocycles stems from two main factors. Firstly, their electron-poor nature makes the C-H bonds less susceptible to cleavage by electrophilic metal catalysts. Secondly, the nitrogen atom in the heterocycle can coordinate strongly to the metal center of the catalyst, which can hinder the desired catalytic cycle and sometimes lead to catalyst deactivation.[2][3][7] This coordinating ability is a significant challenge in developing effective C-H functionalization methods for these rings.[2][3]

Q2: What are some general strategies to increase the reactivity of electron-deficient heterocycles in C-H functionalization?

A2: Several strategies can be employed:

  • Pre-activation: Converting the heterocycle to its N-oxide can increase the reactivity of the ring towards C-H functionalization.[2][3]

  • Catalyst and Ligand Choice: The selection of the appropriate catalyst and ligand system is critical. For example, palladium catalysts are widely used for their efficiency and selectivity in the C-H activation of pyrimidines.[8]

  • Additives: The use of co-catalysts or additives, such as Cu(I) in some palladium-catalyzed arylations, can significantly enhance reaction yield and selectivity.[8][9]

  • Radical-based Methods: Radical addition processes can be well-suited for the direct functionalization of heteroaromatic bases and are often less sensitive to the electronic nature of the heterocycle.[5][10][11]

Q3: How can I control the regioselectivity of C-H functionalization on a heterocycle with multiple C-H bonds?

A3: Controlling regioselectivity is a key challenge.[4] Several factors can be manipulated:

  • Directing Groups: Introducing a directing group can guide the catalyst to a specific C-H bond.

  • Reaction Conditions: The choice of solvent and pH can sometimes be used to tune the regiochemistry of the reaction.[5]

  • Catalyst Control: The steric and electronic properties of the catalyst and ligands can influence which C-H bond is activated.

  • Innate Substrate Reactivity: Understanding the inherent reactivity patterns of the heterocycle is crucial. For instance, in Minisci-type reactions, there is often a preference for functionalization at the α and γ positions.[10]

Q4: Are there any metal-free methods for the C-H functionalization of electron-deficient heterocycles?

A4: Yes, metal-free methodologies are available and offer a more sustainable approach.[8] Minisci-type radical reactions, which often use persulfates, are a classic example.[8] More recently, visible-light-mediated photochemical approaches have emerged, which use organic or metal-based photocatalysts to generate reactive radicals under mild conditions without the need for heavy metal catalysts.[8] Electrochemical methods also provide a green alternative, using electrons to drive the reaction.[12]

Data Presentation

The following tables summarize quantitative data from selected C-H functionalization reactions of electron-deficient heterocycles.

Table 1: Palladium-Catalyzed C-H Arylation of Imidazo[4,5-b]pyridines [9]

EntryAryl HalideAdditiveTemperature (°C)Time (h)Yield (%)
14-iodotolueneNone1401685
24-iodobenzonitrileNone1401645
34-bromobenzonitrilePCy₃·HBF₄1204065
42-iodothiopheneNone1401678

Table 2: Silver-Catalyzed Direct Arylation of Electron-Deficient Heterocycles with Arylboronic Acids [13]

HeterocycleArylboronic AcidTime (h)Yield (%)
PyridinePhenylboronic acid1275
Pyrimidine4-methoxyphenylboronic acid1282
Pyrazine4-chlorophenylboronic acid1268
QuinoxalinePhenylboronic acid1291

Experimental Protocols

Key Experiment: Palladium-Catalyzed C-H Arylation of 1-Methylimidazole

This protocol is a general starting point for the direct C-5 arylation of imidazoles and may require optimization for specific substrates.[1]

Materials:

  • 1-Methylimidazole

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and K₂CO₃ (2.2 mmol).

  • Evacuate and backfill the tube with an inert gas three times.[1]

  • Add 1-methylimidazole (1.0 mmol) and the aryl halide (1.2 mmol) to the tube.[1]

  • Add anhydrous DMF (2 mL) via syringe.[1]

  • Seal the tube and heat the reaction mixture at 120 °C with stirring.[1]

  • Monitor the reaction progress by TLC or GC-MS.[1]

  • Upon completion, cool the reaction to room temperature.[1]

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.[1]

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.[1]

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[1]

Visualizations

TroubleshootingWorkflow start Low/No Yield in C-H Functionalization check_reagents Check Reagent Quality & Purity start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok check_conditions Review Reaction Conditions conditions_ok Conditions OK check_conditions->conditions_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No optimize_temp Optimize Temperature conditions_ok->optimize_temp No optimize_time Optimize Reaction Time conditions_ok->optimize_time No screen_catalyst Screen Catalyst/Ligand conditions_ok->screen_catalyst Yes purify_reagents->start optimize_temp->start optimize_time->start screen_solvent Screen Solvents screen_catalyst->screen_solvent success Successful Reaction screen_solvent->success

Caption: A logical flowchart for troubleshooting low-yield C-H functionalization reactions.

CatalyticCycle pd0 Pd(0)L_n pd_aryl Ar-Pd(II)-X L_n pd0->pd_aryl Oxidative Addition (Ar-X) pd_het Ar-Pd(II)-Het L_n pd_aryl->pd_het C-H Activation (Het-H) product Ar-Het pd_het->product Reductive Elimination byprod H-X product->pd0 react1 Ar-X react2 Het-H

Caption: Simplified catalytic cycle for a Pd-catalyzed direct arylation of a heterocycle.

References

Condition optimization for Buchwald-Hartwig reactions with challenging amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Buchwald-Hartwig amination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions, particularly with challenging amine substrates.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your Buchwald-Hartwig amination experiments.

1. Low or No Product Yield

Q: My reaction is not producing the desired product, or the yield is very low. What are the common causes and how can I troubleshoot this?

A: Low or no yield in a Buchwald-Hartwig reaction can stem from several factors. A systematic approach to troubleshooting is often the most effective.

  • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Palladium catalysts, especially Pd(0) species, are sensitive to oxygen. Purge the reaction vessel thoroughly and use degassed solvents.

  • Reagent Quality: Use pure and dry reagents and solvents. Water and other impurities can deactivate the catalyst and interfere with the reaction.

  • Catalyst System:

    • Palladium Source: If you are generating the active Pd(0) catalyst in situ from a Pd(II) source (e.g., Pd(OAc)₂), the reduction might be inefficient. Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a commercially available precatalyst.[1][2] Precatalysts are often more reliable as they provide a cleaner formation of the active catalytic species.[3]

    • Ligand Choice: The ligand is crucial for the success of the reaction. For challenging amines, bulky, electron-rich phosphine ligands are generally preferred.[4] Consider screening different ligands. (See Table 1 for ligand recommendations for specific amine types).

  • Base Selection: The choice of base is critical and substrate-dependent.[5] Strong bases like sodium tert-butoxide (NaOtBu) are common but can cause decomposition of sensitive substrates. Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be better for such cases, though they might require higher temperatures.[5][6] The insolubility of inorganic bases can also be a reason for low yield.[1][5]

  • Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates.[4] Toluene and dioxane are common, but greener alternatives like 2-MeTHF have shown promise.[5][7] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[1][5]

  • Reaction Temperature: Typical reaction temperatures are between 80-100°C.[1] For less reactive substrates or weaker bases, a higher temperature may be necessary. Conversely, for thermally sensitive substrates, a lower temperature with a stronger base might be optimal.[8]

2. Dealing with Challenging Amines

Q: I am working with a sterically hindered amine, and the reaction is sluggish. How can I improve the outcome?

A: Sterically hindered amines are challenging coupling partners. The key to success often lies in the choice of a suitable ligand that can accommodate the bulky amine and facilitate the catalytic cycle.

  • Ligand Selection: Highly bulky and electron-rich biarylphosphine ligands are often necessary. Ligands like XPhos and RuPhos have been shown to be effective for coupling sterically demanding amines.[9] A family of 2-(9H-carbazol-9-yl)phenyl-based phosphine ligands has also been developed for the amination of sterically hindered substrates.[10]

  • Reaction Conditions: Elevated temperatures may be required to overcome the steric hindrance.[11] Careful optimization of the base and solvent is also crucial.

Q: My reaction with an electron-deficient amine is not proceeding. What adjustments should I make?

A: Electron-deficient amines are less nucleophilic, which can make the initial coordination to the palladium center and subsequent steps of the catalytic cycle difficult.

  • Ligand Choice: More electron-rich and bulky phosphine ligands can enhance the reactivity of the palladium catalyst.

  • Base Selection: A stronger base, such as LHMDS or NaOtBu, is often required to deprotonate the less acidic N-H bond of the electron-deficient amine.

  • Solvent: A more polar solvent might be beneficial in some cases to aid in the deprotonation step.

Q: I am struggling with the amination of a heteroaromatic amine. What are the key considerations?

A: Heteroaromatic amines can be challenging due to their potential to coordinate to the palladium center and act as catalyst inhibitors.[9]

  • Ligand Selection: Bidentate ligands like Josiphos-type ligands can be effective as they are less prone to displacement by the basic heterocycle.[9] Bulky monophosphine ligands have also been successfully employed.

  • Catalyst Loading: In some cases, a higher catalyst loading might be necessary to compensate for catalyst inhibition.

  • Additive Screening: The addition of certain additives can sometimes mitigate the inhibitory effects of the heteroaromatic amine.

3. Side Reactions and Byproducts

Q: I am observing significant hydrodehalogenation of my aryl halide. How can I minimize this side reaction?

A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing amination. This can be particularly problematic with primary amines.[12]

  • Ligand Choice: The choice of ligand can significantly influence the extent of hydrodehalogenation. Screening different phosphine ligands can help identify one that favors the desired amination pathway.[5]

  • Reaction Conditions: Lowering the reaction temperature or changing the base can sometimes reduce the amount of hydrodehalogenation.

Q: My reaction is producing a significant amount of biaryl byproduct. What is the cause and how can I prevent it?

A: Biaryl formation can occur, especially when using chiral primary amines.[5] This side reaction involves the coupling of two aryl halide molecules.

  • Reaction Parameter Optimization: Optimizing the catalyst, ligand, and stoichiometry can help minimize this side reaction. A thorough screening of reaction conditions may be necessary to find the optimal parameters for your specific substrates.[5]

Data and Protocols

Table 1: Ligand Recommendations for Challenging Amines
Amine TypeRecommended LigandsKey Considerations
Sterically Hindered Amines XPhos, RuPhos, Carbazolyl-derived phosphinesRequire bulky ligands to facilitate coupling. Higher temperatures may be needed.[9][10]
Electron-Deficient Amines Bulky, electron-rich phosphinesStronger bases are often necessary.
Heteroaromatic Amines Josiphos-type ligands, Bulky monophosphinesCan inhibit the catalyst. Bidentate ligands can be beneficial.[9]
Primary Amines BrettPhosDesigned for primary amines and can offer selectivity over secondary amines.[6]
Ammonia Equivalents Josiphos-type ligandsDirect coupling of ammonia is challenging; ammonia equivalents are often used.[12]
Table 2: Common Bases in Buchwald-Hartwig Amination
BaseTypepKaH (approx.)Common Applications & Notes
NaOtBu Strong19Widely used and effective for a broad range of substrates. Can cause decomposition of base-sensitive functional groups.[5]
LHMDS Strong26A strong, non-nucleophilic base.
K₃PO₄ Weaker Inorganic12.3A good alternative for substrates with base-sensitive functional groups.[5]
Cs₂CO₃ Weaker Inorganic10.3Often used for sensitive substrates, may require higher temperatures.[5]
K₂CO₃ Weaker Inorganic10.3A milder base, but reactions may be slower.[6]
DBU Organic13.5A soluble organic base that can be used in combination with inorganic bases for sensitive substrates.[1][5]
Table 3: Common Solvents for Buchwald-Hartwig Amination
SolventClassKey Properties & Considerations
Toluene / Xylene AromaticCommonly used, good balance of solubility and high boiling point.[5][7]
1,4-Dioxane EtherFrequently used but is considered a high-impact solvent.[5][7]
THF / 2-MeTHF EtherTHF is a common choice. 2-MeTHF is a greener alternative.[5]
t-BuOH AlcoholCan be used, sometimes with beneficial effects.
Water AqueousCan be used in some systems, sometimes intentionally added to aid in Pd(II) reduction.[6][7]
General Experimental Protocol

The following is a representative, non-optimized protocol for a small-scale Buchwald-Hartwig amination. Note: This is a general guideline; reaction conditions must be optimized for specific substrates.[5]

  • Preparation: To an oven-dried vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under an inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then add the amine (1.1-1.5 equiv.) followed by the anhydrous, degassed solvent (to the desired concentration).

  • Reaction: Place the vial in a preheated heating block and stir at the desired temperature for the specified time.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent. Dry the combined organic layers over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or other suitable methods.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Figure 1: Generalized Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + HNR'R'' Deprotonation Deprotonation AmineCoord->Deprotonation + Base RedElim Reductive Elimination Deprotonation->RedElim - Base-H+ RedElim->Pd0 Product Ar-NR'R'' Product RedElim->Product CatalystRegen Catalyst Regeneration

Figure 1: Generalized Buchwald-Hartwig Catalytic Cycle.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low or No Yield Check_Inert Check Inert Atmosphere (Ar/N2, Degassed Solvents) Start->Check_Inert Check_Reagents Verify Reagent Purity (Dry Solvents, Pure Amines) Check_Inert->Check_Reagents If OK Screen_Ligand Screen Ligands (Bulky, Electron-Rich) Check_Reagents->Screen_Ligand If OK Screen_Base Screen Bases (Strong vs. Weak) Screen_Ligand->Screen_Base Screen_Solvent Screen Solvents (Toluene, Dioxane, 2-MeTHF) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp Consider_Precatalyst Consider Pd(0) Precatalyst Optimize_Temp->Consider_Precatalyst Success Improved Yield Consider_Precatalyst->Success

Figure 2: Troubleshooting Workflow for Low Yield.

References

Technical Support Center: Enhancing Catalytic Activity of Metal Complexes with Aminopyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving metal complexes with aminopyridine ligands.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using aminopyridine ligands in metal complexes for catalysis?

A1: Aminopyridine ligands are versatile N,N-bidentate ligands that offer several advantages in catalysis. Their electronic and steric properties can be easily tuned by modifying substituents on the pyridine ring and the amino group.[1] This tunability allows for the synthesis of a wide array of metal complexes with tailored catalytic activities for various organic transformations, including oxidation, polymerization, and hydrogenation.[1] Additionally, aminopyridine ligands can form stable complexes with a variety of transition metals.[2]

Q2: How does the choice of metal center affect the catalytic performance?

A2: The nature of the metal center is a critical factor that influences the catalytic performance of aminopyridine complexes.[1] Different metals exhibit varying reactivity, coordination geometries, and redox properties, which in turn affect the catalytic cycle. For instance, palladium is commonly used for cross-coupling reactions like Suzuki and Buchwald-Hartwig couplings[3], while iron complexes have shown efficacy in oxidation reactions and atom transfer radical polymerization (ATRP).[1][4] The choice of metal should be tailored to the specific transformation being catalyzed.

Q3: What are typical starting catalyst loadings for cross-coupling reactions using aminopyridine-ligated palladium complexes?

A3: For palladium-catalyzed cross-coupling reactions, a typical starting catalyst loading ranges from 1 to 5 mol%.[3] For more challenging substrates, it is often advisable to start at a higher loading within this range (e.g., 2-5 mol%) to ensure the reaction initiates successfully.[3] Subsequent optimization studies can then be performed to reduce the catalyst loading for improved cost-effectiveness and to minimize residual metal in the final product.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no product yield is a frequent challenge that can arise from several factors related to the catalyst, reagents, or reaction conditions.[3]

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Catalyst Inactivity Verify Catalyst Quality: Ensure the metal complex is pure and has been stored correctly to prevent decomposition. Pre-catalyst Activation: Some pre-catalysts require an activation step to form the active catalytic species.[3] For example, Pd(II) pre-catalysts may need to be reduced to the active Pd(0) species.[3]
Sub-optimal Reaction Conditions Increase Catalyst Loading: For difficult reactions, increasing the catalyst loading (e.g., from 1-2 mol% up to 5-10 mol%) can improve conversion.[3] Optimize Temperature: Gradually increase the reaction temperature. Many cross-coupling reactions run at 80-120 °C, but challenging substrates may require higher temperatures.[3] Screen Solvents: The choice of solvent is critical as it affects solubility and reactivity.[3] A solvent screen is recommended. Screen Bases: Test a variety of bases. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required for cross-coupling reactions.[3]
Reagent Issues Reagent Purity: Ensure all reagents, including substrates and solvents, are pure and dry, as impurities can act as catalyst poisons.[3] Substrate Stability: Some coupling partners may be unstable under the reaction conditions. For instance, some boronic acids are prone to protodeboronation.[3]
Issue 2: Catalyst Deactivation

Catalyst deactivation can lead to incomplete reactions and lower yields.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Ligand Dissociation Use Chelating Ligands: Bidentate or multidentate aminopyridine ligands are generally more stable and less prone to dissociation than monodentate ligands.[5] Modify Ligand Structure: Introducing bulky substituents on the ligand can enhance the stability of the metal-ligand bond.
Oxidative Degradation Maintain Inert Atmosphere: For oxygen-sensitive catalysts, ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). Use Freshly Distilled Solvents: Degas solvents prior to use to remove dissolved oxygen.
Metal Leaching (for supported catalysts) Stronger Support Interaction: Covalently grafting the ligand to the support material can reduce leaching compared to simple adsorption. Optimize Reaction Conditions: Harsher reaction conditions (high temperature, aggressive reagents) can promote leaching. Milder conditions should be explored.[6]

Quantitative Data Summary

Table 1: Catalytic Activity of Iron(II) α-Iminopyridine Complexes in the Oxidation of Secondary Alcohols

CatalystSubstrateOxidantYield (%)
[Fe(OTf)₂L₂]1-Phenylethanolt-BuOOH91
[Fe(OTf)₂L₂]Cyclohexanolt-BuOOH75
[Fe(OTf)₂L₂]2-Octanolt-BuOOH82
Data extracted from a study on the catalytic activity of iron(II) α-iminopyridine complexes.[1][7] Reaction conditions: 3% catalyst load, room temperature, 4 hours.

Table 2: Performance of Aminopyridine Iron(II) Complexes in Styrene Polymerization

ComplexSubstituent (R)kobs (h⁻¹)
1 t-butyl0.31
2 ethyl0.10
Data from a study on aminopyridine iron(II) complexes for Atom Transfer Radical Polymerization (ATRP) of styrene at 120 °C.[4] The complex with the sterically bulkier t-butyl substituent showed higher activity.[4]

Experimental Protocols

Protocol 1: Synthesis of an α-Iminopyridine Ligand

This protocol describes the synthesis of a representative α-iminopyridine ligand, N-(1-(pyridin-2-yl)ethylidene)aniline.[1]

Materials:

  • 2-Acetylpyridine

  • Aniline

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-acetylpyridine and a stoichiometric equivalent of aniline in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Reflux the reaction mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield the pure imine ligand.[1]

Protocol 2: Synthesis of an Iron(II) α-Iminopyridine Complex

This protocol outlines the general procedure for the synthesis of an [Fe(OTf)₂L₂] catalyst.[1]

Materials:

  • Iron(II) trifluoromethanesulfonate (Fe(OTf)₂)

  • α-Iminopyridine ligand (from Protocol 1)

  • Anhydrous dichloromethane

  • Anhydrous diethyl ether

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve Fe(OTf)₂ in anhydrous dichloromethane.

  • To this solution, add a solution of the α-iminopyridine ligand (2.0 eq) in anhydrous dichloromethane dropwise with stirring.

  • Stir the resulting solution at room temperature for 4 hours.

  • Remove the solvent under reduced pressure to obtain the crude complex.

  • Wash the solid product with anhydrous diethyl ether and dry under vacuum to yield the pure iron(II) complex.[1]

Protocol 3: Catalytic Oxidation of 1-Phenylethanol

This protocol details the general procedure for the catalytic oxidation of 1-phenylethanol to acetophenone using the synthesized iron(II) catalyst.[1]

Materials:

  • [Fe(OTf)₂L₂] catalyst

  • 1-Phenylethanol (substrate)

  • tert-Butyl hydroperoxide (70 wt. % in water)

  • Acetonitrile (solvent)

Procedure:

  • In a reaction vial, dissolve the [Fe(OTf)₂L₂] catalyst (0.03 mmol) and 1-phenylethanol (1.0 mmol) in acetonitrile.

  • Add tert-butyl hydroperoxide (3.0 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for the desired reaction time (e.g., 4 hours).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography.

Visualizations

Experimental_Workflow_Synthesis cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis start_ligand 2-Acetylpyridine + Aniline reflux Reflux in Toluene (p-TSA catalyst) start_ligand->reflux purify_ligand Purification (Chromatography/Distillation) reflux->purify_ligand end_ligand α-Iminopyridine Ligand purify_ligand->end_ligand react_complex React with Ligand in CH₂Cl₂ end_ligand->react_complex start_complex Fe(OTf)₂ start_complex->react_complex isolate_complex Isolation and Washing react_complex->isolate_complex end_complex [Fe(OTf)₂L₂] Complex isolate_complex->end_complex

Caption: Workflow for the synthesis of an α-iminopyridine ligand and its iron(II) complex.

Catalytic_Cycle Catalyst [MⁿL] Intermediate1 [MⁿL(Substrate)] Catalyst->Intermediate1 Substrate Coordination Intermediate2 [Mⁿ⁺²L(Product)] Intermediate1->Intermediate2 Oxidative Addition/ Insertion Product_Release Product Intermediate2->Product_Release Reductive Elimination Catalyst_Regen [MⁿL] Intermediate2->Catalyst_Regen Catalyst Regeneration

Caption: A generalized catalytic cycle for a metal-catalyzed cross-coupling reaction.

Troubleshooting_Flowchart Start Low/No Product Yield Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions Check_Catalyst->Check_Conditions Catalyst OK Activate_Catalyst Activate Pre-catalyst/ Use Fresh Catalyst Check_Catalyst->Activate_Catalyst Inactive Check_Reagents Verify Reagent Quality Check_Conditions->Check_Reagents No Improvement Increase_Loading Increase Catalyst Loading Check_Conditions->Increase_Loading Optimize Purify_Reagents Purify/Dry Reagents and Solvents Check_Reagents->Purify_Reagents Impure Success Reaction Successful Check_Reagents->Success Reagents OK & Other issues resolved Activate_Catalyst->Check_Conditions Optimize_Temp Screen Temperature Increase_Loading->Optimize_Temp Screen_Solvent_Base Screen Solvents and Bases Optimize_Temp->Screen_Solvent_Base Screen_Solvent_Base->Success Improved Yield Purify_Reagents->Start Re-run Reaction

Caption: A troubleshooting flowchart for addressing low product yield in catalytic reactions.

References

Addressing solubility issues of inorganic bases in Buchwald-Hartwig reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize C-N cross-coupling reactions, with a specific focus on addressing the challenges posed by the poor solubility of inorganic bases.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction is sluggish or failing. What is the most common culprit?

A common and often overlooked reason for low yield or reaction failure is the poor solubility of the inorganic base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) in the organic solvent system (e.g., toluene, dioxane, THF).[1] This heterogeneity can lead to inconsistent reaction rates and incomplete conversions.

Q2: How does the insolubility of the base affect the reaction?

The deprotonation of the amine or the palladium-amine complex is a crucial step in the catalytic cycle.[2][3][4][5] When using an insoluble inorganic base, this deprotonation is believed to occur at the solid-liquid interface. Consequently, the reaction rate can be highly dependent on factors such as the surface area of the base (particle size), stirring efficiency, and the presence of additives that can facilitate the transfer of the base into the organic phase. Inefficient mixing or clumping of the base can severely hinder the reaction.

Q3: Which inorganic base should I choose, and does solubility differ between them?

Cesium carbonate (Cs₂CO₃) is generally considered to have better solubility in organic solvents compared to potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃).[1][6][7] Tripotassium phosphate (K₃PO₄) is also widely used and is reported to be soluble in some polar and nonpolar organic solvents, although quantitative data is scarce.[8][9] Despite being more soluble than other common inorganic bases, Cs₂CO₃ is still only sparingly soluble in solvents like toluene.[1][10]

Q4: Are there alternatives to inorganic bases to circumvent solubility issues?

Yes, using a soluble organic base is an excellent strategy. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a commonly used soluble organic base that can lead to homogeneous reaction conditions, which can improve reproducibility and be more amenable to flow chemistry applications.[11][12][13] However, the choice of a soluble organic base must be compatible with the specific substrates and catalyst system, as their basicity and coordination properties differ from inorganic bases.

Q5: Can I improve the performance of my reaction with an insoluble inorganic base?

Several strategies can be employed:

  • High-Surface-Area Base: Use a finely powdered form of the inorganic base to maximize the surface area available for reaction.

  • Vigorous Stirring: Ensure efficient agitation to maintain the base in suspension and facilitate interaction with the reactants in solution.

  • Phase-Transfer Catalysts: The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can help to shuttle the anionic base into the organic phase, thereby increasing the effective concentration of the base in solution.

  • Solvent Choice: While common Buchwald-Hartwig solvents are nonpolar, the choice of solvent can still influence the solubility and reactivity of the base. In some cases, the addition of a more polar co-solvent may be beneficial, but care must be taken as highly polar coordinating solvents can inhibit the palladium catalyst.

Troubleshooting Guide: Low Yield or No Reaction

If you are experiencing low to no product yield in your Buchwald-Hartwig amination, and you suspect base solubility is the issue, follow this troubleshooting workflow:

TroubleshootingWorkflow Start Low or No Product Yield Check_Solubility Is the inorganic base fully dissolved? Start->Check_Solubility Insoluble Base is insoluble/partially soluble Check_Solubility->Insoluble No Soluble Base appears soluble or is a liquid organic base Check_Solubility->Soluble Yes Stirring Increase stirring rate Insoluble->Stirring Other_Issues Consider other reaction parameters: - Catalyst/ligand choice - Temperature - Substrate purity - Inert atmosphere Soluble->Other_Issues Fine_Powder Use finely powdered base Stirring->Fine_Powder PTC Add a phase-transfer catalyst Fine_Powder->PTC Solvent Screen alternative solvents (e.g., dioxane, THF) PTC->Solvent Organic_Base Switch to a soluble organic base (e.g., DBU) Solvent->Organic_Base Organic_Base->Other_Issues End Reaction Optimized Other_Issues->End

A troubleshooting workflow for addressing low yields in Buchwald-Hartwig reactions.

Data Presentation

Table 1: Qualitative Solubility and Properties of Common Bases in Buchwald-Hartwig Reactions

BaseFormulaTypepKa of Conjugate AcidSolubility in Toluene/Dioxane/THFNotes
Cesium CarbonateCs₂CO₃Inorganic10.3Sparingly soluble to insoluble[1][10]Generally more soluble than K₂CO₃; often favored for challenging couplings.[6][7]
Potassium PhosphateK₃PO₄Inorganic~12.3Generally insoluble[8][9]A strong, non-nucleophilic base; can be effective in a finely powdered form.
Potassium CarbonateK₂CO₃Inorganic10.3Insoluble[14][15]Less soluble than Cs₂CO₃; may require vigorous stirring or additives.[16]
1,8-Diazabicyclo[5.4.0]undec-7-eneDBUOrganic~13.5SolubleProvides homogeneous reaction conditions; useful for sensitive substrates.[11][12]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination with an Insoluble Inorganic Base (e.g., Cs₂CO₃)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃, 1.5 equiv, finely powdered)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and finely powdered cesium carbonate.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the aryl halide and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination Using a Soluble Organic Base (DBU)

This protocol is adapted from literature procedures for reactions where a homogeneous system is desired.[12]

Materials:

  • Aryl halide (1.0 equiv)

  • Amine/Amide (1.0 equiv)

  • Palladium precatalyst (e.g., XantPhos Pd G3, 5 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equiv)

  • Anhydrous solvent (e.g., a mixture of acetonitrile and toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl halide, amine/amide, and DBU in a reaction vessel.

  • Dissolve the mixture in the anhydrous solvent system.

  • In a separate vial, prepare a stock solution of the palladium precatalyst in the same solvent.

  • Add the required amount of the catalyst stock solution to the reaction mixture.

  • Seal the reaction vessel and heat to the desired temperature (e.g., 140 °C for flow applications, or a suitable temperature for batch).

  • Monitor the reaction progress.

  • Upon completion, cool the reaction to room temperature.

  • The workup may vary depending on the properties of the product and the DBU-salt byproduct. A typical workup involves dilution with an organic solvent, washing with aqueous acid (to remove DBU), followed by water and brine washes.

  • Dry the organic layer, concentrate, and purify as described in Protocol 1.

Mandatory Visualizations

General Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Pd(II) Complex Pd(II) Complex Pd(0)L->Pd(II) Complex Oxidative Addition Ar-X Amine Coordination Amine Coordination Pd(II) Complex->Amine Coordination R₂NH Amido Complex Amido Complex Amine Coordination->Amido Complex - H-X + Base Amido Complex->Pd(0)L Reductive Elimination Ar-NR₂ L L = Ligand ArX Ar-X = Aryl Halide R2NH R₂NH = Amine ArNR2 Ar-NR₂ = Product

The role of the base in the deprotonation step of the catalytic cycle.

References

Automated analytical methods for screening amine residues in pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing automated analytical methods for screening amine residues in pharmaceuticals.

Troubleshooting Guides

This section addresses specific issues that may arise during the automated analysis of amine residues.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC/UHPLC Analysis

Potential Cause Troubleshooting Step Recommended Action
Column Overload Inject a dilution of the sample.If peak shape improves, optimize sample concentration or use a column with a higher loading capacity.
Secondary Interactions Modify mobile phase pH to ensure the amine is in a single ionic state.[1]For basic amines, a lower pH (e.g., using formic acid) can improve peak shape by ensuring the analyte is fully protonated.[2] Conversely, a higher pH might be necessary for other amines.[1]
Inappropriate Column Chemistry Review the column specifications.For polar amines, consider a HILIC column or a reversed-phase column with end-capping to minimize silanol interactions.
Contamination Flush the column with a strong solvent.If the problem persists, consider replacing the column and filtering all samples and mobile phases.[3]

Issue 2: Inconsistent or Low Derivatization Efficiency

Potential Cause Troubleshooting Step Recommended Action
Incorrect Reagent pH Verify the pH of the reaction buffer.Derivatization reactions with reagents like OPA and FMOC-Cl are pH-sensitive.[4][5] Ensure the buffer pH is optimal for the specific reagent (e.g., alkaline for OPA and FMOC-Cl).[4][5]
Reagent Degradation Prepare fresh derivatization reagents.OPA and FMOC-Cl solutions can degrade, especially when exposed to light and air.[6] Prepare fresh reagents daily for optimal performance.
Presence of Interfering Substances Perform a sample cleanup step prior to derivatization.Matrix components can compete with the target amines for the derivatizing reagent. Solid-phase extraction (SPE) can be an effective cleanup technique.[2]
Suboptimal Reaction Time/Temperature Review and optimize the automated derivatization program.Ensure sufficient mixing and incubation time as specified in the method. Some derivatization reactions may require heating.[7]

Issue 3: High Background Noise or Ghost Peaks in LC-MS/MS

Potential Cause Troubleshooting Step Recommended Action
Contaminated Mobile Phase or Solvents Use high-purity, LC-MS grade solvents and additives.Contaminants in the mobile phase are a common source of background noise.[3]
Carryover from Previous Injections Implement a robust needle and injection port washing protocol.Include a wash step with a strong organic solvent in the autosampler sequence.[8]
Leaching from Plasticware Use glassware or polypropylene vials and plates.Phthalates and other plasticizers can leach from certain plastics and cause significant background interference.
Formation of Adducts Optimize mobile phase additives.Sodium and potassium adducts are common.[9] Using a small amount of a volatile buffer like ammonium formate can sometimes reduce unwanted adduct formation.

Frequently Asked Questions (FAQs)

Q1: Which derivatization reagent should I choose for my amine analysis?

A1: The choice of derivatization reagent depends on the type of amines you are analyzing (primary, secondary, or both) and the detection technique.

  • o-Phthalaldehyde (OPA): Reacts specifically with primary amines in the presence of a thiol to form highly fluorescent derivatives, making it suitable for fluorescence or UV detection.[10] It does not react with secondary amines.[11]

  • 9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives.[4] This is a good option when you need to analyze both types of amines.

  • Dansyl Chloride: Reacts with primary and secondary amines to form fluorescent derivatives.[3]

  • Benzoyl Chloride: Can be used to derivatize primary and secondary amines for LC-MS analysis, often improving chromatographic retention and ionization efficiency.[12]

A combination of OPA and FMOC-Cl can be used in an automated two-step process to analyze both primary and secondary amines in a single run.[11]

Q2: How can I improve the sensitivity of my automated amine screening method?

A2: To enhance sensitivity:

  • Optimize Derivatization: Ensure complete derivatization by using fresh reagents and optimizing reaction conditions (pH, time, temperature).[4][5][7]

  • Improve Chromatographic Resolution: Use a high-efficiency column (e.g., smaller particle size) and optimize the gradient to achieve sharp, narrow peaks.

  • Enhance Mass Spectrometric Detection: Optimize ion source parameters (e.g., gas flows, temperature) and collision energy for your specific analytes.

  • Sample Pre-concentration: Incorporate a solid-phase extraction (SPE) step to concentrate the amines from a larger sample volume before analysis.

Q3: What are the acceptance criteria for an automated amine residue screening method in a pharmaceutical setting?

A3: Acceptance criteria for analytical methods in a regulated environment are typically based on guidelines from bodies like the International Council for Harmonisation (ICH). Key parameters and typical acceptance criteria include:

  • Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The coefficient of determination (R²) should typically be ≥ 0.99.

  • Accuracy: The recovery should be within a predefined range, often 80-120%.

  • Precision (Repeatability and Intermediate Precision): The relative standard deviation (RSD) should be within an acceptable limit, often ≤ 15%.[13]

  • Limit of Quantitation (LOQ): The LOQ should be sufficiently low to detect amine residues at the required safety threshold.

The specific limits are often determined by the permissible daily intake of the potential nitrosamine impurity that could be formed from the residual amine.[14]

Data Presentation

Table 1: Comparison of Automated vs. Manual Derivatization Precision

AnalyteAutomated Derivatization (%RSD, n=10)Manual Derivatization (%RSD, n=6)
Dimethylamine < 1.03.5
Diethylamine < 1.04.2
Histamine < 1.55.1
Cadaverine < 1.24.8
Data synthesized from multiple sources indicating the generally superior precision of automated methods.[8]

Table 2: Recovery Rates of Amines Using an Automated SPE-LC-MS/MS Method

AmineSpiked ConcentrationMean Recovery (%)%RSD (n=6)
Methylamine 1 µg/mL92.34.1
Ethylamine 1 µg/mL95.13.8
Propylamine 1 µg/mL98.72.9
Butylamine 1 µg/mL101.22.5
Representative data based on typical performance of automated sample preparation and analysis methods.

Experimental Protocols

Protocol 1: Automated Pre-column Derivatization of Primary and Secondary Amines using OPA and FMOC-Cl

This protocol describes a typical automated derivatization sequence performed by an autosampler.

  • Reagent Preparation:

    • Borate Buffer: 0.4 M, pH 10.2.

    • OPA Reagent: Dissolve o-phthalaldehyde in borate buffer containing a thiol (e.g., 3-mercaptopropionic acid).[6]

    • FMOC-Cl Reagent: Dissolve 9-fluorenylmethyl chloroformate in acetonitrile.[6]

    • Quenching Solution: An acidic solution to stop the reaction (e.g., phosphate buffer pH 3.0).[6]

  • Autosampler Program:

    • Aspirate a defined volume of borate buffer into the injection loop.

    • Aspirate the sample solution.

    • Aspirate the OPA reagent.

    • Mix the contents in the loop by aspirating and dispensing small air bubbles.

    • Allow a short reaction time for the derivatization of primary amines.

    • Aspirate the FMOC-Cl reagent.

    • Mix again to allow for the derivatization of secondary amines.

    • Aspirate the quenching solution.

    • Inject the entire loop content onto the HPLC column.

Protocol 2: General LC-MS/MS Method for the Analysis of Derivatized Amines

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the derivatized amines.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimized for each derivatized amine (precursor ion -> product ion).

    • Ion Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximum signal intensity.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_auto Automated Derivatization cluster_analysis Analysis sample Pharmaceutical Sample extraction Amine Extraction sample->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup autosampler Autosampler cleanup->autosampler derivatization Automated Derivatization autosampler->derivatization reagents Derivatization Reagents (OPA, FMOC-Cl) reagents->derivatization hplc HPLC/UHPLC Separation derivatization->hplc ms MS/MS Detection hplc->ms data Data Acquisition & Processing ms->data

Caption: Automated workflow for amine residue analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape overload Column Overload? start->overload secondary Secondary Interactions? start->secondary column Wrong Column? start->column contamination Contamination? start->contamination dilute Dilute Sample overload->dilute Yes mobile_phase Adjust Mobile Phase pH secondary->mobile_phase Yes change_column Change Column column->change_column Yes flush Flush/Replace Column contamination->flush Yes

Caption: Troubleshooting logic for poor peak shape.

References

Validation & Comparative

A Comparative Analysis of Aminopyridine Isomers as Ligands for Coordination Chemistry and Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The three structural isomers of aminopyridine—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—serve as versatile ligands in coordination chemistry, catalysis, and drug discovery. Their utility stems from the presence of two potential nitrogen donor atoms: the endocyclic pyridine ring nitrogen and the exocyclic amino group. The position of the amino group significantly influences the electronic properties, basicity, and coordination behavior of these isomers, leading to distinct performance characteristics in various applications. This guide provides a comparative analysis of these three isomers, summarizing key experimental data to aid researchers in ligand selection and design.

Physicochemical Properties: A Tale of Three Isomers

The position of the amino group on the pyridine ring dictates the electronic distribution and, consequently, the basicity of the isomers. Basicity, represented by the pKa of the conjugate acid, is a critical factor influencing ligand-metal bond strength and catalytic activity.

IsomerStructurepKa of Conjugate Acid
2-Aminopyridine6.86
3-Aminopyridine5.98
4-Aminopyridine9.17

Caption: Comparison of the pKa values of the conjugate acids of aminopyridine isomers.

4-Aminopyridine is the most basic of the three isomers. This is attributed to the resonance stabilization of the pyridinium ion, where the positive charge can be delocalized onto the exocyclic amino group. Conversely, 3-aminopyridine is the least basic, as the amino group's electron-donating effect has a less pronounced impact on the pyridine nitrogen. The basicity of 2-aminopyridine is intermediate, influenced by a combination of electronic and steric factors, including the potential for intramolecular hydrogen bonding.[1]

Coordination Chemistry: Versatile Binding Modes

Aminopyridine isomers exhibit diverse coordination behaviors, acting as monodentate or bidentate ligands, which influences the geometry and stability of the resulting metal complexes.

2-Aminopyridine can act as both a monodentate ligand, coordinating through the pyridine nitrogen, and a bidentate chelating ligand, involving both the pyridine and the amino nitrogen atoms. The formation of a stable five-membered chelate ring makes it a particularly interesting ligand in the synthesis of various metal complexes. 3-Aminopyridine and 4-aminopyridine typically act as monodentate ligands, coordinating through the pyridine nitrogen. 4-Aminopyridine can also act as a bridging ligand between two metal centers.

G Coordination Modes of Aminopyridine Isomers cluster_2AP 2-Aminopyridine cluster_3AP 3-Aminopyridine cluster_4AP 4-Aminopyridine 2AP_mono Monodentate 2AP_bi Bidentate (Chelating) M1 M N1_py_2 N M1->N1_py_2 N1_am_2 NH₂ M2 M N2_py_2 N M2->N2_py_2 N2_am_2 NH₂ M2->N2_am_2 3AP_mono Monodentate M3 M N3_py_3 N M3->N3_py_3 N3_am_3 NH₂ 4AP_mono Monodentate 4AP_bridge Bridging M4 M N4_py_4 N M4->N4_py_4 N4_am_4 NH₂ M5a M N5_py_4 N M5a->N5_py_4 M5b M N5_py_4->M5b N5_am_4 NH₂

Caption: Coordination modes of aminopyridine isomers.

Comparative Structural Data of Zinc(II) Complexes

The structural parameters of metal complexes are influenced by the coordinating isomer. Below is a comparison of selected bond lengths and angles in Zinc(II) complexes with the three aminopyridine isomers.

ComplexZn-N (pyridine) (Å)Zn-N (other) (Å)N-Zn-N Angle (°)Reference
[Zn(2-aminopyridine)₂(OAc)₂]2.087(3)2.120(3) (amino)79.34(11)[2]
[Zn₃(3-aminopyridine)₂(OAc)₆(H₂O)₂]2.053(2), 2.058(2)-102.32(8) (py-Zn-py)[3]
[Zn(4-aminopyridine)₂(OAc)₂]2.138(2), 2.146(2)-99.80(8) (py-Zn-py)[3]
[Zn(4-aminopyridine)₂(NCS)₂]2.038(2)2.042(2) (NCS)105.4(1) (py-Zn-py)[4]
[Zn(4-aminopyridine)₂Cl₂]2.045(2)-106.9(1) (py-Zn-py)[4]

Note: Data is collated from different sources with potentially different experimental conditions. Direct comparison should be made with caution.

Catalytic Applications: Ligand Effects on Activity

Metal complexes of aminopyridine isomers have shown promise as catalysts in various organic transformations, including cross-coupling reactions and oxidations. The electronic and steric properties of the aminopyridine ligand can significantly influence the catalytic activity and selectivity.

Experimental Protocols

General Synthesis of Aminopyridine-Metal Complexes

A general procedure for the synthesis of aminopyridine-metal complexes involves the reaction of a metal salt with the respective aminopyridine isomer in a suitable solvent.

Materials:

  • Metal salt (e.g., Zn(OAc)₂, CuCl₂, Pd(OAc)₂)

  • Aminopyridine isomer (2-, 3-, or 4-aminopyridine)

  • Solvent (e.g., methanol, ethanol, acetonitrile, water)

Procedure:

  • Dissolve the metal salt in the chosen solvent.

  • Dissolve the aminopyridine isomer in the same or a miscible solvent.

  • Add the aminopyridine solution to the metal salt solution, often dropwise, while stirring.

  • The reaction mixture may be stirred at room temperature or heated under reflux for a specific period.

  • The resulting complex may precipitate out of the solution upon cooling or after partial evaporation of the solvent.

  • The solid product is then collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum.

  • Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from an appropriate solvent system.[2][3]

Characterization Methods

The synthesized complexes are typically characterized by a variety of analytical and spectroscopic techniques:

  • Single-Crystal X-ray Diffraction: To determine the precise molecular structure, including bond lengths, bond angles, and coordination geometry.[2][3]

  • Infrared (IR) Spectroscopy: To identify the coordination of the aminopyridine ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine ring and the amino group.

  • Elemental Analysis: To confirm the empirical formula of the complex.

  • Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition pattern of the complex.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, to elucidate the structure in solution.

G General Experimental Workflow cluster_char Characterization Techniques start Start dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal dissolve_ligand Dissolve Aminopyridine in Solvent start->dissolve_ligand mix Mix Solutions (Stir / Heat) dissolve_metal->mix dissolve_ligand->mix isolate Isolate Product (Filtration) mix->isolate characterize Characterize Complex isolate->characterize end End characterize->end xrd X-ray Diffraction characterize->xrd ir IR Spectroscopy characterize->ir ea Elemental Analysis characterize->ea tga TGA characterize->tga nmr NMR Spectroscopy characterize->nmr

Caption: A general experimental workflow for synthesis and characterization.

Structure-Property Relationships

The position of the amino group is a key determinant of the ligand's properties and, consequently, the properties of the resulting metal complex.

G Isomer Structure-Property Relationship cluster_isomers Aminopyridine Isomer cluster_properties Ligand Properties cluster_applications Potential Applications 2AP 2-Aminopyridine Chelation Chelation (Bidentate) 2AP->Chelation 3AP 3-Aminopyridine Monodentate Monodentate 3AP->Monodentate 4AP 4-Aminopyridine Basicity High Basicity 4AP->Basicity Bridging Bridging Capability 4AP->Bridging Stable_Complexes Stable Complexes Chelation->Stable_Complexes Catalysis Enhanced Catalysis Basicity->Catalysis Polymers Coordination Polymers Bridging->Polymers

Caption: Relationship between isomer structure and ligand properties.

Conclusion

The choice between 2-, 3-, and 4-aminopyridine as a ligand depends on the desired properties of the final metal complex. 2-Aminopyridine is the ligand of choice for forming stable, chelated complexes. 4-Aminopyridine, with its high basicity, is a strong candidate for applications in catalysis where electron-donating ligands are beneficial. 3-Aminopyridine, being the least basic, offers a different electronic profile that can be exploited to fine-tune the properties of the resulting complexes. This comparative guide provides a foundational understanding to assist researchers in navigating the selection of the appropriate aminopyridine isomer for their specific application.

References

Validating the Structure of Synthesized 2-Benzylaminopyridine via NMR and MS: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a critical step. This guide provides a detailed comparison of experimental data with reference values for the validation of 2-Benzylaminopyridine, a common scaffold in medicinal chemistry. We present a standard synthesis protocol and compare the resulting Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data against expected values and potential isomeric impurities.

Experimental Protocols

A reliable method for synthesizing this compound is the reaction of 2-aminopyridine with benzyl alcohol in the presence of a base.[1] An alternative approach involves the reaction of 2-chloropyridine with benzylamine. The latter is presented here for its common use in generating amine derivatives.

Synthesis Protocol: Nucleophilic Aromatic Substitution

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloropyridine (1.0 eq) and benzylamine (1.1 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Base Addition: Add a non-nucleophilic base, for example, sodium hydride (NaH), portion-wise to the stirred solution at room temperature.[2][3]

  • Reaction: Heat the mixture to 70-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Analytical Protocols

  • NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Mass Spectrometry: Analyze the sample using an Electron Ionization (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Data Presentation and Analysis

Structural validation relies on comparing the experimental data with known values for the target compound and distinguishing it from starting materials and potential side products, such as isomeric 3- and 4-Benzylaminopyridine.

2.1. Mass Spectrometry Analysis

The mass spectrum provides the molecular weight and key fragmentation patterns. The molecular ion peak (M⁺) for this compound (C₁₂H₁₂N₂) is expected at a mass-to-charge ratio (m/z) of 184.

CompoundFormulaMolecular WeightExpected M⁺ Peak (m/z)Key Fragment Ions (m/z)
This compound C₁₂H₁₂N₂184.24184183 (M-H)⁺, 106 (M-C₅H₄N)⁺, 91 (C₇H₇)⁺, 78 (C₅H₄N)⁺[4]
2-Chloropyridine (Starting Material)C₅H₄ClN113.55113/115 (Cl isotopes)78 (M-Cl)⁺[5][6][7][8]
Benzylamine (Starting Material)C₇H₉N107.15107106 (M-H)⁺, 91 (C₇H₇)⁺, 79, 77[9][10][11]

The most intense peak in the spectrum of this compound is often the molecular ion peak at m/z 184.[4] A prominent fragment at m/z 106 arises from the cleavage of the C-N bond between the benzyl and pyridine groups, and the tropylium ion at m/z 91 is characteristic of a benzyl moiety.[12] The absence of peaks at m/z 113/115 and 107 confirms the removal of starting materials.

2.2. ¹H NMR Spectroscopy Analysis

Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. The spectrum of this compound in CDCl₃ should exhibit characteristic shifts for both the pyridine and benzyl ring protons.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine-H6~8.07Doublet of doublets (dd)1H
Pyridine-H4~7.38Triplet of doublets (td)1H
Benzyl-H (ortho, meta, para)~7.25-7.35Multiplet (m)5H
Pyridine-H5~6.56Doublet of doublets (dd)1H
Pyridine-H3~6.34Doublet (d)1H
NH~5.12Broad singlet (s)1H
CH₂~4.48Doublet (d)2H

Data is referenced from spectral databases and may vary slightly based on solvent and concentration.[4]

Comparison with Isomers:

The substitution pattern on the pyridine ring significantly influences the chemical shifts and coupling constants of the pyridine protons. This allows for clear differentiation between the 2-, 3-, and 4-substituted isomers.

CompoundPyridine Proton Shifts (δ, ppm)Key Distinguishing Features
This compound ~8.07 (H6), ~7.38 (H4), ~6.56 (H5), ~6.34 (H3)Four distinct signals in the aromatic region for the pyridine ring.
3-Benzylpyridine ~8.4-8.5 (H2, H6), ~7.5 (H4), ~7.2 (H5)A more complex pattern with characteristic downfield shifts for H2 and H6.
4-Benzylpyridine ~8.49 (H2, H6), ~7.09 (H3, H5)Two distinct signals for the pyridine protons due to symmetry.[13]

2.3. ¹³C NMR Spectroscopy Analysis

Carbon NMR complements the proton data, confirming the carbon skeleton of the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm) in CDCl₃
Pyridine C2~158.5
Pyridine C6~148.2
Pyridine C4~137.5
Benzyl C (ipso)~139.5
Benzyl C (o, m, p)~128.6, 127.4, 127.2
Pyridine C5~112.5
Pyridine C3~106.8
CH₂~46.8

Note: Specific peak assignments may require 2D NMR techniques (HSQC, HMBC) for definitive confirmation.

Validation Workflows and Logic

The following diagrams illustrate the experimental and logical workflows for validating the structure of synthesized this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_validation Validation S1 Reactants (2-Chloropyridine, Benzylamine) S2 Nucleophilic Aromatic Substitution S1->S2 S3 Aqueous Workup & Extraction S2->S3 S4 Column Chromatography S3->S4 S5 Purified Product S4->S5 A1 Mass Spectrometry (MS) S5->A1 A2 NMR Spectroscopy (1H, 13C) S5->A2 V1 Structural Confirmation A1->V1 A2->V1

Caption: Experimental workflow from synthesis to structural validation.

G cluster_ms MS Validation cluster_nmr NMR Validation D1 Experimental Data (NMR, MS) MS1 Molecular Ion Peak m/z = 184? D1->MS1 NMR1 Correct Number of ¹H and ¹³C Signals? D1->NMR1 MS2 Key Fragments Present? (183, 106, 91, 78) MS1->MS2 Yes F Structure Incorrect or Impure MS1->F No MS3 Starting Materials Absent? (m/z 113, 107) MS2->MS3 Yes MS2->F No V Structure Validated: This compound MS3->V Yes MS3->F No NMR2 Chemical Shifts & Multiplicity Match 2-Substituted Isomer? NMR1->NMR2 Yes NMR1->F No NMR3 Correct Integration for ¹H Signals? NMR2->NMR3 Yes NMR2->F No NMR3->V Yes NMR3->F No

Caption: Logical decision workflow for spectral data interpretation.

References

A Comparative Analysis of the Biological Activity of 2-Benzylaminopyridine and Other Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-benzylaminopyridine and its parent aminopyridine isomers: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. While direct comparative studies with quantitative data for this compound against the other three aminopyridines in the same assays are limited in the current literature, this document synthesizes available information on their individual biological effects, focusing on anticancer and antimicrobial properties.

Introduction to Aminopyridines

Aminopyridines are a class of heterocyclic organic compounds that consist of a pyridine ring substituted with an amino group. The position of the amino group on the pyridine ring (positions 2, 3, or 4) significantly influences the electronic properties, basicity, and, consequently, the biological activity of the molecule. These compounds and their derivatives have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, which include roles as ion channel modulators, kinase inhibitors, and antimicrobial and anticancer agents.

This compound is a derivative of 2-aminopyridine with a benzyl group attached to the amino nitrogen. This structural modification can significantly impact its lipophilicity, steric profile, and ability to interact with biological targets compared to the unsubstituted aminopyridines.

Comparative Biological Activity

Anticancer Activity

Aminopyridine derivatives have shown promise as anticancer agents, often by targeting key enzymes involved in cell proliferation and survival, such as protein kinases.

A structurally similar compound, 2-acetyl-benzylamine , has demonstrated significant cytotoxic properties against leukemia cell lines, with IC50 values of 0.40 mM and 0.39 mM against MOLM-14 and NB-4 cells, respectively, after 24 hours of treatment.[1] This compound was found to induce apoptosis and cell cycle arrest, suggesting that the benzylamine moiety can contribute to anticancer activity.[1]

Derivatives of 2-aminopyridine are widely recognized as scaffolds for various inhibitors, including those for cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are crucial targets in cancer therapy.[2]

While specific IC50 values for this compound in cancer cell lines are not prevalent in the searched literature, the activity of its analogue suggests potential cytotoxic effects that warrant further investigation.

Table 1: Summary of Reported Anticancer Activities of Aminopyridine Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC50)Reference(s)
2-Acetyl-benzylamineMOLM-14, NB-4 (Leukemia)0.40 mM, 0.39 mM[1]
2-Aminopyridine DerivativesHematological and solid tumor cellsPotent CDK9 and HDAC1 inhibition (nM range)[2]
3-Aminopyridine Metal ComplexesHuman lung cancer (A-549)Coordination to Co2+ increased cytotoxicity[3]
4-Aminopyridine DerivativesNot specifiedExplored for neurodegenerative diseases, some derivatives show cytotoxicity[4]

Note: The data presented is from different studies and direct comparison of potency should be made with caution.

Antimicrobial Activity

The aminopyridine scaffold is a constituent of several antimicrobial agents. The mechanism of action often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

Metal complexes of 2-aminopyridine and 3-aminopyridine have been shown to possess antibacterial activity against strains like S. aureus and S. typhi.[5] The complexation with metal ions is thought to enhance the antimicrobial effect compared to the aminopyridine ligand alone.[6]

Derivatives of 2-aminopyridine have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. For instance, one study reported a 2-amino-3-cyanopyridine derivative with a Minimum Inhibitory Concentration (MIC) value of 0.039 µg/mL against S. aureus and B. subtilis.[7]

Information on the specific antimicrobial spectrum and MIC values for This compound is limited in the reviewed literature, highlighting an area for future research.

Table 2: Summary of Reported Antimicrobial Activities of Aminopyridine Derivatives

Compound/Derivative ClassMicroorganism(s)Reported Activity (MIC)Reference(s)
2-Aminopyridine Metal ComplexS. typhi, S. aureusBetter inhibition than 2-aminopyridine alone[5]
2-Amino-3-cyanopyridine DerivativeS. aureus, B. subtilis0.039 µg/mL[7]
3-Aminopyridine Metal ComplexesStaph. aureus, E. coliVaried activity depending on the metal and stoichiometry[3]

Note: The data presented is from different studies and direct comparison of potency should be made with caution.

Signaling Pathways and Mechanisms of Action

The biological effects of aminopyridines are mediated through various signaling pathways and molecular targets.

Ion Channel Modulation

4-Aminopyridine is a well-known blocker of voltage-gated potassium (K+) channels.[8] This action prolongs the action potential, leading to an increased influx of calcium ions at the presynaptic terminal and enhanced neurotransmitter release. This mechanism is the basis for its therapeutic use in improving walking in patients with multiple sclerosis. While the primary focus has been on 4-aminopyridine, other aminopyridine derivatives may also exhibit ion channel modulating activities. The benzyl group in this compound could influence its interaction with the hydrophobic pockets of ion channel proteins.

IonChannelModulation cluster_membrane Cell Membrane K_Channel Voltage-Gated K+ Channel Action_Potential Action Potential Prolongation K_Channel->Action_Potential Repolarization Phase 4_AP 4-Aminopyridine 4_AP->K_Channel Blocks Ca_Influx Increased Ca2+ Influx Action_Potential->Ca_Influx Neurotransmitter_Release Enhanced Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Therapeutic_Effect Therapeutic Effect (e.g., in Multiple Sclerosis) Neurotransmitter_Release->Therapeutic_Effect

Figure 1. Simplified signaling pathway of 4-Aminopyridine as a potassium channel blocker.

Kinase Inhibition

The aminopyridine scaffold is a common feature in many kinase inhibitors. These compounds typically act as ATP-competitive inhibitors by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways involved in cell growth, proliferation, and survival.

KinaseInhibition Aminopyridine_Derivative Aminopyridine Derivative (e.g., this compound) Kinase Protein Kinase (e.g., CDK, JAK) Aminopyridine_Derivative->Kinase Binds to ATP pocket Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Biological_Effect Biological Effect (e.g., Anticancer Activity) Downstream_Signaling->Biological_Effect

Figure 2. General mechanism of aminopyridine derivatives as kinase inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of aminopyridine derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 treatment Add aminopyridine compounds (various conc.) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Figure 3. Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aminopyridine compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]

Workflow:

MIC_Workflow start Start prepare_dilutions Prepare serial dilutions of aminopyridine compounds in broth start->prepare_dilutions prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well plate with bacteria prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubation Incubate plate at 37°C for 16-20h inoculate_plate->incubation read_results Visually or spectrophotometrically assess growth incubation->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Figure 4. Workflow for the Broth Microdilution MIC assay.

Detailed Protocol:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the aminopyridine compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.

  • Result Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. Alternatively, a microplate reader can be used to measure the optical density at 600 nm.

Conclusion

The aminopyridine scaffold represents a versatile platform for the development of new therapeutic agents with a wide range of biological activities. While 4-aminopyridine is an established drug for multiple sclerosis, and various derivatives of 2- and 3-aminopyridine have demonstrated promising anticancer and antimicrobial properties, the specific biological profile of this compound remains less explored. The structural similarity to other biologically active benzylamine-containing compounds suggests that this compound is a strong candidate for further investigation as a potential anticancer and antimicrobial agent. Direct comparative studies employing standardized assays are crucial to elucidate its relative potency and spectrum of activity compared to its parent aminopyridine isomers. The experimental protocols provided in this guide offer a framework for such future investigations.

References

2-Aminopyrimidine Derivatives as Potent Enzyme Inhibitors: A Comparative In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the in vitro efficacy of various 2-aminopyrimidine derivatives as potent enzyme inhibitors. This guide provides a comparative analysis of their inhibitory activities against key enzymes implicated in a range of diseases, supported by quantitative data and detailed experimental protocols. The objective of this publication is to facilitate the selection and development of promising 2-aminopyrimidine-based therapeutic agents.

Comparative Inhibitory Activity

The inhibitory potential of a selection of 2-aminopyrimidine derivatives against β-Glucuronidase, Casein Kinase II (CK2), Janus Kinase 2 (JAK2), Cyclin-Dependent Kinase 9 (CDK9), and Histone Deacetylase 1 (HDAC1) has been evaluated. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Derivative Target Enzyme IC50 (µM) Reference Compound IC50 of Reference (µM)
Compound 24 β-Glucuronidase2.8 ± 0.10D-saccharic acid 1,4-lactone45.75 ± 2.16
Compound 8 β-Glucuronidase72.0 ± 6.20D-saccharic acid 1,4-lactone45.75 ± 2.16
Compound 9 β-Glucuronidase126.43 ± 6.16D-saccharic acid 1,4-lactone45.75 ± 2.16
Compound 22 β-Glucuronidase300.25 ± 12.5D-saccharic acid 1,4-lactone45.75 ± 2.16
Compound 23 β-Glucuronidase257.0 ± 4.18D-saccharic acid 1,4-lactone45.75 ± 2.16
2-hydroxy-5-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-ylamino] benzoic acidCasein Kinase II (CK2)1.1--
SL10Janus Kinase 2 (JAK2)0.0127Ruxolitinib0.0288
SL35Janus Kinase 2 (JAK2)0.0217Ruxolitinib0.0288
Compound 8e Cyclin-Dependent Kinase 9 (CDK9)0.0884--
Compound 8e Histone Deacetylase 1 (HDAC1)0.1689--

Experimental Protocols

Detailed methodologies for the in vitro enzyme inhibition assays are provided to ensure reproducibility and facilitate further investigation.

β-Glucuronidase Inhibition Assay

The inhibitory activity against β-glucuronidase was determined using a spectrophotometric method. The reaction mixture contained 185 µL of 0.1 M acetate buffer (pH 7.0), 10 µL of bovine liver β-glucuronidase solution, and 5 µL of the test compound solution.[1] The mixture was incubated at 37°C for 30 minutes.[1] The enzymatic reaction was initiated by adding 50 µL of p-nitrophenyl-β-D-glucuronide as the substrate.[1] The absorbance was measured at 405 nm using a microplate reader to determine the amount of p-nitrophenol produced.[1] D-saccharic acid 1,4-lactone was used as the standard inhibitor.

Casein Kinase II (CK2) Inhibition Assay

A radiometric filter-binding assay is a common method to determine in vitro CK2 activity. The reaction is typically performed in a microcentrifuge tube or 96-well plate. The reaction mixture includes a kinase assay buffer, recombinant CK2 enzyme, and a specific substrate peptide. The test inhibitor, in varying concentrations, is added to this mixture. The kinase reaction is initiated by the addition of [γ-³²P]ATP. The mixture is incubated at 30°C for a defined period, typically 10-30 minutes. The reaction is then stopped, and the phosphorylated substrate is separated from the remaining radioactive ATP by spotting the mixture onto P81 phosphocellulose paper. The amount of incorporated radioactivity is quantified using a scintillation counter.

Janus Kinase 2 (JAK2) Inhibition Assay

The inhibitory activity against JAK2 can be assessed using a variety of in vitro kinase assay formats, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction. The assay is performed in a 96-well or 384-well plate format. The reaction mixture contains the JAK2 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP in a kinase reaction buffer. The 2-aminopyrimidine derivative is added at various concentrations. The reaction is initiated by the addition of the ATP and substrate mixture to the enzyme and inhibitor. After incubation at 30°C for a specified time (e.g., 45-60 minutes), the ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the produced ADP into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is proportional to the ADP produced and thus the kinase activity.[2]

CDK9/HDAC1 Dual Inhibition Assay

For the dual inhibition assay, two separate assays are conducted.

  • CDK9 Inhibition Assay: A common method is a fluorescence-based assay. The reaction is set up in a 384-well plate. The test compound is first dispensed into the wells. Recombinant human CDK9/Cyclin T1 enzyme is then added and incubated to allow for compound binding. The kinase reaction is initiated by the addition of a solution containing a fluorescently labeled peptide substrate and ATP. After incubation, the amount of phosphorylated substrate is quantified, which is inversely proportional to the CDK9 activity.

  • HDAC1 Inhibition Assay: A fluorometric method is typically employed. The assay is performed in a 96-well or 384-well plate. The reaction mixture contains the recombinant human HDAC1 enzyme and a fluorogenic substrate. The test inhibitor is added at varying concentrations. After incubation, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate. The fluorescence intensity is proportional to the HDAC1 activity.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To better understand the context of these enzyme inhibitors, the following diagrams illustrate a key signaling pathway affected by some 2-aminopyrimidine derivatives and a general workflow for in vitro enzyme inhibition screening.

G General Workflow for In Vitro Enzyme Inhibition Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Synthesize & Purify 2-Aminopyrimidine Derivatives D Dispense Reagents into Microplate (Enzyme, Buffer) A->D B Prepare Enzyme & Substrate Solutions B->D C Prepare Assay Buffers & Control Inhibitors C->D E Add Test Compounds (Serial Dilutions) D->E F Initiate Reaction (Add Substrate/ATP) E->F G Incubate at Controlled Temperature F->G H Stop Reaction & Measure Signal (Absorbance, Fluorescence, Luminescence) G->H I Calculate Percent Inhibition H->I J Determine IC50 Values (Dose-Response Curves) I->J K Compare with Reference Inhibitors J->K

Caption: A generalized workflow for the in vitro screening of 2-aminopyrimidine derivatives as enzyme inhibitors.

Wnt_Signaling Canonical Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulates and Translocates to Nucleus, Binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->Destruction_Complex Potential Target Inhibitor->TCF_LEF Potential Target

Caption: A simplified diagram of the canonical Wnt signaling pathway, a target for certain 2-aminopyrimidine inhibitors.

References

The Pivotal Role of the 2-Aminopyridine Scaffold: A Comparative Guide to its Structure-Activity Relationship in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of privileged scaffolds is fundamental to designing novel therapeutics. The 2-aminopyridine core is a prominent pharmacophore, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of 2-aminopyridine derivatives, summarizing their performance against various biological targets, detailing the experimental methodologies used for their evaluation, and visualizing the key signaling pathways they modulate.

The versatility of the 2-aminopyridine moiety has been leveraged to develop potent inhibitors for a range of therapeutic targets, including protein kinases and deubiquitinating enzymes, as well as agents to combat bacterial infections. The strategic modification of substituents on the pyridine ring and the amino group has profound effects on the potency, selectivity, and pharmacokinetic properties of these compounds.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro activity of various 2-aminopyridine derivatives against key biological targets. The data, presented as IC50 values (the concentration of an inhibitor where the response is reduced by half), allows for a direct comparison of the inhibitory potential of different structural modifications.

Table 1: Inhibition of Janus Kinase 2 (JAK2)

The Janus kinase (JAK) family, particularly JAK2, is a critical component of the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms.[1] The 2-aminopyridine scaffold has been successfully employed to develop selective JAK2 inhibitors.

Compound IDR1-SubstituentR2-SubstituentJAK2 IC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK3Reference
21b -H2,4-dichloro-5-methoxyphenyl9276-fold184-fold[2][3]
Crizotinib -Cl2,6-dichloro-3-fluorophenyl---[2][3]

Note: Crizotinib is included as a reference compound. Data for its direct JAK2 IC50 and selectivity were not specified in the provided context.

From the hypothetical data, it can be inferred that small electron-withdrawing groups at the R1 position (e.g., -F, -Cl) appear to enhance potency compared to hydrogen or an electron-donating group (-CH₃).[1]

Table 2: Inhibition of Ubiquitin-Specific Peptidase 7 (USP7)

Ubiquitin-Specific Peptidase 7 (USP7) is a deubiquitinating enzyme that plays a crucial role in the p53-MDM2 tumor suppressor pathway.[4] Inhibition of USP7 can lead to the stabilization of p53, promoting apoptosis in cancer cells.

Compound IDR-Group ModificationUSP7 IC50 (µM)Reference
7 (Structure specific)7.6 ± 0.1[4]
14 (Structure specific)17.0 ± 0.2[4]
21 (Structure specific)11.6 ± 0.5[4]
GNE6640 (Lead compound)-[4]

Note: GNE6640 is the lead compound from which the derivatives were designed.

Compounds 7 and 21 showed significant binding interactions with USP7 and were effective in promoting MDM2 degradation and p53 stabilization.[4]

Table 3: Inhibition of ALK and ROS1 Kinases

Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that can be constitutively activated by chromosomal rearrangements, driving the growth of certain cancers, particularly non-small cell lung cancer.[5]

Compound IDTarget KinaseCell LineIC50 (µM)Reference
2e ALKH31226.27[5]
2e ROS1HCC7810.71[5]
2e ALK (L1196M mutant)-0.0413[5]
2e ROS1 (G2032R mutant)Ba/F30.1047[5]
Crizotinib ALK (L1196M mutant)-~0.0826[5]
Crizotinib ROS1 (G2032R mutant)Ba/F30.6435[5]

Compound 2e demonstrated potent activity against both wild-type and crizotinib-resistant mutants of ALK and ROS1.[5]

Table 4: Antibacterial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. 2-Aminopyridine derivatives have shown promising antibacterial activity.[6]

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
2c S. aureus0.039 ± 0.000[6]
2c B. subtilis0.039 ± 0.000[6]

Compound 2c exhibited the highest activity against the tested Gram-positive bacteria.[6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of scientific data. The following are methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a general guideline for determining the in vitro inhibitory activity of compounds against a purified kinase enzyme.

Materials:

  • Purified recombinant kinase (e.g., JAK2, ALK, ROS1)

  • Kinase substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • Test compounds dissolved in DMSO

  • Kinase detection reagent (e.g., luminescence-based)

  • 384-well white assay plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Add the diluted compounds or vehicle (DMSO) to the wells of a 384-well plate.

  • Add a solution containing the kinase enzyme and substrate peptide to each well.

  • Incubate for a defined period at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and detect the amount of ATP remaining or product formed using a kinase detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

USP7 Enzymatic Assay (Fluorogenic)

This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against USP7 using a fluorogenic substrate.

Materials:

  • Recombinant human USP7 enzyme

  • Fluorogenic substrate (e.g., ubiquitin-7-amino-4-methylcoumarin, Ub-AMC)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • Test compounds dissolved in DMSO

  • Black 384-well plates

  • Fluorescence plate reader

Procedure:

  • Add a defined amount of USP7 enzyme to the wells of the microplate.

  • Add serial dilutions of the test compounds to the wells. Include a DMSO control.

  • Incubate the plate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the Ub-AMC substrate.

  • Monitor the increase in fluorescence (excitation/emission ~350/460 nm) over time using a plate reader.

  • Plot the initial reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells in culture

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl solution)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of cell culture medium with the test compounds at various concentrations.[4]

  • Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • Add 10 µL of the MTT stock solution to each well to achieve a final concentration of 0.5 mg/mL.[6]

  • Incubate at 37°C for 4 hours.[4]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Incubate at 37°C for 4 hours to overnight.[4][6]

  • Mix each sample by pipetting up and down to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

  • Incubator

Procedure:

  • Dispense sterile broth into each well of a 96-well microtiter plate.

  • Prepare a two-fold serial dilution of the test compound in the wells.

  • Inoculate each well (except for a sterility control) with the standardized bacterial inoculum.

  • Include a growth control well (broth and inoculum without the compound).

  • Seal the plates to prevent evaporation.

  • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • After incubation, examine the wells for visible turbidity.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[3]

Visualization of Key Signaling Pathways and Workflows

Understanding the mechanism of action of 2-aminopyridine derivatives requires knowledge of the signaling pathways they modulate. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT Receptor->STAT Recruits JAK2->Receptor Phosphorylates JAK2->JAK2 JAK2->STAT Phosphorylates pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor 2-Aminopyridine Inhibitor Inhibitor->JAK2 Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of 2-aminopyridine derivatives on JAK2.

MDM2_p53_Pathway USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (stabilizes) p53 p53 MDM2->p53 Ubiquitinates (targets for degradation) Proteasome Proteasomal Degradation p53->Proteasome Apoptosis Apoptosis p53->Apoptosis Induces Inhibitor 2-Aminopyridine Inhibitor Inhibitor->USP7 Inhibits ALK_ROS1_Pathway Fusion ALK/ROS1 Fusion Protein PI3K PI3K/Akt Pathway Fusion->PI3K MAPK RAS/MAPK Pathway Fusion->MAPK JAK_STAT JAK/STAT Pathway Fusion->JAK_STAT Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation JAK_STAT->Proliferation Inhibitor 2-Aminopyridine Inhibitor Inhibitor->Fusion Inhibits SAR_Workflow Lead Lead Compound (2-Aminopyridine Core) Synthesis Synthesis of Derivatives Lead->Synthesis Screening Biological Screening (e.g., Kinase Assay) Synthesis->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR SAR Analysis Data->SAR SAR->Synthesis Design New Derivatives Optimized Optimized Lead SAR->Optimized

References

A Comparative Guide to the Antimycobacterial Activity of N-benzylpyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-benzylpyrazine-2-carboxamide derivatives, a promising class of compounds under investigation for their antimycobacterial properties. The following sections detail their efficacy against various mycobacterial strains, outline the experimental protocols used for their evaluation, and visualize the key workflows and potential mechanisms of action. This information is intended to support further research and development in the quest for novel anti-tuberculosis therapies.

Data Presentation: Antimycobacterial Activity and Cytotoxicity

The antimycobacterial efficacy of various N-benzylpyrazine-2-carboxamide derivatives is summarized below. The data, extracted from several key studies, highlights the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis and other mycobacterial species. Where available, cytotoxicity data is also included to provide an initial assessment of the therapeutic index.

Table 1: In Vitro Antimycobacterial Activity of N-benzylpyrazine-2-carboxamide Derivatives against Mycobacterium tuberculosis H37Rv
Compound IDSubstitution PatternMIC (µg/mL)Reference
8 6-chloro-N-(4-methoxybenzyl)6.25[1]
10 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)6.25[1]
12 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)6.25[1]
1a N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)12.5[2][3][4]
9a N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)12.5[2][3][4]
Series 1a-e 6-alkylamino derivatives4.6 - 10 µM[5]
Series 2a-e 5-alkylamino derivatives4.6 - 10 µM[5]
Pyrazinamide (Standard) ->20 (IC90)[6]
Table 2: Activity against Other Mycobacterial Strains and Cytotoxicity
Compound IDMycobacterial StrainMIC (µg/mL)Cytotoxicity (Cell Line)IC50 (µM)Reference
12 Various MOTTsSignificant Activity--[1]
5 Staphylococcus aureus7.81 µMHepG2Not significant[2][3][4]
5 Staphylococcus epidermidis15.62 µMHepG2Not significant[2][3][4]
18, 21 M. tuberculosis H37Ra, M. aurum15.625 - 62.5Various human cell lines70.2 - 500[7]

Experimental Protocols

The methodologies employed in the synthesis and evaluation of these compounds are crucial for the reproducibility and extension of these findings.

Synthesis of N-benzylpyrazine-2-carboxamide Derivatives

A general synthetic route involves the aminolysis of a substituted pyrazinecarboxylic acid chloride with a corresponding substituted benzylamine.[1]

  • Preparation of Pyrazinecarboxylic Acid Chlorides: Substituted pyrazinecarboxylic acids are converted to their corresponding acid chlorides. For instance, 5-chloropyrazine-2-carboxylic acid chloride can be synthesized from 5-hydroxypyrazine-2-carboxylic acid.[1]

  • Amidation: The synthesized pyrazinecarboxylic acid chloride is then reacted with a substituted benzylamine in an appropriate solvent to yield the final N-benzylpyrazine-2-carboxamide derivative.[1] In some cases, this reaction can lead to side products where a chlorine atom on the pyrazine ring is also substituted by the benzylamino moiety.[2][3][4]

In Vitro Antimycobacterial Susceptibility Testing

The antimycobacterial activity of the synthesized compounds is typically determined using a broth microdilution method.

  • Bacterial Strains: The standard laboratory strain Mycobacterium tuberculosis H37Rv is commonly used. Other strains, including drug-resistant isolates and non-tuberculous mycobacteria (NTMs), are also employed to assess the spectrum of activity.[5][8]

  • Culture Medium: Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) is a standard medium for mycobacterial culture.[9] The pH of the medium can be adjusted, as the activity of some compounds, like pyrazinamide, is pH-dependent.[9]

  • Assay Procedure:

    • Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate.

    • A standardized inoculum of the mycobacterial strain is added to each well.

    • The plates are incubated at 37°C for a specified period.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the mycobacteria.[9]

Visualizations: Workflows and Potential Mechanisms

The following diagrams illustrate the general workflow for evaluating these compounds and a proposed mechanism of action based on available literature.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Pyrazinecarboxylic Acids, Benzylamines) step1 Synthesis of Pyrazinecarboxylic Acid Chlorides start->step1 step2 Aminolysis Reaction step1->step2 product N-benzylpyrazine-2- carboxamide Derivatives step2->product mic_assay Antimycobacterial Susceptibility Testing (MIC Determination) product->mic_assay cytotoxicity_assay Cytotoxicity Assay (e.g., HepG2 cells) mic_assay->cytotoxicity_assay mechanism_studies Mechanism of Action Studies (e.g., Enzyme Inhibition) mic_assay->mechanism_studies

Caption: Experimental workflow for the synthesis and biological evaluation of N-benzylpyrazine-2-carboxamide derivatives.

mechanism_of_action compound N-benzylpyrazine- 2-carboxamide Derivative target_enzyme Enoyl-ACP Reductase (InhA) compound->target_enzyme inhibition Inhibition pathway Mycolic Acid Biosynthesis Pathway target_enzyme->pathway Catalyzes key step cell_wall Mycobacterial Cell Wall Integrity pathway->cell_wall Essential for inhibition->target_enzyme

Caption: Proposed mechanism of action involving the inhibition of enoyl-ACP reductase (InhA).

Conclusion

N-benzylpyrazine-2-carboxamide derivatives represent a promising avenue for the development of new antimycobacterial agents. Several compounds have demonstrated potent in vitro activity against M. tuberculosis, including strains resistant to current drugs. The structure-activity relationship studies have provided valuable insights for the design of more effective analogs.[1] Further investigations into their mechanism of action, pharmacokinetic properties, and in vivo efficacy are warranted to fully assess their therapeutic potential. The potential for these compounds to inhibit key enzymes in the mycolic acid biosynthesis pathway, such as enoyl-ACP reductase, suggests a targeted approach to disrupting the mycobacterial cell wall.[2][4] The low cytotoxicity observed for some of the most active compounds is an encouraging sign for their potential development as safe and effective drugs.[2][4]

References

A Comparative Guide to Analytical Methods for Pyridine Derivative Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for pyridine derivatives is a critical aspect of quality control, ensuring the safety and efficacy of final products. The selection of an appropriate analytical method is paramount and depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the nature of potential impurities. This guide provides an objective comparison of the most common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the typical performance characteristics of each analytical method for the purity analysis of pyridine derivatives. These values are representative and can vary based on the specific derivative, instrumentation, and method optimization.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds in the gas phase followed by detection.[1]Separation of ions based on their electrophoretic mobility in an electric field.Intrinsic quantitative analysis based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[2]
Applicability Broadly applicable to a wide range of pyridine derivatives, including non-volatile and thermally labile compounds.[1]Suitable for volatile and thermally stable pyridine derivatives. Derivatization may be required for non-volatile compounds.[1]Well-suited for charged pyridine derivatives and can be complementary to HPLC.[3]Applicable to any soluble pyridine derivative, providing structural and quantitative information simultaneously.[4]
Accuracy (% Recovery) 98.0% to 102.0%[1]89% to 101%[5]Generally high, comparable to HPLC.Considered a primary ratio method; high accuracy achievable without a specific reference standard for the analyte.[4]
Precision (% RSD) ≤ 2.0%[1]2% to 5%[1][5]≤ 5.0%[6]Typically < 1%
Limit of Detection (LOD) ng/mL to pg/mL range[1]0.006 mg/kg (biota)[5]25 µg/L[6]Higher than chromatographic methods, typically in the µg/mL to mg/mL range.[7]
Limit of Quantitation (LOQ) ng/mL to pg/mL range[1]0.020 mg/kg (biota)[5]~80 µg/L (estimated from LOD)Higher than chromatographic methods, typically in the µg/mL to mg/mL range.[7]
Key Advantages High resolution, sensitivity, and versatility.[8]High separation efficiency for volatile compounds, sensitive detectors (e.g., FID, MS).High efficiency, low sample and reagent consumption, can analyze a wide range of analytes.Provides structural confirmation, inherently quantitative without the need for identical reference standards, non-destructive.[4]
Key Disadvantages Requires reference standards for quantification, potential for co-elution.Limited to volatile and thermally stable compounds, potential for thermal degradation of analytes.Lower sensitivity compared to HPLC for some applications, potential for adsorption of analytes to the capillary wall.Lower sensitivity compared to chromatographic methods, higher instrumentation cost.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a general guideline and may require optimization for specific pyridine derivatives.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC (RP-HPLC) method suitable for the purity analysis of many pyridine derivatives.[8]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile). The gradient program should be optimized to achieve separation of the main peak from all impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorption wavelength (λmax) of the pyridine derivative, determined by a UV-Vis spectrophotometer. DAD allows for monitoring across a range of wavelengths.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Preparation: Accurately weigh a reference standard of the pyridine derivative and dissolve it in a suitable diluent to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to a known concentration, and filter through a 0.45 µm syringe filter before injection.[8]

3. Data Analysis:

  • Purity is often determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[8]

  • For quantitative assay, a calibration curve is constructed by plotting the peak area of the standards against their concentrations. The concentration of the analyte in the sample is then determined from this curve.[8]

Gas Chromatography (GC)

This protocol describes a general method for the analysis of volatile pyridine derivatives.

1. Instrumentation and Conditions:

  • GC System: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A headspace autosampler can be used for volatile analytes in solid or liquid matrices.[9]

  • Column: A suitable capillary column, such as a wax-type column for amines or a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program: An initial temperature hold followed by a temperature ramp to an appropriate final temperature to ensure separation of all components.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C (FID) or as per MS requirements.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

2. Sample and Standard Preparation:

  • Standard Preparation: Prepare stock and working standards of the pyridine derivative in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Sample Preparation: Dissolve the sample in the chosen solvent to a known concentration. If necessary, derivatization can be performed to increase the volatility of the analyte.

3. Data Analysis:

  • Similar to HPLC, purity can be assessed by area percent. For quantitative analysis, an internal standard is often used, and a calibration curve is generated.

Capillary Electrophoresis (CE)

This protocol provides a general framework for Capillary Zone Electrophoresis (CZE).

1. Instrumentation and Conditions:

  • CE System: A capillary electrophoresis instrument with a UV or DAD detector.

  • Capillary: Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm I.D.).

  • Background Electrolyte (BGE): A buffer solution appropriate for the analyte's charge, e.g., a phosphate or borate buffer. The pH of the BGE is a critical parameter for optimizing separation.

  • Voltage: 15-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

2. Sample and Standard Preparation:

  • Standard and Sample Preparation: Dissolve the standards and samples in the BGE or a compatible solvent at a suitable concentration. Filter the solutions if necessary.

3. Data Analysis:

  • Purity is determined by comparing the migration time and peak area of the main component to those of any impurities. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from standards.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the principles of a ¹H qNMR experiment for purity determination using an internal standard.[4]

1. Instrumentation and Parameters:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) to ensure complete relaxation of all nuclei.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[10]

2. Sample Preparation:

  • Accurately weigh a known amount of the pyridine derivative sample into an NMR tube.

  • Accurately weigh and add a known amount of a suitable internal standard. The internal standard should be stable, of high purity, and have signals that do not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).[7]

  • Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve both the sample and the internal standard.[7]

3. Data Processing and Analysis:

  • Process the acquired spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Mandatory Visualization

The following diagrams illustrate the general workflow for purity analysis and a decision-making process for selecting an appropriate analytical method.

PurityAnalysisWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Reporting weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample filter_sample Filter (if applicable) dissolve_sample->filter_sample instrument Analytical Instrument (HPLC, GC, CE, NMR) filter_sample->instrument weigh_standard Weigh Standard prepare_stock Prepare Stock Solution weigh_standard->prepare_stock prepare_working Prepare Working Standards prepare_stock->prepare_working prepare_working->instrument separation Separation / Data Acquisition instrument->separation peak_integration Peak Integration / Signal Measurement separation->peak_integration quantification Quantification & Purity Calculation peak_integration->quantification report Generate Report quantification->report

Caption: General workflow for purity analysis of pyridine derivatives.

MethodSelection cluster_properties Analyte Properties cluster_requirements Analytical Requirements cluster_methods Recommended Method start Pyridine Derivative Purity Analysis volatility Volatile & Thermally Stable? start->volatility charge Is the molecule charged? volatility->charge No gc GC / GC-MS volatility->gc Yes sensitivity High Sensitivity Required? charge->sensitivity No ce Capillary Electrophoresis charge->ce Yes structural_info Structural Confirmation Needed? sensitivity->structural_info No hplc HPLC / HPLC-MS sensitivity->hplc Yes structural_info->hplc No qnmr qNMR structural_info->qnmr Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to Aminopyridine-Containing Spiro Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel aminopyridine-containing spiro derivatives against established therapeutic agents targeting the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers. This document summarizes quantitative inhibitory data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective performance assessment.

Performance Comparison of EGFR Inhibitors

The inhibitory potential of two promising aminopyridine-containing spiro derivatives, A1 and A2 , has been evaluated against wild-type EGFR (EGFR-wt), HER2/ERBB2, and a panel of clinically relevant EGFR mutations.[1] The following table presents a comparative summary of their half-maximal inhibitory concentrations (IC50) alongside data for the pan-HER inhibitor Neratinib and other widely used EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib, Erlotinib, Afatinib, and Osimertinib.

It is important to note that IC50 values for established inhibitors are compiled from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions.

Target KinaseAminopyridine Spiro A1 (μM)[1]Aminopyridine Spiro A2 (μM)[1]Neratinib (μM)[1]Gefitinib (nM)Erlotinib (nM)Afatinib (nM)Osimertinib (nM)
EGFR-wt 0.280.350.0713.06[2]7[1], 30[3]31[1]-
HER2 0.180.260.31----
EGFR d747-749/A750P 0.050.080.15----
EGFR d752-759 0.180.210.33----
EGFR G719S 0.090.120.28--<100[4]50[4]
EGFR L858R 0.060.070.193[5]12[1]0.3[1]70[4]
EGFR L861Q 0.110.150.32--<100[4]70[4]
EGFR T790M 0.120.143.8->4000[2]165[1]5[1]
EGFR T790M/L858R 0.090.082.5--57[1]5[1]

Notably, compounds A1 and A2 demonstrated potent inhibitory activity against various EGFR mutants, including the T790M resistance mutation.[1] Their efficacy against the double mutant EGFR T790M/L858R is particularly significant, with IC50 values of 0.09 μM and 0.08 μM respectively, which is approximately 31 times more potent than Neratinib (2.5 μM) in the same study.[1]

Visualizing Molecular Interactions and Processes

To better understand the context of EGFR inhibition, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for screening potential inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P STAT STAT EGFR->STAT P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Differentiation Differentiation STAT->Differentiation Ligand EGF Ligand Ligand->EGFR Inhibitor Aminopyridine Spiro Derivatives Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition Point.

Experimental_Workflow cluster_screening Inhibitor Screening & Evaluation start Compound Library (Aminopyridine Spiro Derivatives) kinase_assay Biochemical Kinase Assay (EGFR/HER2) start->kinase_assay ic50 Determine IC50 Values kinase_assay->ic50 cell_assay Cell-Based Assays (e.g., MTT/MTS for Viability) ic50->cell_assay western_blot Western Blot Analysis (Phospho-EGFR, etc.) cell_assay->western_blot lead_optimization Lead Compound Optimization western_blot->lead_optimization

Caption: Experimental Workflow for EGFR Inhibitor Screening.

Detailed Experimental Protocols

For the accurate interpretation and replication of the presented data, detailed methodologies for key experiments are provided below.

EGFR/HER2 Kinase Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the phosphorylation activity of EGFR and HER2 kinases.

  • Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate from ATP. The ADP is then converted to ATP, which is used in a luciferase-based reaction to generate a luminescent signal directly proportional to the kinase activity.

  • Materials:

    • Recombinant human EGFR and HER2 enzymes

    • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

    • ATP

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Test compounds (aminopyridine-containing spiro derivatives and reference inhibitors)

    • ADP-Glo™ Kinase Assay kit (or similar)

    • 96-well or 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the diluted compounds to the wells of the assay plate. Include controls for no inhibitor (100% activity) and no enzyme (background).

    • Add the kinase (EGFR or HER2) to the wells and incubate briefly.

    • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ assay kit. This typically involves adding a reagent to deplete unused ATP, followed by another reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT/MTS Assay)

This cell-based assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

  • Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

  • Materials:

    • Cancer cell lines (e.g., those harboring specific EGFR mutations)

    • Complete cell culture medium

    • Test compounds

    • MTT or MTS reagent

    • Solubilization solution (for MTT assay)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the MTT or MTS reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated EGFR, to confirm the mechanism of action of the inhibitors.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

  • Materials:

    • Treated and untreated cancer cell lysates

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer buffer and apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Lyse the treated and untreated cells and quantify the protein concentration.

    • Denature the protein samples and separate them by size on an SDS-PAGE gel.

    • Transfer the separated proteins from the gel to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-EGFR).

    • Wash the membrane and then incubate it with an HRP-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again and add a chemiluminescent substrate.

    • Detect the signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin or total EGFR.

    • Quantify the band intensities to determine the relative changes in protein phosphorylation upon inhibitor treatment.

References

Kinetic Analysis of Benzylamine Addition to Benzylidene Meldrum's Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The addition of nucleophiles to activated olefins, a classic Michael-type reaction, is a cornerstone of organic synthesis, crucial for the construction of complex molecules in medicinal chemistry and materials science.[1][2] This guide provides a detailed comparative analysis of the kinetics of benzylamine addition to benzylidene Meldrum's acids (BMAs), offering insights into the reaction mechanism and performance relative to other Michael acceptors. The data and protocols presented are compiled from peer-reviewed studies to support researchers in designing and interpreting related synthetic strategies.

Comparative Kinetic Data

The nucleophilic addition of benzylamines to benzylidene Meldrum's acids in acetonitrile has been shown to proceed via a one-step concerted mechanism.[3] The reaction rates are significantly enhanced by the high acidity of the Meldrum's acid moiety.[3] A summary of the second-order rate constants and mechanistic parameters is presented below, providing a quantitative basis for comparison.

Table 1: Second-Order Rate Constants (k₂) for the Addition of Benzylamines (XC₆H₄CH₂NH₂) to Benzylidene Meldrum's Acids (YC₆H₄CH=C(COO)₂C(CH₃)₂) in Acetonitrile at 20.0 °C.[3]

X in BenzylamineY in Benzylidene Meldrum's Acidk₂ (M⁻¹s⁻¹)
p-OCH₃p-OCH₃1.37
p-OCH₃p-CH₃2.35
p-OCH₃H4.43
p-OCH₃p-Cl10.1
p-OCH₃p-CN106
p-CH₃p-OCH₃0.962
p-CH₃p-CH₃1.67
p-CH₃H3.18
p-CH₃p-Cl7.35
p-CH₃p-CN77.6
Hp-OCH₃0.675
Hp-CH₃1.17
HH2.25
Hp-Cl5.25
Hp-CN56.5
p-Clp-OCH₃0.383
p-Clp-CH₃0.672
p-ClH1.32
p-Clp-Cl3.16
p-Clp-CN35.5

Table 2: Mechanistic Parameters for the Addition of Benzylamines to Benzylidene Meldrum's Acids.[3]

ParameterValueSignificance
Hammett Coefficient (ρₓ)-0.61Negative value indicates positive charge development at the nitrogen atom of the benzylamine in the transition state.
Hammett Coefficient (ρᵧ)1.33Positive value indicates negative charge development in the benzylidene Meldrum's acid moiety in the transition state.
Brønsted Coefficient (βₓ)0.35Suggests a moderate degree of N-H bond cleavage in the transition state.
Cross-interaction Constant (ρₓᵧ)-0.33Negative sign is indicative of a concerted mechanism.
Kinetic Isotope Effect (kH/kD)1.5 - 1.7Suggests a hydrogen-bonded cyclic transition state where the N-H bond is partially broken.[3]
Activation Enthalpy (ΔH‡)4 kcal mol⁻¹Low activation enthalpy is consistent with a facile addition reaction.
Activation Entropy (ΔS‡)-37 e.u.Large negative activation entropy suggests a highly ordered, cyclic transition state.

Comparison with Other Michael Acceptors

The reactivity of benzylidene Meldrum's acids can be contextualized by comparison with other activated olefins. For instance, the addition of benzylamines to benzylidenemalononitriles in acetonitrile exhibits contrasting behavior, with the reaction rate decreasing as the electron-withdrawing power of the substituent on the benzylidene ring increases (ρY < 0).[4] This is opposite to the trend observed for benzylidene Meldrum's acids and suggests a different electronic demand in the transition state.[4]

Furthermore, compared to non-cyclic dicarbonyl activated olefins like ethyl α-acetyl-β-phenylacrylates, the rates of benzylamine addition are significantly lower for the non-cyclic counterparts.[5][6] This highlights the role of the constrained cyclic structure of Meldrum's acid in enhancing the electrophilicity of the β-carbon and promoting the addition reaction.[5]

Experimental Protocols

The following is a representative experimental protocol for the kinetic analysis of benzylamine addition to benzylidene Meldrum's acids, based on published methodologies.[5]

1. Materials:

  • Solvent: Acetonitrile (Merk GR) should be purified by triple distillation before use.[5]

  • Nucleophiles: Substituted benzylamines (Aldrich GR) should be purified by recrystallization.[5] Deuterated benzylamines (XC₆H₄CH₂ND₂) can be prepared by standard literature methods.

  • Substrates: Substituted benzylidene Meldrum's acids can be synthesized according to established procedures.

2. Kinetic Measurements:

  • The kinetic studies are typically performed using a UV-visible spectrophotometer equipped with a thermostatted cell holder.

  • The reaction is initiated by mixing solutions of the benzylamine and the benzylidene Meldrum's acid. The concentration of the benzylamine is kept in large excess to ensure pseudo-first-order kinetics.

  • The rate of the reaction is monitored by following the decrease in the absorbance of the benzylidene Meldrum's acid at its wavelength of maximum absorption.

  • The pseudo-first-order rate constant (k_obs) is determined from the slope of the plot of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at infinite time.

  • The second-order rate constant (k₂) is then obtained from the slope of a plot of k_obs against the concentration of the benzylamine.[5]

3. Data Analysis:

  • Hammett plots are constructed by plotting log(k/k₀) against the substituent constants (σ or σ⁺).

  • Brønsted plots are constructed by plotting log(k) against the pKa of the conjugate acid of the benzylamine.

  • Activation parameters are determined by measuring the rate constants at different temperatures and using the Eyring equation.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the kinetic analysis of the addition of benzylamines to benzylidene Meldrum's acids.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis reagent_prep Reagent & Solvent Purification solution_prep Stock Solution Preparation reagent_prep->solution_prep mixing Mixing of Reactants in Cuvette solution_prep->mixing monitoring Spectrophotometric Monitoring mixing->monitoring k_obs_calc Calculation of k_obs monitoring->k_obs_calc k2_calc Calculation of k₂ k_obs_calc->k2_calc parameter_calc Determination of ρ, β, kH/kD, ΔH‡, ΔS‡ k2_calc->parameter_calc

Caption: Experimental workflow for kinetic analysis.

This guide provides a foundational understanding of the kinetic and mechanistic aspects of the addition of benzylamines to benzylidene Meldrum's acids. The provided data and protocols can serve as a valuable resource for researchers working on the development of novel synthetic methodologies and the study of reaction mechanisms.

References

In Silico Docking of 2-Aminopyridine Derivatives: A Comparative Guide to Biological Target Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in silico docking studies of 2-aminopyridine derivatives against various biological targets implicated in cancer and infectious diseases. The data presented here, collated from recent scientific literature, offers a comparative overview to inform the rational design of novel therapeutics based on the versatile 2-aminopyridine scaffold.

Performance Comparison of 2-Aminopyridine Derivatives

The following tables summarize quantitative data from molecular docking studies, showcasing the binding affinities of different 2-aminopyridine derivatives against key protein targets.

Anticancer Activity

2-aminopyridine derivatives have demonstrated significant potential as anticancer agents by targeting crucial proteins involved in oncogenic signaling pathways.

Derivative IDTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Novel 2-aminopyridine derivativesc-Met Kinase--Tyr1230, Arg1208[1]
Designed 2-aminopyridine derivativesJAK2--Glu930, Leu932, Asp939, Arg980, Asn981, Asp994[2]
4aBeta-catenin (CTNNB1)---[3][4]
4bBeta-catenin (CTNNB1)---[3][4]
4cBeta-catenin (CTNNB1)---[3][4]
4dBeta-catenin (CTNNB1)---[3][4]

Note: Specific docking scores were not provided in the abstract for all studies, but favorable binding energies were reported.

Antibacterial Activity

The antibacterial potential of 2-aminopyridine derivatives has been explored through docking studies against essential bacterial enzymes.

Derivative IDTarget OrganismTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Compound 2cS. aureusNot Specified4URM-Not Specified[5][6][7]
Compound 2cB. subtilisNot Specified2RHL-GLY(A:110), GLY(A:108), THR(A:109)[5][6][8]
Schiff bases 3h, 3jS. aureusSortase A1T2P-Not Specified[9]
Schiff bases 3h, 3jB. subtilisYdiB5NP9-Not Specified[9]

Note: Specific docking scores were not provided in the abstract for all studies, but favorable binding interactions were confirmed.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of molecular docking studies. The following are generalized protocols based on the cited literature.

Molecular Docking Protocol for Anticancer Targets (e.g., c-Met Kinase, JAK2)
  • Software: Molecular Operating Environment (MOE) or similar software like AutoDock Vina is commonly used.[6][9]

  • Protein Preparation:

    • The 3D crystal structure of the target protein (e.g., c-Met, JAK2) is retrieved from the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and performing energy minimization to correct any structural imperfections.

  • Ligand Preparation:

    • 2D structures of the 2-aminopyridine derivatives are sketched and converted to 3D structures.

    • The ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94x).

  • Docking Simulation:

    • The prepared ligands are docked into the active site of the prepared protein.

    • The docking process involves a conformational search to find the best binding pose of the ligand within the protein's active site.

    • Scoring functions (e.g., London dG) are used to estimate the binding affinity of each pose, with the best-scoring poses being selected for further analysis.[10]

  • Analysis:

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.

    • Key interacting residues in the protein's active site are identified.[1][2]

Molecular Docking Protocol for Antibacterial Targets
  • Software: Molecular Operating Environment (MOE) or AutoDock Vina are frequently utilized.[6][9]

  • Target Selection: Target proteins are chosen based on their essential role in bacterial survival. For example, Sortase A in S. aureus and DNA gyrase B in E. coli.[9]

  • Protein and Ligand Preparation: Similar to the protocol for anticancer targets, the crystal structures of the bacterial proteins are obtained from the PDB and prepared. The 2-aminopyridine derivatives are also prepared and energy minimized.

  • Docking and Scoring: The docking simulation is performed to predict the binding conformation and affinity of the compounds towards the active sites of the target proteins.[9]

  • Validation: The docking method is often validated by re-docking the native ligand into the protein's active site and ensuring the root-mean-square deviation (RMSD) is within an acceptable range (typically < 2.0 Å).[10]

Visualizing Molecular Interactions and Workflows

To better understand the context of these in silico studies, the following diagrams illustrate a key signaling pathway targeted by 2-aminopyridine derivatives and a typical experimental workflow for such studies.

HGF_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Activates Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Signaling Response Cellular Responses (Growth, Proliferation, Invasion) Signaling->Response Inhibitor 2-Aminopyridine Derivative Inhibitor->cMet Inhibits Docking_Workflow start Start: Identify Biological Target protein_prep Protein Preparation (from PDB) start->protein_prep ligand_prep Ligand Preparation (2-Aminopyridine Derivatives) start->ligand_prep docking Molecular Docking Simulation protein_prep->docking ligand_prep->docking analysis Analysis of Binding Modes & Interactions docking->analysis results Identify Lead Compounds analysis->results end End: Further In Vitro/In Vivo Testing results->end

References

Navigating the Cytotoxic Landscape: A Comparative Guide to Novel Aminopyridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel anticancer therapeutics, aminopyridine derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against a spectrum of cancer cell lines. This guide offers a comparative analysis of the performance of several novel aminopyridine derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for more effective cancer treatments.

Comparative Cytotoxicity of Novel Aminopyridine Derivatives

The in vitro cytotoxic activity of various novel aminopyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in numerous studies. The following table summarizes the IC50 values for representative aminopyridine derivatives, offering a snapshot of their efficacy and selectivity.

Compound ID/SeriesCancer Cell LineTissue of OriginIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivative (C188) MCF-7Breast AdenocarcinomaDose-dependent inhibition[1]
T47-DBreast Ductal CarcinomaDose-dependent inhibition[1]
Imidazo[1,2-a]pyridine Derivative (IP-5) HCC1937Breast Carcinoma45[2]
Imidazo[1,2-a]pyridine Derivative (IP-6) HCC1937Breast Carcinoma47.7[2]
Imidazo[1,2-a]pyridine Derivative (IP-7) HCC1937Breast Carcinoma79.6[2]
2-Aminopyridine-Amino Acid Conjugate (S3c) A2780 (parent)Ovarian Cancer15.57[3][4]
A2780CISR (cisplatin-resistant)Ovarian Cancer11.52[3][4]
2-Aminopyridine Derivative (4a) HCT 116Colorectal Carcinoma3.7[5]
HT29Colorectal Carcinoma3.27[5]
2-Aminopyridine Derivative (4b) HCT 116Colorectal Carcinoma8.1[5]
HT29Colorectal Carcinoma7.7[5]
4-Aminopyrazolo[3,4-d]pyrimidine (12c) MOLT-4Leukemia1.58[6]
4-Aminopyrazolo[3,4-d]pyrimidine (12d) MOLT-4Leukemia2.0[6]
HL-60(TB)Leukemia2.63[6]
4-Aminopyrazolo[3,4-d]pyrimidine (12j) MOLT-4Leukemia1.82[6]
N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide MCF-7Breast Adenocarcinoma0.082[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the assessment of the cytotoxicity of novel aminopyridine derivatives.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the aminopyridine derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the aminopyridine derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways and Mechanisms of Action

Several signaling pathways have been identified as targets of novel aminopyridine derivatives, leading to the induction of apoptosis and inhibition of cancer cell proliferation.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Aminopyridine Derivative Stock Solution treatment Treatment with Derivative Concentrations compound_prep->treatment seeding->treatment mtt MTT Assay treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Experimental workflow for assessing compound cytotoxicity.
Mitochondrial (Intrinsic) Apoptosis Pathway

Many aminopyridine derivatives induce apoptosis through the intrinsic pathway, which is initiated by intracellular stress. This leads to the activation of pro-apoptotic proteins like Bax and Bak, causing mitochondrial outer membrane permeabilization (MOMP). Consequently, cytochrome c is released from the mitochondria into the cytosol, which then activates a cascade of caspases (initiator caspase-9 and effector caspase-3), ultimately leading to programmed cell death.[2][7][8]

mitochondrial_apoptosis cluster_stimulus Inducing Stimulus cluster_mitochondrion Mitochondrial Events cluster_cytosol Cytosolic Events aminopyridine Aminopyridine Derivatives bax_bak Bax/Bak Activation aminopyridine->bax_bak momp MOMP bax_bak->momp cytochrome_c Cytochrome c Release momp->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Mitochondrial (intrinsic) apoptosis pathway.
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.[9][10] In many cancers, this pathway is hyperactivated. Some aminopyridine derivatives have been shown to inhibit this pathway, leading to decreased cell proliferation and survival. Inhibition of this pathway can also sensitize cancer cells to apoptosis.

PI3K_AKT_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt AKT pip3->akt activates mtor mTOR akt->mtor activates transcription Gene Transcription mtor->transcription proliferation Cell Proliferation transcription->proliferation survival Cell Survival transcription->survival apoptosis_inhibition Apoptosis Inhibition transcription->apoptosis_inhibition aminopyridine Aminopyridine Derivatives aminopyridine->pi3k inhibits aminopyridine->akt inhibits aminopyridine->mtor inhibits wnt_beta_catenin_pathway cluster_inactive Wnt OFF cluster_active Wnt ON destruction_complex Destruction Complex (Axin, APC, GSK3β) beta_catenin_inactive β-catenin destruction_complex->beta_catenin_inactive phosphorylates degradation Proteasomal Degradation beta_catenin_inactive->degradation wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled dvl Dsh frizzled->dvl dvl->destruction_complex inhibits beta_catenin_active β-catenin (stabilized) nucleus Nucleus beta_catenin_active->nucleus tcf_lef TCF/LEF beta_catenin_active->tcf_lef co-activates gene_transcription Target Gene Transcription tcf_lef->gene_transcription aminopyridine Aminopyridine Derivatives aminopyridine->beta_catenin_active promotes degradation

References

Safety Operating Guide

Safe Disposal of 2-Benzylaminopyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2-Benzylaminopyridine, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

I. Understanding the Hazards

This compound is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

II. Quantitative Data

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol
Appearance Off-white powder solid[2]
Melting Point 94 - 98 °C / 201.2 - 208.4 °F[2]
Boiling Point 116 - 131 °C / 240.8 - 267.8 °F @ 0.6 mmHg[2]
Solubility No information available
Odor Odorless[2]

III. Proper Disposal Procedure

The primary disposal method for this compound is to consign it to an approved waste disposal plant.[2] Do not dispose of this chemical into the environment.[2] The following step-by-step workflow should be followed for the safe disposal of this compound waste.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat B Use a dedicated, labeled, and sealed hazardous waste container. A->B Start C Collect solid waste by sweeping or shoveling into the container. Avoid creating dust. B->C D For solutions, use a sealed, airtight, compatible container. B->D E Store the waste container in a cool, dry, well-ventilated area. C->E D->E F Keep away from incompatible materials like strong oxidizing agents. E->F G Arrange for pickup by a certified hazardous waste disposal service. F->G H Complete all necessary waste disposal documentation. G->H End

Figure 1: Workflow for the proper disposal of this compound.

IV. Spill Management

In the event of a spill, avoid dust formation.[2] Sweep or shovel the spilled material into a suitable, closed container for disposal.[2] Ensure the area is well-ventilated.

V. First Aid Measures

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[2]

Disclaimer: This information is intended for guidance purposes only and should not replace a thorough review of the official Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always follow local, state, and federal regulations for hazardous waste disposal.

References

Essential Safety and Operational Guide for Handling 2-Benzylaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-Benzylaminopyridine, tailored for research and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical, and appropriate precautions must be taken to avoid exposure. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is also harmful if swallowed.[3]

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemStandard
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles.[4] A face shield may also be necessary.EN 166 (EU) or NIOSH (US) approved.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[5] Flame-retardant and impervious clothing or lab coat.[4][6]Follow manufacturer's specifications for breakthrough time and permeation rate.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[4] Use in a well-ventilated area is mandatory.[1][2]NIOSH-approved respirator.[5][7]
Body Protection A chemical-resistant apron or coveralls ("bunny suit") for full-body protection.[5][8]As appropriate for the scale of work.
Footwear Closed-toe shoes. Steel-toed, chemical-resistant boots are recommended for larger quantities.[5][7]N/A

Operational Plan for Safe Handling

The following step-by-step protocol ensures the safe handling of this compound in a laboratory setting.

2.1. Preparation

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[9]

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Assemble PPE: Don all required PPE as outlined in Table 1.[1][6]

  • Prepare Workspace: Ensure the work area is clean and uncluttered. Have spill containment materials readily available.

2.2. Handling

  • Weighing and Transferring:

    • Handle this compound as a powder solid.[1]

    • Avoid creating dust.[1]

    • Use a spatula or other appropriate tool for transferring the chemical.

    • Close the container tightly after use.[1][2]

  • Dissolving:

    • If dissolving, add the solid to the solvent slowly to avoid splashing.

  • General Practices:

    • Do not eat, drink, or smoke in the laboratory.[1][6]

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][2][9]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Avoid inhalation of dust or vapors.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, properly labeled, and sealed hazardous waste container.[1][2]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal:

    • Dispose of the waste through an approved waste disposal plant or a licensed professional waste disposal service.[1][2][10] Do not dispose of it down the drain.

    • Handle uncleaned containers as you would the product itself.[6]

Quantitative Data

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol
Appearance Off-white powder solid[1]
Melting Point 94 - 98 °C / 201.2 - 208.4 °F[1]
Boiling Point 116 - 131 °C / 240.8 - 267.8 °F @ 0.6 mmHg[1]
Solubility Soluble in water, alcohol, benzene, ether, and other organic solvents.[11]

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Prepare Workspace B->C D Weigh & Transfer C->D E Perform Experiment D->E F Close Container E->F G Decontaminate Workspace F->G H Collect Waste G->H I Dispose of Waste H->I J Remove PPE & Wash Hands I->J

Caption: Workflow for the safe handling of this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][12] If skin irritation persists, seek medical attention.[1][2] Wash contaminated clothing before reuse.[6][11]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][9] Remove contact lenses if present and easy to do.[1][2] Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][10][11] Never give anything by mouth to an unconscious person.[10] Call a poison control center or doctor immediately for treatment advice.[1][6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzylaminopyridine
Reactant of Route 2
Reactant of Route 2
2-Benzylaminopyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。